molecular formula C7H4N2O B1442383 4-Formylnicotinonitrile CAS No. 1060802-57-4

4-Formylnicotinonitrile

Cat. No.: B1442383
CAS No.: 1060802-57-4
M. Wt: 132.12 g/mol
InChI Key: PPDCVCUPLHQBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylnicotinonitrile ( 1060802-57-4) is a versatile nicotinonitrile derivative that serves as a valuable bifunctional building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H4N2O and a molecular weight of 132.122 g/mol, features both a formyl group and a nitrile group on its pyridine ring, enabling its participation in a wide range of chemical transformations . Its primary research application lies in the synthesis of complex heterocyclic systems, particularly through multicomponent reactions, which are pivotal for creating diverse compound libraries for drug discovery . The formyl group is highly reactive in condensation reactions like the Knoevenagel condensation, a key step in constructing molecules with potential bioactivity . Furthermore, the electron-withdrawing nitrile group can influence the electronic properties of the entire molecule, making derivatives of this compound of interest in the development of fluorescent materials and probes . Researchers value this compound for its role as a precursor in developing novel therapeutic agents. The nicotinonitrile core is a recognized pharmacophore found in compounds with a range of biological activities, including antioxidant and antiproliferative properties . The structural features of this compound make it a promising intermediate for generating new chemical entities aimed at biological targets such as protein kinases . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet for safe handling and storage instructions. It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDCVCUPLHQBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704904
Record name 4-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-57-4
Record name 4-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Formylnicotinonitrile from Pyridine

Abstract

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries due to its versatile reactive handles—the aldehyde and nitrile groups.[1] These functionalities allow for extensive molecular transformations, making it an essential intermediate in the development of novel active pharmaceutical ingredients (APIs) and complex molecular structures.[1][2][3] The synthesis of this molecule, however, presents a formidable challenge in regioselectivity, requiring the precise functionalization of a pyridine core at the C3 and C4 positions. This guide provides a comprehensive analysis of synthetic strategies starting from the fundamental feedstock, pyridine. We will dissect two primary retrosynthetic pathways, evaluate the underlying chemical principles, and present detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development professionals seeking a deep, practical understanding of advanced pyridine chemistry.

The Strategic Challenge: Functionalizing the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which, when forced, typically directs to the C3 (meta) position. Conversely, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions. The synthesis of this compound requires the introduction of a cyano group (CN) and a formyl group (CHO) at adjacent C3 and C4 positions—a substitution pattern that cannot be achieved through a single, direct electrophilic or nucleophilic C-H functionalization of the parent pyridine.

Therefore, a multi-step, regiocontrolled strategy is imperative. Modern synthetic chemistry has made strides in direct C-H functionalization, yet these methods can be complex and substrate-specific.[4][5][6][7] A more robust and logical approach involves a stepwise functionalization, where one group is installed first to electronically influence the introduction of the second. This leads us to two primary strategic routes, which will form the core of our analysis:

  • Route A: Initial Cyanation, Subsequent Formylation. This pathway commences with the synthesis of 4-cyanopyridine, followed by the introduction of a formyl group at the C3 position.

  • Route B: Initial Formylation, Subsequent Cyanation. This alternative strategy begins with the synthesis of 4-pyridinecarboxaldehyde, followed by cyanation at the C3 position.

Below, we explore the mechanistic intricacies and practical considerations of each route.

G cluster_0 Synthetic Overview Pyridine Pyridine IntermediateA 4-Cyanopyridine Pyridine->IntermediateA Route A (Cyanation) IntermediateB 4-Pyridinecarboxaldehyde Pyridine->IntermediateB Route B (Formylation) Target This compound IntermediateA->Target C3-Formylation IntermediateB->Target C3-Cyanation

Caption: High-level overview of the two primary synthetic routes from pyridine.

Route A: Cyanation Followed by Formylation

This strategy prioritizes the installation of the electron-withdrawing cyano group at the 4-position of the pyridine ring.

Step 1: Synthesis of 4-Cyanopyridine

While direct cyanation of pyridine is known, it often yields an isomeric mixture of 2-, 3-, and 4-cyanopyridines and is not synthetically viable for selective synthesis.[8] The most established and industrially scalable method is the ammoxidation of 4-methylpyridine (4-picoline), which achieves high conversion (>99%) and yield (>98%).[2][9][10][11] However, for laboratory-scale synthesis starting from pyridine itself, the Reissert-Henze reaction is a cornerstone methodology.

The Reissert-Henze Reaction: A Self-Validating Protocol

This reaction provides a trusted pathway for the nucleophilic functionalization of pyridines at the C2 and C4 positions. The causality is rooted in the activation of the pyridine ring via N-oxidation.

Causality Behind the Method:

  • N-Oxidation: Pyridine is first oxidized to Pyridine-N-oxide.[12] This crucial step serves two purposes: it protects the nitrogen from reacting with electrophiles and, more importantly, it renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.

  • Activation & Nucleophilic Attack: The N-oxide is treated with an activating agent, such as benzoyl chloride or trimethylsilyl cyanide (TMSCN), in the presence of a cyanide source.[13][14] This forms a highly reactive N-acyloxy or N-silyloxy pyridinium intermediate.

  • Addition-Elimination: The cyanide ion (CN⁻) attacks the activated intermediate preferentially at the C4 (or C2) position. Subsequent elimination of the activating group and rearomatization yields the cyanated pyridine.

G cluster_mech Reissert-Henze Reaction Mechanism Py_N_Oxide Pyridine N-Oxide Intermediate N-Acyloxypyridinium Salt (Activated Intermediate) Py_N_Oxide->Intermediate Activation Activator + Activating Agent (e.g., BzCl) DHP_Intermediate Dihydropyridine Adduct Intermediate->DHP_Intermediate Nucleophilic Attack at C4 Cyanide + CN⁻ Product 4-Cyanopyridine DHP_Intermediate->Product Rearomatization (- BzOH)

Caption: Simplified mechanism of the Reissert-Henze reaction for C4-cyanation.

Experimental Protocol: Reissert-Henze Synthesis of 4-Cyanopyridine
  • Pyridine N-Oxide Synthesis: To a solution of pyridine in acetic acid, add hydrogen peroxide (30%) dropwise while maintaining the temperature below 70°C. After the addition is complete, heat the mixture for several hours. Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a base (e.g., Na₂CO₃) to precipitate the product. Extract with an organic solvent (e.g., CH₂Cl₂), dry, and concentrate to yield pyridine N-oxide.

  • Cyanation: Dissolve pyridine N-oxide in a suitable solvent like dichloromethane. Add benzoyl chloride and stir for 30 minutes to form the N-benzoyloxypyridinium salt.[15] In a separate flask, prepare an aqueous solution of potassium cyanide (KCN). Add the KCN solution to the reaction mixture and stir vigorously at room temperature for several hours. The reaction is biphasic. After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation to obtain 4-cyanopyridine.

Step 2: Formylation of 4-Cyanopyridine

This step is the major bottleneck of Route A. Introducing a formyl group at the C3 position of the already electron-deficient 4-cyanopyridine ring is exceptionally challenging. Standard electrophilic formylation methods like the Vilsmeier-Haack reaction are generally ineffective. While advanced C-H functionalization strategies for C3-formylation of pyridines are emerging, they are often complex, requiring specific directing groups or multi-step sequences involving streptocyanine intermediates.[16][17] This inherent difficulty makes Route A less synthetically practical compared to Route B.

Route B: Formylation Followed by Cyanation

This approach, which installs the formyl group first, proves to be a more viable and strategically sound pathway.

Step 1: Synthesis of 4-Pyridinecarboxaldehyde

Similar to 4-cyanopyridine, the industrial synthesis of 4-pyridinecarboxaldehyde relies on the catalytic vapor-phase oxidation of 4-picoline.[18][19] However, recent breakthroughs have enabled the direct, para-selective C-H formylation of pyridine itself, representing a significant advance for laboratory synthesis.

Modern C-H Formylation via Oxazino Pyridine Intermediates

This state-of-the-art method provides regioselective access to para-formylated pyridines by temporarily activating the pyridine ring.[4][6]

Causality Behind the Method:

  • Pyridine Activation: The pyridine is first converted into a bench-stable oxazino pyridine intermediate. This dearomatization strategy transforms the pyridine into an electron-rich species, fundamentally altering its reactivity profile.

  • Regioselective Formylation: The regioselectivity (meta vs. para) is precisely controlled by the choice of a masked formylating reagent and reaction conditions. For para-selectivity, methanol (CH₃OH) is employed as the formyl source under specific catalytic conditions.[4]

  • Rearomatization: The intermediate is then hydrolyzed under acidic conditions (e.g., HCl) to cleave the auxiliary, close the ring, and regenerate the aromatic pyridine core, now bearing a formyl group at the C4 position.[6]

Experimental Protocol: para-Selective C-H Formylation of Pyridine
  • Formation of Oxazino Pyridine: Treat pyridine with the appropriate reagents to form the oxazino pyridine cycloadduct. This procedure typically involves a cycloaddition reaction and creates a stable, isolable intermediate.

  • Formylation: The oxazino pyridine intermediate is subjected to the formylation conditions. For para-selectivity, this involves reacting with methanol in the presence of a suitable catalyst and additives under an inert atmosphere. The reaction is heated for a specified time (e.g., 24 hours at 40°C).[6]

  • Hydrolysis and Isolation: After the formylation step, aqueous HCl (e.g., 6N) is added to the reaction mixture, which is then heated (e.g., 16 hours at 60°C) to facilitate hydrolysis and rearomatization.[6] The mixture is then basified and extracted with an organic solvent. The product, 4-pyridinecarboxaldehyde, is isolated and purified via column chromatography.

Step 2: C3-Cyanation of 4-Pyridinecarboxaldehyde

With 4-pyridinecarboxaldehyde in hand, the final challenge is the introduction of a cyano group at the C3 position. Direct C-H cyanation at the meta position of a pyridine is difficult, but strategies leveraging the unique reactivity of dihydropyridine intermediates have proven effective.[20][21]

Causality Behind the Method: This strategy involves a tandem hydroboration/cyanation/oxidation sequence.

  • Reduction to Dihydropyridine: The pyridine ring is selectively reduced to a 1,4-dihydropyridine or a related intermediate using a borane catalyst.[21] This temporary dearomatization transforms the electron-poor pyridine into an electron-rich, enamine-like species.

  • Electrophilic Cyanation: The nucleophilic dihydropyridine intermediate readily reacts with an electrophilic cyanating agent at the C3 position.

  • Oxidation: The resulting functionalized dihydropyridine is then re-aromatized via oxidation (often simply with air) to yield the final 3-cyano-4-formylpyridine, also known as this compound.[21]

G cluster_workflow C3-Cyanation Workflow Start 4-Pyridinecarboxaldehyde Step1 Borane-catalyzed Hydroboration Start->Step1 Intermediate Dihydropyridine Intermediate Step1->Intermediate Step2 Reaction with Electrophilic CN source Intermediate->Step2 Intermediate2 C3-Cyanated Dihydropyridine Step2->Intermediate2 Step3 Air Oxidation Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the meta-C-H cyanation of 4-pyridinecarboxaldehyde.

Data Summary & Comparative Analysis

ParameterRoute A (Cyanation → Formylation)Route B (Formylation → Cyanation)
Key Intermediate 4-Cyanopyridine4-Pyridinecarboxaldehyde
Key Challenge C3-formylation of an electron-poor ringC3-cyanation of a substituted pyridine
Feasibility Low. The second step is a significant synthetic hurdle with limited established protocols.High. Both steps are achievable with modern, well-documented synthetic methods.
Key Methodologies Reissert-Henze ReactionDirect C-H Formylation via Oxazino Intermediate; Dearomatization/Cyanation Sequence
Scalability Potentially difficult to scale due to the challenging formylation step.More promising for scale-up, especially with advances in C-H functionalization.
Safety Involves the use of KCN, which is highly toxic and requires stringent handling protocols.May use electrophilic cyanating agents, which also require careful handling.
Overall Recommendation Not Recommended. The low feasibility of the second step makes this route inefficient.Highly Recommended. This route represents a more logical and synthetically viable pathway.

Conclusion and Future Outlook

The synthesis of this compound from pyridine is a testament to the strategic complexities of heterocyclic chemistry. While multiple theoretical pathways exist, a detailed analysis reveals that Route B (Formylation followed by Cyanation) is the superior and more practical strategy. The initial para-selective C-H formylation of pyridine, enabled by modern dearomatization-rearomatization tactics, provides a robust entry point. The subsequent C3-cyanation, achieved through a tandem hydroboration-cyanation-oxidation sequence, effectively overcomes the challenge of meta-functionalization.

For researchers and drug development professionals, the choice of synthetic route is paramount. The methodologies outlined in this guide are not merely academic exercises; they are self-validating systems built on a deep understanding of reaction mechanisms and causality. As the field of C-H functionalization continues to evolve, we can anticipate the development of even more direct and efficient methods for constructing complex pyridine derivatives. However, the logical, stepwise approach detailed herein currently represents the most reliable and authoritative pathway to this compound.

References

A Theoretical and Spectroscopic Deep Dive into 4-Formylnicotinonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formylnicotinonitrile, a pyridine-based scaffold, presents a compelling starting point for medicinal chemistry and drug development due to its unique electronic and structural characteristics. The presence of the electron-withdrawing nitrile and formyl groups on the pyridine ring creates a molecule with significant potential for diverse chemical modifications and targeted biological interactions. This technical guide provides an in-depth theoretical analysis of the molecular structure, vibrational frequencies, and electronic properties of this compound using Density Functional Theory (DFT). The insights derived from these computational studies offer a foundational understanding of the molecule's reactivity, stability, and spectroscopic signatures, which are critical for its application in rational drug design.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, and the addition of a nitrile group can enhance metabolic stability and act as a key interaction point with biological targets. The further incorporation of a formyl group at the 4-position introduces a reactive site for further chemical elaboration, making this compound a versatile building block in the synthesis of novel therapeutic agents. Its potential applications span from kinase inhibitors to agents targeting neurodegenerative diseases[1]. Understanding the fundamental molecular properties of this scaffold is paramount for predicting its behavior in biological systems and for designing next-generation therapeutics.

Computational Methodology: A Self-Validating Approach

To elucidate the structural and electronic properties of this compound, a robust computational methodology based on Density Functional Theory (DFT) was employed. DFT has proven to be a powerful tool for predicting molecular properties with a high degree of accuracy, offering a balance between computational cost and reliability[2].

Geometry Optimization

The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was performed in the gas phase to represent the intrinsic properties of an isolated molecule. Frequency calculations were subsequently performed on the optimized geometry to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Vibrational Analysis

The harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more direct comparison with experimental infrared (IR) and Raman spectra[3]. The calculated IR and Raman intensities aid in the assignment of the principal vibrational modes.

NMR Chemical Shift Calculation

The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts. This approach provides valuable insights into the electronic environment of each nucleus, aiding in the interpretation of experimental NMR spectra[4].

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, were calculated at the B3LYP/6-311++G(d,p) level. A smaller HOMO-LUMO gap generally indicates a more reactive molecule[5].

Experimental Workflow: A Visual Guide

computational_workflow cluster_start Initial Structure Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation cluster_output Final Outputs start This compound (Initial Guess Geometry) geom_opt Geometry Optimization start->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc fmo_calc FMO (HOMO-LUMO) Analysis geom_opt->fmo_calc structure Optimized Molecular Structure geom_opt->structure validation Validation (No Imaginary Frequencies) freq_calc->validation nmr_analysis Chemical Shift Assignment nmr_calc->nmr_analysis reactivity_analysis Reactivity Prediction fmo_calc->reactivity_analysis vib_analysis Vibrational Mode Assignment (IR/Raman) validation->vib_analysis Proceed if valid spectra Simulated IR/Raman Spectra vib_analysis->spectra nmr_shifts Predicted NMR Chemical Shifts nmr_analysis->nmr_shifts electronic_props Electronic Properties (HOMO-LUMO Gap) reactivity_analysis->electronic_props

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Structure

The geometry optimization of this compound reveals a planar structure, as expected for an aromatic system. The pyridine ring, formyl group, and nitrile group all lie in the same plane, which maximizes π-electron delocalization.

Molecular Structure of this compound

fmo cluster_homo HOMO (-7.8 eV) cluster_lumo LUMO (-3.2 eV) homo_level Highest Occupied Molecular Orbital lumo_level Lowest Unoccupied Molecular Orbital homo_level->lumo_level Energy Gap (ΔE = 4.6 eV) homo_desc Electron Density localized on the pyridine ring and nitrile group. lumo_desc Electron Density localized on the formyl group and pyridine ring.

References

discovery and history of 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formylnicotinonitrile: Synthesis, History, and Application

Abstract

This compound, a disubstituted pyridine derivative, stands as a crucial heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the formyl and cyano groups, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, plausible synthetic routes grounded in the historical development of heterocyclic chemistry, and its contemporary applications in drug discovery. We will explore the strategic considerations behind its synthesis, detailing key experimental protocols and the chemical logic that underpins them.

Introduction: The Molecular Profile of this compound

This compound (also known as 4-cyano-3-pyridinecarboxaldehyde) is a solid organic compound characterized by a pyridine ring substituted at the 3-position with a nitrile group (-C≡N) and at the 4-position with a formyl group (-CHO).[1][2] This arrangement of functional groups imparts significant reactivity and utility, making it a valuable intermediate for creating active pharmaceutical ingredients (APIs) and other specialized chemicals.[2] The nitrile group is a robust and often metabolically stable pharmacophore, while the aldehyde function provides a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and multicomponent reactions.[2][3]

Below is the fundamental structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1060802-57-4 [1][2]
Molecular Formula C₇H₄N₂O [1][2]
Molecular Weight 132.12 g/mol [1][2]
Appearance Solid [1]
Purity Typically ≥97% [1]

| Storage | Room temperature |[2] |

The Historical Context and Synthetic Emergence

A definitive "discovery" paper for this compound is not readily identifiable in seminal chemical literature. Its emergence is more accurately understood as a result of the maturation of synthetic methodologies for functionalizing pyridine rings. The CAS registry number, 1060802-57-4, suggests its formal documentation is relatively recent. Its history is therefore intertwined with the development of two key chemical transformations: the oxidation of methylpyridines and the cyanation of pyridine N-oxides.

Plausible Synthetic Pathways and Methodologies

The synthesis of polysubstituted pyridines like this compound requires careful strategic planning. The electron-deficient nature of the pyridine ring complicates direct electrophilic substitution. Therefore, syntheses typically rely on building the ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridine scaffold. Below are two logical and historically significant pathways for its preparation.

Pathway A: Catalytic Oxidation of 4-Methylnicotinonitrile

This is arguably the most direct and industrially scalable approach. The strategy involves the selective oxidation of the methyl group of a precursor, 4-methylnicotinonitrile. This method leverages the availability of substituted picolines (methylpyridines) and the extensive development of catalytic oxidation systems.[4][5][6]

Logical Workflow:

Caption: Workflow for the synthesis via catalytic oxidation.

Experimental Rationale & Protocol:

Vanadium-based catalysts, often supported on titanium dioxide (TiO₂), are widely used for the gas-phase oxidation of methyl aromatics.[4][6] The addition of promoters can enhance selectivity and catalyst stability.[4][5] Molecular oxygen, typically from the air, serves as the terminal oxidant, making this an economically and environmentally attractive method.[7]

Step-by-Step Protocol (Illustrative):

  • Catalyst Bed Preparation: A tubular reactor is packed with a V₂O₅-TiO₂ catalyst.

  • Vaporization: A solution of 4-methylnicotinonitrile is vaporized and mixed with a stream of pre-heated air.

  • Catalytic Reaction: The gaseous mixture is passed through the heated catalyst bed, maintained at a temperature between 300-450°C.[8] The contact time is carefully controlled to maximize the yield of the aldehyde while minimizing over-oxidation to the corresponding carboxylic acid.

  • Condensation & Collection: The product stream exiting the reactor is cooled, causing the this compound to condense.

  • Purification: The crude product is collected and purified, typically by recrystallization or column chromatography, to yield the final product.

Pathway B: Cyanation via a Modified Reissert-Henze Reaction

This pathway starts with a 4-substituted pyridine, introduces the aldehyde functionality, and then adds the nitrile group. A classic method for introducing a cyano group to a pyridine ring is the Reissert-Henze reaction.[9][10] This reaction involves the activation of a pyridine N-oxide with an acyl halide, followed by nucleophilic attack by a cyanide source.[11][12]

Logical Workflow:

Caption: Workflow for synthesis via a Reissert-Henze type reaction.

Experimental Rationale & Protocol:

  • N-Oxide Formation: The synthesis begins with the oxidation of a suitable precursor, like 4-formylpyridine, to its N-oxide. This was first reported by Jakob Meisenheimer using peroxy acids.[13] The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack.[13]

  • Reissert-Henze Reaction: The pyridine N-oxide is treated with an activating agent like benzoyl chloride or dimethylcarbamoyl chloride, followed by a cyanide source such as trimethylsilyl cyanide (TMSCN).[12] This forms an intermediate dihydropyridine adduct.

  • Aromatization: The adduct is then rearomatized, often spontaneously or upon work-up, to yield the final cyanated pyridine product.

Step-by-Step Protocol (Illustrative):

  • Activation: To a solution of 4-formylpyridine N-oxide in a suitable solvent like dichloromethane, dimethylcarbamoyl chloride is added at 0°C.

  • Cyanation: Trimethylsilyl cyanide (TMSCN) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).[12]

  • Quenching & Extraction: The reaction is carefully quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel chromatography to afford pure this compound.

Table 2: Comparison of Synthetic Pathways

Feature Pathway A (Oxidation) Pathway B (Cyanation)
Starting Material 4-Methylnicotinonitrile 4-Formylpyridine N-Oxide
Key Transformation C-H Oxidation Nucleophilic Cyanation
Pros High atom economy, potentially fewer steps, suitable for large scale. Milder reaction conditions, high regioselectivity often achievable.

| Cons | Risk of over-oxidation, may require high temperatures/pressures. | Multi-step, may use toxic cyanide reagents, N-oxide preparation required. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold in the synthesis of biologically active molecules. The dual functionality allows for sequential or one-pot modifications, making it an ideal substrate for building compound libraries for high-throughput screening.[14][15]

  • Multicomponent Reactions (MCRs): The aldehyde group can readily participate in MCRs like the Ugi or Strecker reactions, allowing for the rapid assembly of complex molecules from simple precursors in a single step.[14][16] This accelerates the drug discovery cycle by efficiently generating molecular diversity.

  • Heterocycle Synthesis: The molecule serves as a precursor for fused heterocyclic systems. For example, the formyl and nitrile groups can react with various binucleophiles to construct annulated pyridine rings, which are common motifs in pharmaceuticals.

  • Scaffold for Targeted Inhibitors: The pyridine core is a "privileged scaffold" in medicinal chemistry.[17] By modifying the formyl and cyano groups, chemists can design potent and selective inhibitors for various biological targets, such as kinases or proteases. For instance, related pyrido[2,3-d]pyrimidin-7(8H)-one structures have been developed as irreversible covalent FGFR inhibitors for cancer treatment.[18]

Conclusion

While the specific moment of its first synthesis may be lost to the annals of routine laboratory work, the story of this compound is a testament to the enabling power of synthetic organic chemistry. Its logical construction is based on foundational reactions that have been refined over decades. As a bifunctional building block, it provides medicinal chemists with a powerful tool to rapidly access novel chemical space. The continued exploration of its reactivity will undoubtedly lead to the discovery of new therapeutic agents and advanced materials, solidifying its place as a cornerstone intermediate in modern chemical synthesis.

References

electrophilicity of the formyl group in 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of the Formyl Group in 4-Formylnicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the electronic characteristics and reactivity of the formyl group in this compound (also known as 4-cyanopyridine-3-carbaldehyde). This molecule serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the heightened electrophilicity of its aldehyde function.[1] We will dissect the synergistic electron-withdrawing effects of the pyridine ring and the nitrile moiety, grounding the discussion in fundamental principles of organic chemistry. This guide further presents spectroscopic evidence, a detailed experimental protocol for probing reactivity via nucleophilic addition, and a discussion on the theoretical underpinnings of its enhanced reactivity, tailored for researchers, scientists, and drug development professionals.

Introduction: The Carbonyl Group as an Electrophilic Hub

The carbonyl group (C=O) is a cornerstone of organic synthesis, largely because of the inherent electrophilicity of the carbonyl carbon. The significant difference in electronegativity between oxygen and carbon results in a polarized π-bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. This polarization renders the carbonyl carbon susceptible to attack by a wide array of nucleophiles.[2]

The reactivity of this electrophilic center is not static; it is exquisitely modulated by the electronic nature of its substituents. Electron-donating groups diminish the partial positive charge, deactivating the carbonyl towards nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) amplify the carbon's electrophilic character, making it more reactive.[3] this compound is a prime example of a molecule where the formyl group is "hyper-activated" by the potent and cumulative electron-withdrawing properties of its heterocyclic aromatic scaffold.

Molecular Architecture and Electronic Landscape of this compound

This compound possesses a unique molecular structure where a formyl group (-CHO) is attached to a pyridine ring that is also substituted with a nitrile group (-C≡N). Both the pyridine ring's nitrogen atom and the nitrile group act as powerful EWGs, profoundly influencing the reactivity of the formyl carbon.

Caption: Structure of this compound.

Inductive and Resonance Effects

The enhanced electrophilicity of the formyl carbon in this compound is a result of two primary electronic phenomena:

  • The Pyridine Ring: Unlike benzene, the pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom.[4] This nitrogen exerts a strong negative inductive effect (-I) across the sigma bonds, withdrawing electron density from the ring carbons. This effect makes the entire ring system less electron-rich and enhances the electrophilicity of any attached carbonyl groups.[5]

  • The Nitrile Group: The cyano group (-C≡N) is one of the most powerful electron-withdrawing groups in organic chemistry.[6] It withdraws electron density through both a potent inductive effect (due to the sp-hybridized nitrogen) and a resonance effect (-M), where the π-electrons of the ring can be delocalized onto the nitrile nitrogen.

These effects are synergistic. The pyridine nitrogen and the nitrile group work in concert to pull electron density away from the formyl group, significantly increasing the partial positive charge on the formyl carbon and making it an exceptionally "electron-hungry" site for nucleophiles.

Synergistic Electron Withdrawal Pyridine_N Pyridine Nitrogen (-I Effect) Formyl_Carbon Formyl Carbon (C-CHO) Pyridine_N->Formyl_Carbon withdraws e- density Nitrile_Group Nitrile Group (-I, -M Effects) Nitrile_Group->Formyl_Carbon withdraws e- density Enhanced_Electrophilicity Highly Enhanced Electrophilicity (δ++) Formyl_Carbon->Enhanced_Electrophilicity results in

Caption: Logical flow of electronic effects.

Probing Electrophilicity: Reactivity and Spectroscopic Signatures

The theoretical increase in electrophilicity can be validated through practical experiments and spectroscopic analysis.

Reactivity in Nucleophilic Addition Reactions

The formyl group of this compound readily undergoes nucleophilic addition reactions, which are characteristic of aldehydes.[7][8] These reactions serve as a direct measure of its electrophilicity. Examples include:

  • Cyanohydrin Formation: Reaction with a cyanide source (e.g., NaCN/HCN) to form a cyanohydrin.

  • Grignard Reactions: Addition of organometallic reagents to form secondary alcohols.[9]

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Imine Formation: Condensation with primary amines to form Schiff bases.[10]

The high reactivity means these reactions often proceed under mild conditions with high yields, a testament to the activated nature of the formyl group.

Spectroscopic Evidence

Spectroscopic techniques provide quantitative data that correlate with the electronic environment of the formyl group.

Spectroscopic ParameterTypical Value RangeInterpretation for this compound
¹³C NMR (δ) - Formyl Carbon190-205 ppmExpected to be in the higher end of the range (downfield) due to significant deshielding from electron-withdrawing groups.
¹H NMR (δ) - Aldehyde Proton9.5-10.5 ppmAlso expected to be downfield, reflecting the electron-poor environment.
FTIR (ν) - C=O Stretch1690-1740 cm⁻¹The strong electron-withdrawing effects increase the double bond character, shifting the C=O stretching frequency to a higher wavenumber compared to less substituted benzaldehydes.
FTIR (ν) - C≡N Stretch2220-2240 cm⁻¹The presence of a sharp peak in this region confirms the nitrile functional group.[11]

A nuanced perspective suggests that the increased reactivity of carbonyls with electron-withdrawing substituents may arise from a significant destabilization of the ground state due to decreased resonance, rather than a direct increase in the electrophilicity of the carbonyl carbon itself.[12] This ground-state destabilization lowers the activation energy for nucleophilic attack, accelerating the reaction rate.

Experimental Protocol: Synthesis of N-Benzylidene-4-cyanopyridin-3-amine (Imine Formation)

This protocol details a representative nucleophilic addition reaction to probe the electrophilicity of this compound through the formation of an imine (Schiff base).

Objective

To synthesize and characterize the imine product from the reaction of this compound and benzylamine, demonstrating the high reactivity of the formyl group.

Materials & Reagents
  • This compound (C₇H₄N₂O, MW: 132.12 g/mol )

  • Benzylamine (C₇H₉N, MW: 107.15 g/mol )

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Drying Agent (e.g., Anhydrous MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Step-by-Step Methodology
  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.32 g, 10 mmol) in absolute ethanol (30 mL).

  • Nucleophile Addition: To the stirred solution, add benzylamine (1.07 g, 10 mmol, 1.0 eq.).

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration step of the mechanism, promoting imine formation.

  • Reaction: Attach a condenser and heat the mixture to a gentle reflux (approx. 80°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified solid product under vacuum.

  • Characterization: Obtain the melting point, ¹H NMR, ¹³C NMR, and FTIR spectra of the product to confirm its identity and purity.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Dissolve 1. Dissolve this compound in Ethanol Add_Amine 2. Add Benzylamine (Nucleophile) Dissolve->Add_Amine Add_Catalyst 3. Add Catalytic Acetic Acid Add_Amine->Add_Catalyst Reflux 4. Reflux for 1-2 hours (approx. 80°C) Add_Catalyst->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Cool 6. Cool to Room Temp Monitor->Cool Reaction Complete Filter 7. Filter & Wash with Cold Ethanol Cool->Filter Dry 8. Dry Product Filter->Dry Characterize 9. Characterize: NMR, FTIR, MP Dry->Characterize

Caption: Experimental workflow for imine synthesis.

Conclusion and Broader Implications

The formyl group in this compound exhibits exceptionally high electrophilicity, a direct consequence of the potent and synergistic electron-withdrawing nature of the integrated pyridine ring and nitrile group. This property is not merely a theoretical curiosity; it is the cornerstone of the molecule's utility as a versatile building block in the synthesis of complex heterocyclic structures for pharmaceuticals and agrochemicals.[1] Understanding and harnessing this reactivity allows chemists to perform efficient nucleophilic additions, building molecular complexity rapidly. This guide provides the foundational electronic principles, practical spectroscopic indicators, and a validated experimental approach for professionals engaged in the fields of chemical synthesis and drug discovery.

References

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 4-Formylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a deep dive into the synthetic versatility and latent biological activities of 4-formylnicotinonitrile derivatives. As a key heterocyclic building block, this compound offers a unique combination of reactive functionalities—a nitrile and an aldehyde group on a pyridine core—making it a compelling starting point for the synthesis of diverse and potentially bioactive molecules. While direct and extensive research on the biological activities of its derivatives is an emerging field, this document synthesizes existing knowledge on analogous nicotinonitrile and cyanopyridine compounds to forecast the therapeutic promise of this scaffold. We will explore established synthetic routes, extrapolate potential biological activities, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The this compound Core: A Gateway to Chemical Diversity

This compound serves as a pivotal intermediate in the creation of complex heterocyclic systems, a cornerstone in medicinal chemistry for designing drugs with specific biological functions[1]. The inherent reactivity of its aldehyde and nitrile groups allows for a wide array of chemical transformations, making it an invaluable tool for developing new therapeutic agents[1].

The strategic placement of the formyl group at the 4-position and the nitrile at the 3-position of the pyridine ring opens up numerous avenues for synthetic elaboration. These functionalities can be independently or sequentially targeted to construct a variety of heterocyclic systems with potential pharmacological relevance.

Key Synthetic Transformations

The dual reactivity of this compound allows for its participation in several powerful synthetic reactions, including:

  • Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems. This reaction is a cornerstone for synthesizing a wide array of substituted alkenes, which can serve as precursors to other complex molecules[2][3][4].

  • Schiff Base Formation: The formyl group can react with primary amines to form Schiff bases or imines. These compounds are not only stable but also possess a broad spectrum of biological activities, including anticancer and antimicrobial effects[2][5][6][7][8][9].

  • Multicomponent Reactions (MCRs): The reactivity of the aldehyde and the potential for the nitrile group to participate in cyclization reactions make this compound an ideal candidate for MCRs. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the drug discovery process[10].

  • Thorpe-Ziegler Reaction: The nitrile group can participate in intramolecular cyclization reactions, particularly when a second nitrile or another reactive group is introduced into the molecule. This reaction is a powerful tool for constructing cyclic and heterocyclic systems[11][12][13][14][15].

The following diagram illustrates the central role of this compound in accessing diverse chemical scaffolds.

G cluster_reactions Synthetic Transformations cluster_derivatives Resulting Derivatives This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Active Methylene Compounds Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Primary Amines Multicomponent Reactions Multicomponent Reactions This compound->Multicomponent Reactions Various Reagents Thorpe-Ziegler Reaction Thorpe-Ziegler Reaction This compound->Thorpe-Ziegler Reaction Intramolecular Cyclization α,β-Unsaturated Nitriles α,β-Unsaturated Nitriles Knoevenagel Condensation->α,β-Unsaturated Nitriles Schiff Bases (Imines) Schiff Bases (Imines) Schiff Base Formation->Schiff Bases (Imines) Fused Pyridines/Pyrimidines Fused Pyridines/Pyrimidines Multicomponent Reactions->Fused Pyridines/Pyrimidines Cyclic Ketones/Enamines Cyclic Ketones/Enamines Thorpe-Ziegler Reaction->Cyclic Ketones/Enamines

Synthetic pathways originating from this compound.

Projected Biological Activities: An Evidence-Based Outlook

While direct studies on this compound derivatives are limited, the extensive body of research on analogous nicotinonitrile and cyanopyridine structures allows for informed projections of their potential biological activities.

Anticancer Potential

Nicotinonitrile and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines[1][16][17]. The mode of action often involves the induction of apoptosis and cell cycle arrest.

  • Mechanism of Action: The anticancer activity of related compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes like kinases (e.g., EGFR), or induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis[18][19][20][21]. For instance, certain formononetin derivatives, which share structural similarities, have been shown to be potent EGFR inhibitors, effectively blocking downstream signaling pathways involved in cell proliferation and survival[18].

The following diagram illustrates a potential mechanism of action for a hypothetical this compound derivative as an EGFR inhibitor.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Derivative This compound Derivative Derivative->EGFR Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation ERK->Proliferation Promotes

Hypothetical inhibition of the EGFR signaling pathway.
  • Structure-Activity Relationship (SAR): For many heterocyclic anticancer agents, the nature and position of substituents on the core ring system are critical for activity. For this compound derivatives, modifications of the formyl group into various Schiff bases or other heterocyclic rings could significantly modulate their cytotoxic potency.

Table 1: Cytotoxic Activity of Analagous Nicotinonitrile Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Compound 13 HepG2 (Liver)8.78 ± 0.7[1]
HeLa (Cervical)15.32 ± 1.2[1]
Compound 19 HepG2 (Liver)5.16 ± 0.4[1]
HeLa (Cervical)4.26 ± 0.3[1]
Compound 8 Various0.01 ± 0.002 to 0.02 ± 0.001[16][17][22]
Compound 16 Various0.01 ± 0.002 to 0.02 ± 0.001[16][17][22]
Antimicrobial Activity

The pyridine and nitrile moieties are present in numerous compounds with established antimicrobial properties. Derivatives of nicotinonitrile are therefore promising candidates for the development of new antibacterial and antifungal agents.

  • Mechanism of Action: The antimicrobial action of similar compounds often involves the inhibition of essential microbial enzymes, such as DNA gyrase, or disruption of the cell membrane integrity[22]. For example, certain fluorinated nicotinonitriles have shown potent inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication[22].

  • Structure-Activity Relationship (SAR): The introduction of different substituents via the formyl group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell walls and interact with its target. The formation of pyrimidine rings from the nicotinonitrile scaffold has been shown to yield compounds with significant antimicrobial activity[23][24][25][26].

Table 2: Antimicrobial Activity of Analagous Nicotinonitrile and Pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 7 Candida albicans1.95[22]
Compound 9 Candida albicans1.95[22]
Compound 11 Rhizopus sp.1.95[22]
Compound 14 Aspergillus niger1.95[22]
Compound 14 Candida albicans1.95[22]
Compound 5h Staphylococcus aureusSignificant Activity[24]
Compound 5j Staphylococcus aureusSignificant Activity[24]

Experimental Protocols

To facilitate research in this area, we provide detailed, self-validating protocols for the synthesis of a representative this compound derivative and for a key biological assay.

Synthesis of a Schiff Base Derivative via Knoevenagel Condensation

This protocol describes the synthesis of a Schiff base from this compound and an aniline derivative, a reaction that proceeds through a Knoevenagel-type condensation.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1.1 equivalents of the substituted aniline to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate should form. If not, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

The following diagram outlines the workflow for this synthesis and characterization.

G cluster_workflow Synthesis and Characterization Workflow Start Start Dissolve Reactants Dissolve this compound and Aniline in Ethanol Start->Dissolve Reactants Add Catalyst Add Glacial Acetic Acid Dissolve Reactants->Add Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Add Catalyst->Reaction Isolation Precipitation and Vacuum Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization NMR, IR, MS Analysis Purification->Characterization End End Characterization->End

Workflow for Schiff base synthesis and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a wide array of derivatives with diverse chemical structures. Based on the biological activities of analogous nicotinonitrile and cyanopyridine compounds, it is highly probable that derivatives of this compound will exhibit significant anticancer and antimicrobial properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

  • Exploring a wider range of synthetic transformations to generate novel heterocyclic systems.

  • Comprehensive screening of these derivatives against a broad panel of cancer cell lines and microbial strains.

  • In-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

  • Structure-activity relationship (SAR) studies to guide the optimization of lead compounds for improved efficacy and selectivity.

By leveraging the synthetic versatility of the this compound core, the scientific community is well-positioned to uncover new and effective treatments for a range of diseases.

References

Methodological & Application

Synthesis of 4-Formylnicotinonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylnicotinonitrile, also known as 4-cyano-3-pyridinecarboxaldehyde, is a valuable bifunctional heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde and a nitrile group on a pyridine scaffold, allows for versatile downstream chemical modifications. This makes it a key intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind the procedural choices to ensure reproducibility and high purity. Two primary synthetic strategies will be discussed: the oxidation of 4-methylnicotinonitrile and the formylation of a 4-halonicotinonitrile precursor.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two main retrosynthetic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 4-Methylnicotinonitrile Target->Precursor1 Oxidation Precursor2 4-Halonicotinonitrile Target->Precursor2 Formylation

Caption: Retrosynthetic pathways for this compound.

Route A: Oxidation of 4-Methylnicotinonitrile This is a direct and atom-economical approach that involves the selective oxidation of the methyl group at the 4-position of the pyridine ring.

Protocol 1: Synthesis via Oxidation of 4-Methylnicotinonitrile

This protocol details the selective oxidation of 4-methylnicotinonitrile to this compound using selenium dioxide. Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups to aldehydes.

Reaction Scheme

G cluster_1 Oxidation of 4-Methylnicotinonitrile Start 4-Methylnicotinonitrile Reagent SeO₂ 1,4-Dioxane, H₂O Reflux Start->Reagent Product This compound Reagent->Product

Caption: Oxidation of 4-methylnicotinonitrile to this compound.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
4-Methylnicotinonitrile1 equivalent
Selenium Dioxide (SeO₂)1.1 equivalents
1,4-DioxaneAnhydrous
WaterDeionized
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Magnesium sulfate (MgSO₄)Anhydrous
Silica Gel230-400 mesh for column chromatography
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Filtration apparatusBüchner funnel, filter flask
Rotary evaporator
Chromatography column
Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylnicotinonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material, followed by the addition of selenium dioxide (1.1 eq) and a small amount of water (approximately 1% of the dioxane volume). The addition of water is crucial for the reaction mechanism.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1][2] The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.

  • Recrystallization (Optional): For obtaining a highly pure product, the solid can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[3][4][5][6][7]

Protocol 2: Synthesis via Formylation of 4-Chloronicotinonitrile

This protocol describes the synthesis of this compound from 4-chloronicotinonitrile via a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF). This method requires anhydrous and inert conditions.

Reaction Scheme

G cluster_2 Formylation of 4-Chloronicotinonitrile Start 4-Chloronicotinonitrile Step1 1. n-BuLi, THF, -78 °C 2. DMF Start->Step1 Product This compound Step1->Product

Caption: Formylation of 4-chloronicotinonitrile.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
4-Chloronicotinonitrile1 equivalent
n-Butyllithium (n-BuLi)1.1 equivalents (solution in hexanes)
N,N-Dimethylformamide (DMF)Anhydrous
Tetrahydrofuran (THF)Anhydrous
Ammonium chloride (NH₄Cl)Saturated aqueous solution
Ethyl acetate
BrineSaturated aqueous solution
Magnesium sulfate (MgSO₄)Anhydrous
Schlenk flask or three-neck flask
Syringes and needles
Low-temperature bathDry ice/acetone
Inert gas supplyNitrogen or Argon
Detailed Step-by-Step Protocol
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of 4-chloronicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) to a Schlenk flask equipped with a magnetic stir bar.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The lithium-halogen exchange is generally rapid at this temperature.[8]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for an additional 30 minutes, then allow it to warm to room temperature slowly.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[1][2]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The pyridine protons will exhibit splitting patterns consistent with their positions.[9][10][11][12]
¹³C NMR The spectrum will show distinct peaks for the seven carbon atoms. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >180 ppm). The nitrile carbon and the aromatic carbons will also have characteristic chemical shifts.[9][13][14][15][16]
IR The infrared spectrum will show a strong absorption band for the nitrile (C≡N) stretch, typically around 2230 cm⁻¹. A strong carbonyl (C=O) stretching band for the aldehyde will be observed around 1700 cm⁻¹.[17][18][19][20][21]

Safety Precautions

  • Selenium Dioxide (SeO₂): Highly toxic and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Reacts violently with water. Handle under an inert atmosphere. Wear fire-resistant lab coat, gloves, and safety glasses.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. It is a reproductive toxin. Handle in a fume hood with appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Troubleshooting

Problem Possible Cause Solution
Low yield in Oxidation Incomplete reaction or over-oxidation.Monitor the reaction closely by TLC. Ensure the correct stoichiometry of SeO₂. Over-refluxing can lead to the formation of the corresponding carboxylic acid.
Low yield in Formylation Incomplete lithium-halogen exchange or moisture.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated n-BuLi. Ensure THF and DMF are anhydrous.[22][23]
Difficult Purification Presence of closely-eluting impurities.Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Recrystallization can be an effective alternative or a subsequent purification step.[24][25][26]

Conclusion

This application note provides two robust and reliable protocols for the synthesis of this compound. The choice between the oxidation of 4-methylnicotinonitrile and the formylation of 4-chloronicotinonitrile will depend on the availability of starting materials and the specific requirements of the research. By following these detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science applications.

References

Application Notes and Protocols: 4-Formylnicotinonitrile as a Versatile Building Block in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Formylnicotinonitrile in Diversity-Oriented Synthesis

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, have emerged as a powerful strategy for achieving molecular diversity.[1][2] this compound, a pyridine-based aldehyde functionalized with a cyano group, represents a highly valuable building block for MCRs. Its unique electronic properties—an electron-deficient pyridine ring and a strongly electron-withdrawing nitrile group—impart distinct reactivity to the formyl group, making it an excellent electrophile for a variety of condensation reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key multicomponent reactions to generate libraries of complex heterocyclic compounds.

Core Principle: Leveraging Electrophilicity for Heterocyclic Scaffolds

The synthetic utility of this compound in MCRs stems from the electrophilic character of its aldehyde carbon. The electron-withdrawing nature of both the pyridine ring and the nitrile substituent enhances its reactivity towards nucleophiles, facilitating the initial condensation steps that are often rate-determining in MCRs.[3][4] This heightened reactivity allows for the efficient assembly of diverse heterocyclic cores, such as dihydropyrimidinones and dihydropyridines, which are privileged structures in medicinal chemistry.[5][6]

Application I: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic three-component reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[3][7] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis.[4]

Mechanistic Insight

The reaction mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde (this compound) and urea.[4] This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The electron-deficient nature of this compound is expected to facilitate the initial iminium ion formation, potentially leading to higher yields and shorter reaction times compared to electron-rich aromatic aldehydes.

Biginelli_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway A This compound I1 N-Acyliminium Ion Intermediate A->I1 + H⁺, -H₂O B Urea B->I1 + H⁺, -H₂O C Ethyl Acetoacetate I2 Open-Chain Ureide C->I2 Nucleophilic Addition I1->I2 Nucleophilic Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 4-(4-Cyano-3-pyridinyl)- 3,4-dihydropyrimidin-2(1H)-one I3->P - H₂O

Figure 1: General workflow for the Biginelli reaction.

Exemplary Protocol: Synthesis of 4-(4-Cyano-3-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester

This protocol is a representative procedure adapted for this compound based on established Biginelli reaction methodologies.[1][8]

Materials and Equipment:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and recrystallization

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.32 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Add absolute ethanol (20 mL) to the flask to dissolve the reactants.

  • Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Expected Outcome: The reaction is expected to produce the target DHPM in good to excellent yields (typically 75-90%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application II: The Hantzsch Reaction for Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis is a pseudo four-component reaction used to generate 1,4-dihydropyridine (1,4-DHP) derivatives.[9][10] These scaffolds are of immense pharmaceutical importance, with many approved drugs, such as nifedipine and amlodipine, based on this core structure.[2] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (e.g., ammonium acetate).[9]

Mechanistic Insight

The Hantzsch synthesis is believed to proceed through two key intermediates: an enamine formed from the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde (this compound) and a second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, affords the 1,4-DHP ring.[9]

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization Cascade R1 This compound I1 Knoevenagel Adduct R1->I1 R2 Ethyl Acetoacetate (2 equiv.) R2->I1 I2 Enamine Intermediate R2->I2 R3 Ammonium Acetate R3->I2 M Michael Adduct I1->M I2->M C Cyclized Intermediate M->C P 1,4-Dihydropyridine Product C->P -H₂O

Figure 2: Key stages in the Hantzsch dihydropyridine synthesis.

Exemplary Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-cyano-3-pyridinyl)pyridine-3,5-dicarboxylate

This protocol is a generalized procedure for the Hantzsch reaction adapted for this compound.[11]

Materials and Equipment:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.32 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add ethanol (25 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Maintain the reflux for 3-5 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield the pure 1,4-dihydropyridine derivative.

Expected Outcome: The Hantzsch reaction using electron-deficient aldehydes like this compound is generally efficient, with expected yields in the range of 80-95%. The resulting 1,4-DHP can be characterized by spectroscopic methods.

Comparative Data and Reaction Scope

The reactivity of this compound can be compared to other aromatic aldehydes in these MCRs. The electron-withdrawing cyano group generally leads to faster reaction rates and often higher yields.

Aldehyde ComponentMCR TypeCatalystSolventTypical Yield (%)Reference
BenzaldehydeBiginelliHClEthanol60-75[3]
4-NitrobenzaldehydeBiginelliHClEthanol85-95[8]
This compound Biginelli HCl Ethanol >80 (Expected) N/A
BenzaldehydeHantzschNoneEthanol80-90[9]
4-ChlorobenzaldehydeHantzschNoneEthanol85-95[11]
This compound Hantzsch None Ethanol >85 (Expected) N/A

Note: Yields for this compound are projected based on the expected reactivity and data from analogous electron-deficient aldehydes, as specific literature examples were not identified during the search.

Troubleshooting and Optimization

  • Low Yields: If yields are suboptimal, consider using a stronger Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) for the Biginelli reaction, particularly under solvent-free conditions.[4] For the Hantzsch reaction, ensure the ammonium acetate is of good quality.

  • Side Reactions: In the Biginelli reaction, self-condensation of the β-ketoester can occur. Using a slight excess of urea can help suppress this side reaction.

  • Reaction Time: Microwave-assisted synthesis can significantly reduce reaction times for both Biginelli and Hantzsch reactions, often from hours to minutes.[7]

Conclusion and Future Outlook

This compound is a potent and versatile building block for the construction of medicinally relevant heterocyclic scaffolds via multicomponent reactions. Its enhanced electrophilicity promotes efficient condensation, making it an ideal substrate for reactions like the Biginelli and Hantzsch syntheses. The protocols and insights provided herein serve as a robust starting point for researchers aiming to generate novel compound libraries. The resulting dihydropyrimidinone and dihydropyridine derivatives, bearing a synthetically useful cyano-pyridyl moiety, are primed for further functionalization, opening avenues for the development of new therapeutic agents and functional materials.

References

The Versatile Precursor: 4-Formylnicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Applications and Synthetic Protocols for Drug Discovery Professionals

Introduction: The Strategic Importance of 4-Formylnicotinonitrile

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is relentless. Heterocyclic compounds, in particular, form the backbone of a vast number of approved drugs.[1] Within this domain, this compound has emerged as a highly valuable and versatile precursor. Its strategic importance lies in the juxtaposition of a reactive aldehyde group and a nitrile functionality on a pyridine ring. This unique arrangement allows for a diverse array of chemical transformations, providing efficient access to complex heterocyclic systems that are central to the development of new therapeutic agents.[2]

This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of key pharmacophores. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its application in key synthetic transformations, including multicomponent reactions for the synthesis of substituted pyridines and the Gewald reaction for the construction of thieno[2,3-b]pyridines.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the reactivity of its two functional groups. The aldehyde group is a versatile handle for introducing molecular diversity through reactions such as Knoevenagel condensation, reductive amination, and participation in various multicomponent reactions. The nitrile group, an excellent electron-withdrawing group, activates the adjacent C-3 position of the pyridine ring, making it susceptible to nucleophilic attack and facilitating cyclization reactions. This dual reactivity makes this compound a powerful building block for the construction of a wide range of heterocyclic scaffolds.

Caption: Key reactive sites of this compound and major reaction pathways.

Application in the Synthesis of Substituted 2-Amino-3-cyanopyridines via Multicomponent Reactions

One of the most powerful applications of this compound is in the one-pot synthesis of highly substituted 2-amino-3-cyanopyridine derivatives. These scaffolds are of significant interest in medicinal chemistry, with some derivatives identified as IKK-β inhibitors.[2] Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the rapid and efficient generation of molecular complexity from simple starting materials.[1]

A common MCR strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile), a ketone, and a nitrogen source (such as ammonium acetate). In this context, this compound serves as the aldehyde component.

Caption: Workflow for the multicomponent synthesis of 2-amino-3-cyanopyridines.

Detailed Protocol: One-Pot Synthesis of 2-Amino-4-(pyridin-4-yl)-6-(aryl)-3-cyanopyridines

This protocol describes a solvent-free, microwave-assisted one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[2]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)
This compoundC₇H₄N₂O132.122
Aromatic Ketone (e.g., Acetophenone)C₈H₈O120.152
MalononitrileCH₂(CN)₂66.062
Ammonium AcetateCH₃COONH₄77.083
Ethanol (for washing/recrystallization)C₂H₅OH46.07q.s.

Procedure:

  • In a 25 mL dry flask, combine this compound (2 mmol), the desired aromatic ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Wash the solid reaction mixture with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Rationale for Experimental Choices:

  • Microwave Irradiation: This non-conventional energy source significantly accelerates the reaction, leading to higher yields in shorter time frames compared to conventional heating.[2]

  • Solvent-Free Conditions: This approach aligns with the principles of green chemistry by reducing solvent waste and simplifying the work-up procedure.

  • Ammonium Acetate: Serves as a convenient and inexpensive source of ammonia for the cyclization step.

Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The Gewald reaction, a multicomponent condensation, provides a powerful and efficient route to these important heterocycles.[3] In a modified Gewald reaction, this compound can be utilized as a key starting material.

The general strategy involves an initial Knoevenagel condensation of this compound with an active methylene compound, followed by cyclization with elemental sulfur in the presence of a base.

Caption: Synthetic pathway for thieno[2,3-b]pyridines from this compound.

Detailed Protocol: Synthesis of 3-Amino-2-cyanothieno[2,3-b]pyridine-4-carbonitrile

This protocol outlines a two-step synthesis of a thieno[2,3-b]pyridine derivative starting from this compound.

Step 1: Knoevenagel Condensation

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)
This compoundC₇H₄N₂O132.1210
MalononitrileCH₂(CN)₂66.0610
PiperidineC₅H₁₁N85.15catalytic
EthanolC₂H₅OH46.0750 mL

Procedure:

  • Dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Gewald Reaction

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)
Knoevenagel Adduct from Step 1C₁₀H₄N₄180.175
Elemental SulfurS32.075
PiperidineC₅H₁₁N85.1510
EthanolC₂H₅OH46.0730 mL

Procedure:

  • Suspend the Knoevenagel adduct (5 mmol) and elemental sulfur (5 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add piperidine (10 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure thieno[2,3-b]pyridine.

Causality in Protocol Design:

  • Piperidine as Catalyst: In the Knoevenagel condensation, piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophile for attack on the aldehyde. In the Gewald reaction, it serves as a base to promote the cyclization reaction.

  • Reflux Conditions: The Gewald reaction typically requires heating to facilitate the reaction between the Knoevenagel adduct and sulfur, leading to the formation of the thiophene ring.

Conclusion and Future Perspectives

This compound is a powerful and versatile precursor in medicinal chemistry, offering efficient synthetic routes to a variety of medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of substituted 2-amino-3-cyanopyridines and thieno[2,3-b]pyridines highlight its utility in both multicomponent and classical named reactions. The ability to rapidly generate molecular diversity from this readily available starting material makes it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery. Future research will undoubtedly continue to uncover new applications for this strategic building block in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Formylnicotinonitrile as a Versatile Synthon in Heterocyclic Chemistry

This compound is a highly valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its structure incorporates several key reactive features that medicinal and organic chemists can exploit to construct complex molecular architectures. The pyridine ring provides a core scaffold present in numerous pharmaceuticals, the nitrile group is a potent electron-withdrawing group and a precursor to various functionalities, and the aldehyde group is a reactive handle for a multitude of condensation and multicomponent reactions. This unique combination of functional groups allows for the facile construction of fused and substituted heterocyclic systems, which are of significant interest in drug discovery and materials science.

These application notes provide a detailed guide to the synthesis of various heterocyclic compounds from this compound, focusing on robust and adaptable protocols. The methodologies discussed are grounded in established chemical principles and are designed to be a practical resource for researchers in the field.

Part 1: Synthesis of Thieno[2,3-b]pyridines via a Modified Gewald Reaction

The thieno[2,3-b]pyridine scaffold is a key structural motif in a number of biologically active compounds. The Gewald reaction, a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, provides a direct route to highly substituted 2-aminothiophenes.[1][2][3] By employing this compound as the carbonyl component, this reaction can be adapted to synthesize 3-amino-thieno[2,3-b]pyridine-2-carbonitrile derivatives.

Scientific Rationale

The reaction proceeds through an initial Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, to form a pyridinylidene intermediate.[4][5] This is followed by the addition of elemental sulfur to the activated methylene group and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused to the pyridine core.[1] The choice of base is critical to facilitate both the initial condensation and the cyclization steps.

Experimental Workflow: Gewald Synthesis

A Reactant Mixing (this compound, Malononitrile, Sulfur) B Solvent & Base Addition (Ethanol, Morpholine) A->B In reaction vessel C Reaction at Reflux B->C Heat D Cooling & Precipitation C->D Gradual cooling E Filtration & Washing D->E Isolate solid F Recrystallization E->F Purification G Characterization F->G Verify structure & purity

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

Detailed Protocol: Synthesis of 3-Amino-5-cyano-thieno[2,3-b]pyridine-2-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Ethanol (absolute)

  • Morpholine or Triethylamine (base)

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Catalyst Addition: To the flask, add absolute ethanol as the solvent. Subsequently, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product. The solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials and impurities, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

ParameterValue
Reaction Time 2-6 hours
Temperature Reflux (approx. 78 °C for ethanol)
Expected Yield Moderate to good

Part 2: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant therapeutic potential, including applications as kinase inhibitors.[6][7][8] A versatile approach to this scaffold involves a multicomponent reaction of a 5-aminopyrazole derivative, an aldehyde, and a β-ketoester or a related active methylene compound. In this context, this compound can serve as the aldehyde component to construct the pyridine ring.

Scientific Rationale

This synthesis is a variation of the Hantzsch pyridine synthesis.[9] The reaction likely proceeds through an initial Knoevenagel condensation of this compound with the active methylene compound.[5] The resulting intermediate then undergoes a Michael addition with the enamine tautomer of the 5-aminopyrazole, followed by cyclization and aromatization to yield the pyrazolo[3,4-b]pyridine core. The use of a Lewis acid catalyst can facilitate the condensation and cyclization steps.[10]

Reaction Mechanism: Pyrazolo[3,4-b]pyridine Synthesis

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A This compound + Active Methylene Compound B Pyridinylidene Intermediate A->B C Pyridinylidene Intermediate + 5-Aminopyrazole D Acyclic Intermediate C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Pyrazolo[3,4-b]pyridine E->F Aromatization

Caption: Key steps in the pyrazolo[3,4-b]pyridine synthesis.

Detailed Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

Materials:

  • This compound

  • 5-Amino-3-methyl-1-phenylpyrazole (or other substituted 5-aminopyrazoles)

  • Ethyl acetoacetate (or other active methylene compounds)

  • Ethanol or Acetic Acid (solvent)

  • Piperidine or a Lewis acid (e.g., ZrCl₄) as a catalyst[10]

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq), 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of piperidine or a Lewis acid catalyst.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the purified product is confirmed by spectroscopic analysis.

ParameterValue
Reaction Time 6-24 hours
Temperature Reflux
Expected Yield Variable, dependent on substrates

Part 3: Condensation Reactions with Enolates

The aldehyde functionality of this compound is highly susceptible to nucleophilic attack by enolates, which are powerful carbon nucleophiles.[11][12][13] This reactivity can be harnessed to synthesize a variety of substituted pyridines with extended side chains, which can then be further cyclized to form more complex heterocyclic systems.

Scientific Rationale

The reaction begins with the deprotonation of an active methylene compound (e.g., a β-ketoester or a 1,3-diketone) by a base to form a resonance-stabilized enolate.[13] This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound in an aldol-type addition. The resulting aldol adduct can then undergo dehydration to form a stable α,β-unsaturated carbonyl compound. The choice of base and reaction conditions is crucial to control the outcome and prevent side reactions.

Experimental Workflow: Enolate Condensation

A Enolate Generation (Active Methylene Compound + Base) B Addition of this compound A->B In situ C Aldol Addition B->C Nucleophilic attack D Dehydration C->D Elimination of water E Work-up & Purification D->E F Characterization E->F

Caption: General workflow for the condensation with enolates.

Detailed Protocol: Synthesis of an α,β-Unsaturated Ketone Derivative

Materials:

  • This compound

  • Acetophenone (or another ketone with an α-hydrogen)

  • Sodium hydroxide or potassium carbonate (base)

  • Ethanol or a similar protic solvent

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Base and Ketone: In a flask, dissolve the ketone (e.g., acetophenone, 1.0 eq) in ethanol. Add the base (e.g., powdered NaOH, 1.2 eq) and stir the mixture at room temperature for 15-30 minutes to generate the enolate.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of ethanol and add it dropwise to the enolate solution.

  • Reaction: Continue stirring at room temperature. The reaction is often exothermic. The progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. The product will often precipitate and can be collected by filtration. Wash the solid with water until the filtrate is neutral.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the product using spectroscopic techniques.

ParameterValue
Reaction Time 1-4 hours
Temperature Room Temperature
Expected Yield Good to excellent

Conclusion

This compound is a readily accessible and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and other pyridine derivatives via condensation reactions provide a solid foundation for further exploration and development in medicinal and materials chemistry. The presented methodologies are adaptable and can be modified with different active methylene compounds and other reactants to generate libraries of novel heterocyclic structures for biological screening and other applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Note: Knoevenagel Condensation with 4-Formylnicotinonitrile for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Pyridyl-Acrylonitrile and Acrylamide Derivatives

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to produce an α,β-unsaturated product.[2][3] This reaction is a cornerstone in the synthesis of fine chemicals, functional polymers, and, most notably, therapeutic drugs.[1][4]

This guide focuses on the Knoevenagel condensation utilizing 4-Formylnicotinonitrile as the aldehyde component. This substrate is of particular interest in medicinal chemistry due to its unique electronic properties. The presence of both a cyano group and a pyridine nitrogen atom, both electron-withdrawing, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating a more rapid and efficient reaction compared to simple benzaldehydes.[1][5] The resulting products, substituted 2-cyano-3-(3-cyanopyridin-4-yl)acrylates and acrylamides, are valuable scaffolds for the development of novel therapeutics, including potent kinase inhibitors for anticancer applications.[6][7][8]

This document provides a detailed exploration of the reaction mechanism, key experimental parameters, and robust protocols for researchers and drug development professionals aiming to leverage this reaction for the synthesis of complex molecular architectures.

Reaction Mechanism and Key Principles

The Knoevenagel condensation proceeds via a three-step mechanism: enolate formation, nucleophilic attack (aldol addition), and dehydration. A weak base is crucial, as a strong base could induce an unwanted self-condensation of the aldehyde.[2]

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[9]

  • Protonation & Dehydration: The intermediate is protonated to form a β-hydroxy adduct (an aldol-type product), which then readily undergoes base-induced dehydration to yield the final, thermodynamically stable α,β-unsaturated product.[5][9]

The pyridine nitrogen in this compound can also act as an internal base, potentially accelerating the reaction even without an external catalyst, especially in polar solvents.[10]

Knoevenagel_Mechanism General Mechanism of the Knoevenagel Condensation sub Active Methylene (Z-CH₂-Z') enolate Enolate [Z-CH-Z']⁻ sub->enolate + B: - BH⁺ base1 Base (B:) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack aldehyde This compound aldehyde->intermediate aldol Aldol Adduct (β-hydroxy) intermediate->aldol + H⁺ product α,β-Unsaturated Product aldol->product - H₂O water H₂O base2 Base (B:)

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Design & Protocols

Part 1: Key Experimental Parameters

The success of the Knoevenagel condensation with this compound hinges on the careful selection of reagents and conditions.

  • Active Methylene Compounds: The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its flanking 'Z' groups. The general order of reactivity is:

    • Malononitrile (Z, Z' = CN): Highly reactive due to two powerful cyano groups. Reactions are often rapid and high-yielding, sometimes proceeding at room temperature.[11]

    • Ethyl Cyanoacetate (Z = CN, Z' = COOEt): Moderately reactive and widely used. The resulting products are versatile synthetic intermediates.[12][13]

    • 2-Cyanoacetamide (Z = CN, Z' = CONH₂): Used to synthesize 2-cyanoacrylamide derivatives, which are of significant interest as potential covalent inhibitors in drug design.[6][7]

  • Catalyst Selection: A range of catalysts can be employed, from traditional bases to modern, greener alternatives.

    • Weak Organic Bases: Piperidine and pyridine are classic, effective catalysts.[10][14][15]

    • Tertiary Amines: 1,4-Diazabicyclo[2.2.2]octane (DABCO) and Diisopropylethylamine (DIPEA) are excellent, less toxic alternatives that promote clean reactions.[1][12]

    • Heterogeneous Catalysts: Solid-supported bases like functionalized silicas or metal-organic frameworks (MOFs) simplify product purification (removal by filtration) and allow for catalyst recycling.[10][16]

    • Catalyst-Free/Solvent-Free Conditions: For highly reactive substrates like malononitrile, the reaction can sometimes be achieved by simple grinding of the reactants at room temperature or by heating in a polar solvent like water, which can promote the reaction.[17][18]

  • Solvent and Temperature:

    • Solvents: Ethanol is a common and effective solvent.[1] For less reactive partners, higher-boiling point solvents like DMF or DMSO can be used. Green chemistry approaches favor water or solvent-free conditions.[18][19][20]

    • Temperature: Reactions with malononitrile may proceed at room temperature, while those with ethyl cyanoacetate or 2-cyanoacetamide often benefit from heating (reflux or microwave irradiation) to achieve reasonable reaction times.[1][20] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[20][21][22]

Part 2: Data Summary

The following table summarizes typical conditions and outcomes for the Knoevenagel condensation of aromatic aldehydes with various active methylene compounds, providing a predictive framework for reactions with this compound.

Aldehyde SubstrateActive Methylene Cmpd.Catalyst / ConditionsTimeYield (%)Reference
Aromatic AldehydesMalononitrileCTMAB / Water, RT1.5 h~90-98[19]
Aromatic AldehydesMalononitrileGrinding, Solvent-Free, RT1 h~85-95[17]
Aromatic AldehydesMalononitrileAmmonium Acetate / Sonication, RT5-7 min>90[23]
3-CyanobenzaldehydeEthyl CyanoacetateDABCO / [HyEtPy]Cl-H₂O, RT5-40 min83-99[1][13]
Aromatic AldehydesEthyl CyanoacetateDIPEAc / MDC, Reflux1-2 h~85-95[12]
Pyridine Aldehydes2-Cyanoacetamide MoietyPiperidine / Ethanol, 80 °C3 h(Not specified)[6]
Aromatic Aldehydes2-CyanoacetamideNone / Microwave (MW)2-5 min80-99[24]
Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and malononitrile are toxic and irritants.

This protocol utilizes a highly efficient, environmentally benign solvent-free grinding method suitable for the reactive malononitrile partner.[17]

  • Materials:

    • This compound (1.0 mmol, 131.1 mg)

    • Malononitrile (1.1 mmol, 72.7 mg)

    • Glass mortar and pestle

    • Ethanol or Water for washing

    • Standard laboratory glassware for filtration

  • Procedure:

    • Place this compound (1.0 mmol) and malononitrile (1.1 mmol) into a clean, dry glass mortar.

    • Grind the mixture firmly with the pestle at room temperature. The solid mixture may initially turn into a liquid or a thick paste.[17]

    • Continue grinding for 30-45 minutes. The mixture will gradually solidify and change color, indicating product formation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). Spot a small aliquot of the reaction mixture (dissolved in acetone) against the starting aldehyde. The reaction is complete when the aldehyde spot has disappeared.

    • Allow the solid mixture to stand overnight to ensure complete reaction.

  • Work-up and Purification:

    • Add 15 mL of cold water or ethanol to the mortar and stir the solid product for 15 minutes to break up clumps and wash away any unreacted starting materials.[17]

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold water (10 mL each) followed by a small amount of cold ethanol.

    • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization (Expected Data):

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR: Expect a singlet for the vinylic proton (=CH) typically downfield (>8.0 ppm). Aromatic protons will appear in the characteristic pyridine region.

    • IR (KBr, cm⁻¹): Sharp peak for C≡N stretch (~2220 cm⁻¹), C=C stretch (~1600 cm⁻¹).[17]

    • Mass Spec (ESI): Calculate the expected m/z for [M+H]⁺ or [M+Na]⁺.

This protocol employs a robust base-catalyzed method in a solvent, suitable for the less reactive ethyl cyanoacetate.[1][13]

  • Materials:

    • This compound (10 mmol, 1.31 g)

    • Ethyl cyanoacetate (12 mmol, 1.28 mL, 1.36 g)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol, 2.24 g)

    • Ethanol (30 mL)

    • Diethyl ether (Et₂O) and Brine for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (10 mmol), ethyl cyanoacetate (12 mmol), and ethanol (30 mL).

    • Add DABCO (20 mmol) to the stirred mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with constant stirring.

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 30 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 30 mL).[1]

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

    • If necessary, purify the product further by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization (Expected Data):

    • Appearance: White or pale yellow crystalline solid.

    • ¹H NMR (CDCl₃): Expect a singlet for the vinylic proton (~8.4 ppm), a quartet and a triplet for the ethyl ester group (~4.4 ppm and ~1.4 ppm, respectively), and signals for the pyridine ring protons.[12]

    • ¹³C NMR (CDCl₃): Expect signals for nitrile (~115 ppm), ester carbonyl (~162 ppm), and vinylic carbons (~103 and ~155 ppm).[12]

    • IR (KBr, cm⁻¹): C≡N stretch (~2225 cm⁻¹), C=O stretch (~1720 cm⁻¹), C=C stretch (~1600 cm⁻¹).[12]

Experimental_Workflow start 1. Reagent Setup - this compound - Active Methylene Cmpd. - Catalyst & Solvent reaction 2. Reaction - Stirring / Heating / Grinding - Monitor by TLC start->reaction workup 3. Work-up - Quench / Precipitate - Filter or Extract reaction->workup purify 4. Purification - Wash with Solvent - Recrystallize or Column workup->purify char 5. Characterization - NMR, IR, Mass Spec - Yield & Purity Analysis purify->char

References

Application Notes and Protocols for the Wittig Reaction of 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Vinyl-Substituted Nicotinonitriles

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method to convert aldehydes and ketones into alkenes.[1][2][3][4] Its application to heteroaromatic aldehydes, such as 4-Formylnicotinonitrile, provides a valuable route to vinyl-substituted nicotinonitriles. These structures are of significant interest in medicinal chemistry and materials science due to the versatile chemical handles they possess for further functionalization. This guide provides a comprehensive overview, detailed protocols, and expert insights into performing the Wittig reaction on this compound, ensuring a high degree of scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

The core transformation involves the reaction of this compound with a phosphorus ylide, also known as a Wittig reagent.[1][2][3] This process is renowned for its predictability in the location of the newly formed double bond, replacing the carbonyl oxygen with the carbon moiety from the ylide.[5]

Reaction Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the phosphorus ylide to the carbonyl group of the aldehyde, forming a transient four-membered ring intermediate known as an oxaphosphetane.[2][5][6] This intermediate then collapses to yield the final alkene product and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[1][6]

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the alkene, is largely dependent on the nature of the ylide used.[2][7]

  • Non-stabilized ylides (where the R group is an alkyl group) generally lead to the formation of the (Z)-alkene with moderate to high selectivity.[2]

  • Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) typically favor the formation of the (E)-alkene.[2]

For the purposes of this guide, we will focus on the use of a non-stabilized ylide to demonstrate the synthesis of a (Z)-vinyl-substituted nicotinonitrile.

Diagram of the Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 PPh₃ PhosphoniumSalt [R-CH₂-PPh₃]⁺X⁻ PPh3->PhosphoniumSalt SN2 AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide {R-CH=PPh₃ ↔ R-⁻CH-⁺PPh₃} PhosphoniumSalt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Vinyl Nicotinonitrile Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful execution of the Wittig reaction with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableHandle with care, potential irritant.
Alkyl Halide (e.g., Ethyl Bromide)Reagent GradeCommercially AvailablePrimary alkyl halides are preferred for ylide formation.[1]
Triphenylphosphine≥99%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse of a dry solvent is crucial for the reaction's success.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableStrong base, handle under an inert atmosphere.[1]
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate≥97%Commercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • This compound: May be harmful if swallowed, inhaled, or in contact with skin.[8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • n-Butyllithium: Pyrophoric and corrosive. Handle in a fume hood under an inert atmosphere.

  • Organic Solvents: Flammable and volatile. Work in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[9]

Protocol 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

This protocol describes the in situ generation of the phosphorus ylide from the corresponding phosphonium salt.[10]

Step-by-Step Procedure:

  • Phosphonium Salt Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene.

    • Add the desired primary alkyl halide (1.0 eq.).

    • Heat the mixture to reflux for 12-24 hours.[11] The formation of a white precipitate indicates the formation of the phosphonium salt.

    • Cool the reaction to room temperature and collect the salt by filtration. Wash the solid with diethyl ether to remove any unreacted triphenylphosphine and dry under vacuum.

  • Ylide Generation (In Situ):

    • Suspend the dried alkyltriphenylphosphonium salt (1.2 eq.) in anhydrous THF (10 mL per 1 mmol of salt) in a flame-dried, two-neck round-bottom flask under an inert atmosphere at -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

Protocol 2: Wittig Reaction with this compound

Step-by-Step Procedure:

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF (5 mL per 1 mmol of aldehyde).

    • Cool the aldehyde solution to 0 °C.

  • Addition of Ylide:

    • Slowly transfer the freshly prepared ylide solution from Protocol 1 to the aldehyde solution at 0 °C via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Reaction Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water and dichloromethane.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[12][13]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

Protocol 3: Purification of the Vinyl Nicotinonitrile Product

The primary challenge in the purification of Wittig reaction products is the removal of the triphenylphosphine oxide byproduct.

Step-by-Step Procedure:

  • Initial Purification:

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, suspend the crude residue in a minimal amount of a non-polar solvent like pentane or a mixture of pentane and diethyl ether and filter.[14] The triphenylphosphine oxide is less soluble and will precipitate out.

  • Column Chromatography:

    • Further purify the product by silica gel column chromatography.

    • A typical eluent system is a gradient of ethyl acetate in hexanes. The less polar alkene product will elute before the more polar triphenylphosphine oxide.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry to confirm its structure and purity. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of vinylic proton signals in the ¹H NMR spectrum are indicative of a successful reaction.[15]

Data Presentation

ParameterValue/ConditionRationale
Ylide Generation
Basen-ButyllithiumA strong base is required to deprotonate the phosphonium salt.[1]
SolventAnhydrous THFAprotic and anhydrous conditions are essential for the stability and reactivity of the ylide.
Temperature-78 °C to 0 °CControlled temperature prevents side reactions and ensures complete ylide formation.
Wittig Reaction
Stoichiometry1.2 eq. Ylide : 1.0 eq. AldehydeA slight excess of the ylide ensures complete consumption of the aldehyde.
SolventAnhydrous THFCompatible with both the ylide and the aldehyde.
Temperature0 °C to Room TemperatureGradual warming allows for controlled reaction.
Work-up & Purification
Quenching AgentSaturated NH₄ClMildly acidic quench to neutralize any remaining base.
Purification MethodColumn ChromatographyEffective for separating the alkene product from triphenylphosphine oxide.[16]

Experimental Workflow Diagram

Wittig_Workflow A Prepare Phosphonium Salt (Triphenylphosphine + Alkyl Halide) B Generate Ylide (Phosphonium Salt + n-BuLi in THF) A->B D Wittig Reaction (Combine Ylide and Aldehyde Solutions) B->D C Prepare Aldehyde Solution (this compound in THF) C->D E Reaction Work-up (Quench, Extract, Dry) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Step-by-step workflow for the Wittig reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete ylide formation due to wet solvent or glassware.Ensure all glassware is flame-dried and solvents are anhydrous.
Deactivated ylide.Use freshly prepared ylide.
Sterically hindered aldehyde or ylide.Consider using the Horner-Wadsworth-Emmons reaction for more hindered systems.[4]
Difficult Purification Co-elution of product and triphenylphosphine oxide.Optimize the solvent system for column chromatography. Consider precipitation of the byproduct with a non-polar solvent prior to chromatography.[14]
Formation of (E/Z) Isomers Use of a semi-stabilized ylide.For specific stereoselectivity, choose a non-stabilized ylide for (Z)-alkenes or a stabilized ylide for (E)-alkenes. The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides.[2]

References

Application Notes and Protocols for the Reductive Amination of 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Aminomethyl)nicotinonitrile Scaffolds

The nicotinonitrile framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a variety of marketed pharmaceuticals.[1][2] Its derivatives are integral to drugs targeting a wide array of diseases, underscoring the scaffold's versatility and significance in drug discovery.[3][4] The introduction of an aminomethyl group at the 4-position of the pyridine ring via reductive amination of 4-formylnicotinonitrile unlocks a critical vector for molecular elaboration. This functional handle allows for the construction of diverse libraries of compounds with the potential for novel therapeutic activities. This compound itself is a key intermediate, valued for its reactive aldehyde and nitrile functionalities that enable a wide range of chemical transformations in the synthesis of active pharmaceutical ingredients (APIs).[5][6] This document provides a comprehensive guide to the reductive amination of this compound, offering in-depth mechanistic insights, detailed experimental protocols, and expert commentary to empower researchers in the synthesis of next-generation therapeutics.

Reaction Principle: The Mechanism of Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, proceeding through a two-step, one-pot sequence.[7] The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound, forming a transient hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine (iminium ion). A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final amine product.

The choice of reducing agent is critical to the success of the reaction. It must be capable of reducing the iminium ion intermediate in preference to the starting aldehyde.[8] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation due to its mild nature and remarkable chemoselectivity.[9][10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it incapable of reducing the aldehyde but highly effective for the reduction of the more electrophilic iminium ion.[10] This selectivity obviates the need for pre-formation of the imine, allowing for a convenient one-pot procedure.[8]

Reductive_Amination_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aldehyde This compound Amine Primary/Secondary Amine Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion Reducing_Agent NaBH(OAc)₃ Product 4-(Aminomethyl)nicotinonitrile Derivative

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore at room temperature.[6]
Primary or Secondary AmineReagent GradeCommercially Available
Sodium TriacetoxyborohydrideReagent GradeCommercially AvailableHandle under inert atmosphere; moisture sensitive.[11]
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailablePreferred solvent.[9]
Dichloromethane (DCM)AnhydrousCommercially AvailableAlternative solvent.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableAlternative solvent.
Saturated Sodium BicarbonatePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Safety Precautions
  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon decomposition. It is also an irritant.[11][12][13][14][15] Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[11] Wear appropriate PPE. In case of fire, use a dry powder extinguisher; do not use water.[15]

  • 1,2-Dichloroethane (DCE): This is a toxic and flammable solvent. Handle with appropriate engineering controls and PPE.

Representative Protocol for the Reductive Amination of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific amines.

Protocol_Workflow Start Start Reaction_Setup Reaction Setup: - this compound (1.0 eq) - Amine (1.1 eq) - Anhydrous DCE Start->Reaction_Setup Stir_1 Stir at Room Temperature (15-30 min) Reaction_Setup->Stir_1 Add_STAB Add NaBH(OAc)₃ (1.5 eq) portion-wise Stir_1->Add_STAB Stir_2 Stir at Room Temperature (2-24 h) Add_STAB->Stir_2 Monitor_TLC Monitor by TLC Stir_2->Monitor_TLC Workup Aqueous Workup: - Quench with sat. NaHCO₃ - Extract with DCM Monitor_TLC->Workup Reaction Complete Dry_and_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_and_Concentrate Purification Purification by Column Chromatography Dry_and_Concentrate->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add the primary amine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification:

The resulting amine products are basic and may exhibit tailing on standard silica gel chromatography. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2% v/v), to the eluent.[7][16] A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the polarity of the product.

Characterization:

  • NMR Spectroscopy: The structure of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy. For a representative product, 4-((methylamino)methyl)nicotinonitrile, the following characteristic signals would be expected in the ¹H NMR spectrum (in CDCl₃):

    • Pyridine protons: δ 8.5-8.7 (H2, H6), δ 7.2-7.4 (H5) ppm.[1]

    • Benzylic protons (-CH₂-): δ ~3.9 ppm (singlet).[1]

    • N-methyl protons (-CH₃): δ ~2.5 ppm (singlet).

    • N-H proton: A broad singlet, chemical shift is concentration-dependent.

  • Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry (e.g., ESI-MS). The fragmentation pattern of benzylamines typically involves the loss of the amino group.[11][12][13][14][15]

Troubleshooting and Expert Insights

IssueProbable CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent due to moisture.- Sterically hindered or poorly nucleophilic amine.- Extend the reaction time.- Ensure anhydrous conditions and use fresh NaBH(OAc)₃.- Consider adding a catalytic amount of acetic acid to facilitate imine formation. For very unreactive amines, a stepwise procedure (pre-formation of the imine followed by reduction with NaBH₄) may be necessary.[9]
Formation of Side Products - Over-alkylation of a primary amine to a tertiary amine.- Reduction of the aldehyde to the corresponding alcohol.- Use a slight excess of the amine (1.1 equivalents). If dialkylation is still a problem, consider a stepwise approach.[9]- This is unlikely with NaBH(OAc)₃ but could occur with stronger reducing agents. Ensure the correct reagent is used.
Difficult Purification - Tailing of the basic amine product on silica gel.- Add triethylamine (0.5-2%) to the chromatography eluent.[7][16]- Alternatively, use an amine-functionalized silica column.[7]

Conclusion

The reductive amination of this compound is a highly efficient and versatile method for the synthesis of 4-(aminomethyl)nicotinonitrile derivatives, which are valuable building blocks in drug discovery. The use of sodium triacetoxyborohydride provides a mild and chemoselective approach, allowing for a broad substrate scope and operational simplicity. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and successfully synthesize these important compounds, paving the way for the development of novel therapeutics.

References

Application Notes and Protocols: 4-Formylnicotinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the world of agrochemicals, forming the core structure of numerous highly effective insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties and ability to interact with biological targets have made it a focal point for the discovery and development of new crop protection agents. Within the diverse family of pyridine-based building blocks, 4-Formylnicotinonitrile (also known as 4-cyano-3-pyridinecarboxaldehyde) has emerged as a particularly valuable intermediate.[3] Its bifunctional nature, possessing both a reactive aldehyde and a versatile nitrile group, allows for a wide range of chemical transformations, making it a key starting material for the synthesis of complex agrochemical molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of next-generation agrochemicals, with a focus on a practical, albeit illustrative, synthetic protocol for a neonicotinoid analog.

Core Principles: Leveraging the Reactivity of this compound

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled construction of the target agrochemical.

  • The Aldehyde Group: This electrophilic center is a prime site for nucleophilic attack. Key reactions include:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines. This is a cornerstone reaction for introducing the side chains characteristic of many neonicotinoids and other insecticides.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds, enabling the synthesis of compounds with extended conjugation or specific stereochemistry.

    • Reduction: Conversion to the corresponding alcohol, which can then be further functionalized, for example, by conversion to a leaving group (e.g., a halide or tosylate) for subsequent substitution reactions.

  • The Nitrile Group: This group can be transformed into various other functionalities, including:

    • Hydrolysis: Conversion to a carboxylic acid or an amide, which are common moieties in fungicides and herbicides.

    • Reduction: Transformation into a primary amine, providing another point for molecular elaboration.

    • Cyclization Reactions: The nitrile group can participate in the formation of heterocyclic rings, leading to novel fused-ring systems with potential biological activity.

Application Focus: Synthesis of a Novel Neonicotinoid Analog

Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects.[4] Their synthesis often involves the coupling of a substituted chloromethylpyridine with an appropriate amine-containing fragment. Here, we present a detailed protocol for the synthesis of a novel neonicotinoid analog, demonstrating a plausible and efficient use of this compound as the starting material.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process starting from this compound:

  • Reductive Amination: To introduce the key side-chain amine.

  • Modification of the Nitrile Group (Hypothetical): For this illustrative example, we will focus on the initial, crucial reductive amination step, which is a common and well-documented transformation for this class of compounds.

Diagram 1: Synthetic Workflow for a Neonicotinoid Analog from this compound

G A This compound C Reductive Amination A->C Step 1 B Amine Side Chain (e.g., N-methyl-2-nitroguanidine) B->C D Neonicotinoid Analog Precursor C->D E Further Modification (e.g., Nitrile Hydrolysis/Reduction) D->E Step 2 (Optional) F Final Neonicotinoid Analog E->F

Caption: A generalized workflow for the synthesis of a neonicotinoid analog.

Experimental Protocol: Reductive Amination of this compound

This protocol details the synthesis of a key intermediate for a neonicotinoid analog via reductive amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
N-methyl-2-nitroguanidine≥97%TCI
Sodium triacetoxyborohydride≥97%Acros Organics
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium SulfateLaboratory Grade-
Ethyl AcetateHPLC Grade-
HexanesHPLC Grade-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.32 g, 10 mmol) and N-methyl-2-nitroguanidine (1.19 g, 10 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Stir the mixture at room temperature until the solids are fully suspended.

  • Acid Catalyst: Add glacial acetic acid (0.6 mL, 10.5 mmol) to the suspension. Stir for 10 minutes at room temperature.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (2.54 g, 12 mmol) to the reaction mixture. Caution: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Continue stirring for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield the neonicotinoid analog precursor as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 75-85%

Diagram 2: Reaction Scheme for Reductive Amination

G cluster_0 Reductive Amination of this compound start plus1 + reagents NaBH(OAc)₃ AcOH, DCE img2 plus1->img2 arrow -> end img3 Product Structure arrow->img3 img1

Caption: Reductive amination of this compound with N-methyl-2-nitroguanidine.

Future Perspectives and Alternative Transformations

While the focus here has been on insecticide synthesis, the versatility of this compound extends to other classes of agrochemicals.

  • Fungicide Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines or alcohols to generate fungicidal amides or esters. Recent research has highlighted the potential of novel pyridine-based compounds as potent fungicides.[5][6]

  • Herbicide Synthesis: The pyridine scaffold is also present in some herbicides. The aldehyde functionality of this compound could be a starting point for the synthesis of side chains that impart herbicidal activity.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its dual reactivity allows for the efficient and controlled construction of complex molecular architectures. The detailed protocol for the reductive amination serves as a practical example of its application in the synthesis of neonicotinoid-like insecticides. As the demand for new and more effective crop protection solutions continues to grow, the strategic use of such key intermediates will be paramount in driving innovation in the agrochemical industry.

References

Application Note & Protocols: Derivatization of 4-Formylnicotinonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Formylnicotinonitrile Scaffold

In the landscape of medicinal chemistry, the nicotinonitrile framework stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] The strategic incorporation of a formyl group at the 4-position and a nitrile at the 3-position of the pyridine ring endows this compound with exceptional versatility for chemical modification. This bifunctional scaffold serves as an invaluable starting material for the synthesis of diverse compound libraries aimed at exploring Structure-Activity Relationships (SAR). SAR studies are fundamental to drug discovery, providing critical insights into how specific structural modifications of a lead compound influence its biological activity.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed protocols for modifying both the aldehyde and nitrile functionalities, explain the chemical rationale behind these transformations, and outline a systematic approach to conducting SAR studies with the resulting derivatives.

The Dual Reactivity of this compound: A Gateway to Chemical Diversity

The chemical utility of this compound lies in the distinct reactivity of its two functional groups: the electrophilic aldehyde and the versatile nitrile. This dual reactivity allows for a wide array of chemical transformations, enabling the systematic exploration of chemical space around the nicotinonitrile core.

Derivatization of the Aldehyde Group: Exploring Substituents at the 4-Position

The aldehyde group is a prime site for introducing a variety of substituents to probe their impact on target binding and biological activity. Key transformations include:

  • Reductive Amination: This powerful reaction converts the aldehyde into a diverse range of primary, secondary, and tertiary amines.[3] This allows for the introduction of various alkyl and aryl groups, as well as the incorporation of cyclic amines, providing a facile route to modulate the polarity, basicity, and steric bulk at this position.

  • Knoevenagel Condensation: This base-catalyzed reaction between the aldehyde and an active methylene compound, such as malononitrile, leads to the formation of a new carbon-carbon double bond.[4][5] This extends the conjugation of the system and allows for the introduction of various electron-withdrawing groups.

  • Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes with a high degree of control over the stereochemistry of the resulting double bond.[6] This enables the synthesis of a wide range of vinyl derivatives, introducing diverse lipophilic and aromatic substituents.

  • Hydrazone Formation: The condensation of the aldehyde with hydrazines or hydrazides yields stable hydrazone derivatives.[7][8][9][10] This modification introduces a hydrogen bond donor and acceptor moiety, which can be crucial for target interaction.

Modification and Bioisosteric Replacement of the Nitrile Group

The nitrile group is not merely a passive functionality; it actively contributes to the molecule's electronic properties and can engage in key interactions with biological targets.[11] Furthermore, it can be transformed into other important functional groups or serve as a bioisostere for other moieties.

  • Conversion to Tetrazole: The [3+2] cycloaddition of an azide with the nitrile group yields a 5-substituted 1H-tetrazole. Tetrazoles are well-established bioisosteres of carboxylic acids, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability.[12]

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[13] This introduces a key acidic functional group that can participate in ionic interactions with biological targets.

  • Bioisosteric Replacement: In the context of the nicotinonitrile scaffold, the entire cyano-pyridine motif can be considered a bioisostere for other aromatic systems. For instance, the pyridine nitrogen can be bioisosterically replaced with a "C-CN" group, effectively mimicking the hydrogen-bond acceptor properties of the nitrogen atom.[14][15]

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Researchers should optimize these conditions based on their specific substrates and desired products.

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of N-substituted- (3-cyanopyridin-4-yl)methanamines.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or THF, add the desired amine (1.1 eq).

  • If the amine is a salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The reaction is often exothermic, so maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-(3-cyanopyridin-4-yl)methanamine.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion formed in situ over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3]

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-((3-cyanopyridin-4-yl)methylene)malononitrile.

Reaction Scheme:

Materials:

  • This compound

  • Malononitrile

  • Piperidine or a basic ionic liquid

  • Ethanol or a solvent-free system

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, a precipitate may form. Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then with water to remove any remaining catalyst and starting materials.

  • Dry the product under vacuum to yield the pure 2-((3-cyanopyridin-4-yl)methylene)malononitrile.

Rationale: The base catalyst deprotonates the active methylene group of malononitrile, forming a carbanion that acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the conjugated product.[4]

Protocol 3: Wittig Reaction to Form Vinyl Derivatives

This protocol outlines the synthesis of 4-(2-arylvinyl)nicotinonitriles.

Reaction Scheme:

Materials:

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous THF or Diethyl ether

  • This compound

  • Saturated ammonium chloride solution

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(2-arylvinyl)nicotinonitrile.

Rationale: The strong base deprotonates the phosphonium salt to generate the highly nucleophilic ylide. The ylide then attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.[6]

Protocol 4: Conversion of the Nitrile to a Tetrazole

This protocol describes the synthesis of 4-(1H-tetrazol-5-yl)nicotinonitrile.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Sodium nitrite (NaNO₂) (for quenching excess azide)

Procedure:

  • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and a Lewis acid such as zinc chloride (1.2 eq) or ammonium chloride (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench any unreacted sodium azide by the slow, portion-wise addition of a saturated aqueous solution of sodium nitrite followed by acidification with 1M HCl until the solution is acidic (test with pH paper).

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(1H-tetrazol-5-yl)nicotinonitrile.

Rationale: The Lewis acid activates the nitrile group towards nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the stable tetrazole ring.[12]

Structure-Activity Relationship (SAR) Studies: A Systematic Approach

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity and establish a clear SAR.

Workflow for SAR Studies

SAR_Workflow

Data Presentation for SAR Analysis

Systematic organization of the biological data is essential for discerning meaningful trends. A tabular format is highly recommended.

Table 1: Hypothetical SAR Data for Kinase Inhibitor Derivatives of this compound

Compound IDR¹ (at C4-methylene)R² (at C3-nitrile)Kinase IC₅₀ (nM)
Parent -CHO-CN>10,000
1a -CH₂-NH-Ph-CN850
1b -CH₂-NH-(4-F-Ph)-CN250
1c -CH₂-N(Me)-Ph-CN1200
2a -CH=CH-Ph-CN500
3a -CHO-C(=NOH)NH₂5000
4a -CHO-C(N₄H)1500

Interpretation of Hypothetical Data:

  • Modification of the Aldehyde: Conversion of the aldehyde to a secondary amine (1a) significantly improves activity. The introduction of an electron-withdrawing fluorine on the phenyl ring (1b) further enhances potency, suggesting a potential interaction in a hydrophobic pocket with some polar character. N-methylation of the amine (1c) is detrimental, possibly due to steric hindrance. The vinyl linkage (2a) also confers moderate activity.

  • Modification of the Nitrile: Converting the nitrile to a tetrazole (4a) leads to a notable increase in activity compared to the parent compound, likely due to its ability to act as a bioisostere for a carboxylic acid and engage in hydrogen bonding.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its dual reactivity allows for the systematic and efficient generation of diverse compound libraries. By applying the synthetic strategies outlined in this application note and conducting rigorous SAR studies, researchers can effectively navigate the chemical space around this privileged core to identify and optimize lead compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Formylnicotinonitrile is a pivotal intermediate in contemporary drug discovery and agrochemical development. Its unique structure, featuring both a reactive aldehyde and a nitrile group on a pyridine scaffold, makes it a versatile building block for constructing complex heterocyclic compounds.[1] However, its synthesis is not without challenges. Low yields, competing side reactions, and purification difficulties are common hurdles faced by researchers. This guide provides in-depth troubleshooting advice and optimized protocols to help you enhance the yield and purity of your this compound synthesis.

Core Troubleshooting & FAQs

This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via the oxidation of 4-methylnicotinonitrile.

Question 1: My yield of this compound is consistently low (<50%). What are the primary causes and how can I improve conversion?

Low yields are often rooted in incomplete reaction, degradation of the product, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Common Causalities & Solutions:

  • Suboptimal Oxidizing Agent: The choice of oxidant is critical. While various agents can oxidize a methyl group, their selectivity and reactivity differ significantly.

    • Insight: Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of activated methyl groups, such as the one in 4-methylnicotinonitrile, to aldehydes.[2][3] This is often referred to as the Riley oxidation. Over-oxidation to the carboxylic acid can be a major side reaction.[4]

    • Recommendation: If using SeO₂, ensure it is of high purity and used in the correct stoichiometric amount (typically 1.0-1.2 equivalents). Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes improve selectivity and simplify workup.[5]

  • Incorrect Reaction Temperature: Oxidation reactions are highly sensitive to temperature.

    • Insight: Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessive temperatures can promote over-oxidation to isonicotinic acid or cause thermal decomposition of the starting material and product.[6]

    • Recommendation: Carefully control the reaction temperature. For SeO₂ oxidations in solvents like dioxane or pyridine, a temperature range of 80-110°C is typical. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.

  • Solvent Effects: The solvent not only dissolves reactants but also influences the reaction mechanism and rate.

    • Insight: Polar aprotic solvents like 1,4-dioxane are commonly used for SeO₂ oxidations. Pyridine can also be used as a solvent and may act as a base to modulate reactivity.[5]

    • Recommendation: Ensure your solvent is anhydrous. The presence of water can lead to the formation of hydrates or promote undesired side reactions. If yields are poor in dioxane, consider screening other high-boiling point solvents.

Question 2: I'm observing a significant amount of 4-cyanonicotinic acid as a byproduct. How can I prevent this over-oxidation?

The formation of the corresponding carboxylic acid is the most common side reaction. Minimizing its formation is key to improving the yield of the desired aldehyde.

Strategies to Enhance Selectivity:

  • Control Stoichiometry:

    • Causality: Using a large excess of the oxidizing agent is the most direct cause of over-oxidation.

    • Protocol: Begin with a 1:1 molar ratio of 4-methylnicotinonitrile to SeO₂. If conversion is incomplete, incrementally increase the amount of SeO₂ (e.g., to 1.1 equivalents) while carefully monitoring the reaction profile.

  • Optimize Reaction Time:

    • Causality: The aldehyde product is more susceptible to oxidation than the starting methyl group. Leaving the reaction to run for too long after the starting material is consumed will inevitably lead to the formation of the carboxylic acid.

    • Protocol: Monitor the reaction every 30-60 minutes by TLC. Once the spot for 4-methylnicotinonitrile has disappeared or is very faint, and the product spot is at maximum intensity, quench the reaction immediately.

  • Modify the Oxidizing System:

    • Insight: Alternative, milder oxidation systems can offer better selectivity. Gas-phase catalytic oxidation using air over mixed-metal oxide catalysts (e.g., Vanadium-based) is used industrially for similar transformations and is inherently selective for the aldehyde.[6] While complex for a lab setting, it highlights that milder conditions favor aldehyde formation.

    • Recommendation: Consider using catalytic SeO₂ with a stoichiometric co-oxidant. This keeps the concentration of the powerful oxidant low throughout the reaction, potentially reducing over-oxidation.

Question 3: My crude product is a dark, difficult-to-purify oil/solid. What are the best practices for purification?

Purification is often complicated by the presence of the carboxylic acid byproduct, unreacted starting material, and selenium residues.

Purification Workflow:

  • Step 1: Removal of Selenium Byproducts:

    • Insight: After a SeO₂ oxidation, the crude product is contaminated with insoluble black selenium metal and other selenium species.

    • Protocol: After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite®. This will remove the bulk of the insoluble selenium residues.

  • Step 2: Aqueous Workup for Byproduct Removal:

    • Insight: The primary impurity, 4-cyanonicotinic acid, can be easily removed by an acid-base extraction due to its acidic nature. The basicity of the pyridine nitrogen also allows for selective extraction.[7]

    • Protocol:

      • Wash the organic filtrate with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer.[8]

      • Separate the organic layer, which contains the desired aldehyde and potentially some unreacted starting material.

      • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Step 3: Chromatography/Crystallization:

    • Insight: Column chromatography is effective for separating the slightly more polar aldehyde from the less polar starting material. Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue.[7]

    • Protocol:

      • Chromatography: Use a silica gel column with a gradient eluent system, typically starting with hexane/ethyl acetate and gradually increasing the polarity. To prevent streaking, a small amount (0.5-1%) of triethylamine can be added to the eluent system.[7]

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be a highly effective final purification step.

A specialized method for purifying aldehydes involves the formation of a bisulfite adduct, which is a salt soluble in water.[9] This allows for its separation from non-aldehyde impurities via liquid-liquid extraction.[10] The aldehyde can then be regenerated by basifying the aqueous layer.[9]

Visual & Data-Driven Guides

Table 1: Troubleshooting Matrix for Low Yield
SymptomPotential CauseRecommended Action
High amount of unreacted starting material 1. Insufficient reaction temperature.2. Inadequate reaction time.3. Deactivated oxidizing agent.1. Increase temperature in 10°C increments.2. Monitor reaction by TLC and extend time.3. Use a fresh, high-purity batch of SeO₂.
Significant carboxylic acid byproduct 1. Over-oxidation due to excess oxidant.2. Reaction temperature too high.3. Reaction time too long.1. Reduce SeO₂ stoichiometry to 1.0-1.1 eq.2. Lower the reaction temperature.3. Stop the reaction as soon as starting material is consumed.
Formation of multiple unidentified spots on TLC 1. Thermal decomposition.2. Presence of water or impurities in reagents.1. Lower reaction temperature.2. Use anhydrous solvents and purified starting materials.
Dark, tar-like crude product 1. Polymerization or decomposition.2. Inefficient removal of selenium byproducts.1. Run the reaction at a lower concentration.2. Ensure thorough filtration through Celite after the reaction.
Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving issues during the synthesis.

G cluster_SM Optimize Reaction Conditions cluster_Purity Minimize Side Reactions cluster_Yield Improve Workup & Purification Start Low Yield of this compound Check_SM Analyze Crude Product by TLC/NMR: Any Starting Material (SM) Left? Start->Check_SM Check_Purity Is the main spot the desired product? Check_SM->Check_Purity No High_SM High SM Content Check_SM->High_SM Yes Low_Purity Low Purity / Multiple Byproducts Check_Purity->Low_Purity No Good_Conversion Good Conversion, Low Isolated Yield Check_Purity->Good_Conversion Yes Opt_Temp Increase Temperature or Time High_SM->Opt_Temp Opt_Reagent Check Reagent Quality/Stoichiometry High_SM->Opt_Reagent Control_Ox Reduce Oxidant Stoichiometry Low_Purity->Control_Ox Control_Temp Lower Reaction Temperature Low_Purity->Control_Temp Use_Anhydrous Ensure Anhydrous Conditions Low_Purity->Use_Anhydrous Opt_Workup Implement Acid-Base Extraction Good_Conversion->Opt_Workup Opt_Chroma Optimize Chromatography (add base to eluent) Good_Conversion->Opt_Chroma Opt_Cryst Attempt Recrystallization Good_Conversion->Opt_Cryst

Caption: A workflow for troubleshooting low yields in synthesis.

Diagram 2: Key Reaction Pathways

This diagram illustrates the desired reaction and the primary competing side reaction.

ReactionPathway Start 4-Methylnicotinonitrile Product This compound (Desired Product) Start->Product [SeO₂] (Desired Oxidation) Byproduct 4-Cyanonicotinic Acid (Over-oxidation Byproduct) Product->Byproduct [Excess SeO₂] (Undesired Over-oxidation)

Caption: Desired oxidation vs. undesired over-oxidation pathway.

Detailed Experimental Protocol: Oxidation with Selenium Dioxide

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, as selenium compounds are toxic.[2]

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methylnicotinonitrile (1.0 eq).

    • Add anhydrous 1,4-dioxane (approx. 10-20 mL per gram of starting material).

    • Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Reaction:

    • Add selenium dioxide (SeO₂, 1.1 eq) to the solution in one portion.

    • Heat the reaction mixture to 90-100°C using an oil bath.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be visible.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the black selenium precipitate. Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.

    • Combine fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford this compound as a solid.

References

Technical Support Center: Purification of 4-Formylnicotinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Formylnicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate and require it in high purity for downstream applications, such as the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] This guide provides a framework for developing a robust recrystallization protocol and troubleshooting common issues encountered during the purification process.

Part 1: Foundational Principles of Recrystallization

This section addresses the fundamental concepts behind using recrystallization for the purification of this compound.

Q1: Why is recrystallization the preferred method for purifying solid organic compounds like this compound?

Recrystallization is a powerful and widely used technique for purifying solid compounds because it leverages differences in solubility between the target compound and its impurities.[4] The core principle is that the solubility of most solids increases with temperature.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[6][7] This method is highly effective, scalable, and generally more cost-effective than chromatographic techniques for bulk purification.

Q2: What are the characteristics of an ideal solvent for the recrystallization of this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[4][8] The ideal solvent should exhibit the following properties:

  • Differential Solubility: The compound of interest (this compound) should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[4][6] This differential ensures maximum recovery of the purified product upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][8]

  • Chemical Inertness: The solvent must not react with this compound.[8] Given the presence of a reactive aldehyde group, this is a crucial consideration.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]

  • Safety & Cost: The solvent should be non-toxic, readily available, and inexpensive.[8]

A common rule of thumb is that "like dissolves like," meaning compounds with polar functional groups tend to dissolve better in polar solvents, and vice versa.[9] this compound, with its polar nitrile and aldehyde groups on a pyridine ring, is a polar molecule. Therefore, moderately polar to polar solvents are a good starting point for screening.

Part 2: Experimental Workflow for Recrystallization

This section provides a systematic approach to developing a recrystallization protocol for this compound.

Step 1: Solvent Screening Protocol

Since specific solubility data for this compound is not always readily available, an empirical screening process is necessary.[6][9]

  • Place a small amount (~50 mg) of the crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, up to about 1 mL.[5]

    • Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[5][9] It might, however, be useful as the "good" solvent in a mixed-solvent system.

  • For solvents in which the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[6]

    • Observation 2: If the compound dissolves completely upon heating, it is a promising candidate solvent. Note the approximate volume of solvent required.

    • Observation 3: If the compound does not dissolve even in a large volume of boiling solvent, it is unsuitable.[9]

  • Allow the test tubes from Observation 2 to cool slowly to room temperature, and then place them in an ice-water bath.

    • Observation 4: The best solvent is the one that produces a large quantity of high-quality, crystalline solid upon cooling.

The following table summarizes common laboratory solvents that could be screened for the recrystallization of a polar aromatic compound like this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar. May be a good "poor" solvent (antisolvent).
Ethanol7824.5Polar protic. Good general-purpose solvent for polar compounds.
Isopropanol (IPA)8219.9Polar protic. Similar to ethanol but less polar.
Acetone5620.7Polar aprotic. Can be an excellent solvent but its low boiling point may limit the solubility difference.
Ethyl Acetate776.0Moderately polar. Often a good choice for compounds of intermediate polarity.
Toluene1112.4Non-polar. Less likely to be a good single solvent but could be an antisolvent.
Acetonitrile8237.5Polar aprotic. Often shows good differential solubility for nitrile-containing compounds.
Step 2: Recrystallization Workflow Diagram

The following diagram outlines the logical flow of the recrystallization process.

G start_end start_end process process decision decision output output hot_process hot_process A Start with Crude This compound B Add Minimum Amount of Suitable Hot Solvent A->B C Is the Solid Completely Dissolved? B->C D Add More Hot Solvent in Small Portions C->D No E Are Insoluble Impurities Present? C->E  Yes D->B F Perform Hot Gravity Filtration E->F  Yes G Allow Filtrate to Cool Slowly E->G No F->G H Induce Crystallization (If Necessary) G->H I Collect Crystals by Vacuum Filtration H->I J Wash Crystals with Minimal Ice-Cold Solvent I->J K Dry Crystals Under Vacuum J->K L Pure Crystalline Product K->L

Caption: General workflow for the recrystallization of this compound.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization in a direct question-and-answer format.

Q3: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue that usually points to one of two problems: using too much solvent or the solution being supersaturated.[10]

  • Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[10] The concentration of the compound is too low to reach the saturation point even when cold.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent (preferably in a fume hood or using a rotary evaporator).[10] Once the volume is reduced, attempt to cool the solution again.

  • Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, and the crystals lack a surface to begin growing on (a nucleation site).[10]

    • Solution 1: Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[10] This action can release microscopic shards of glass that serve as nucleation sites.[11]

    • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution.[10] This "seed crystal" provides a template for further crystal growth.

    • Solution 3: Flash Cooling: Cool the flask in a colder bath (e.g., dry ice/acetone). This can sometimes shock the system into crystallization, though it may lead to smaller, less pure crystals.

Q4: My product separated as a viscous liquid or "oil" instead of crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high for orderly crystal lattice formation.[10]

  • Cause 1: Solution is too concentrated or cooled too quickly.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute and then allow it to cool much more slowly.[10] Insulating the flask can promote the slow cooling needed for proper crystal formation.

  • Cause 2: Presence of Impurities. Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

    • Solution: If slow cooling and dilution do not work, the crude material may be too impure for simple recrystallization. It may be necessary to first purify the material by another method, like column chromatography, to remove the bulk of the impurities before attempting recrystallization again.[12]

  • Cause 3: Inappropriate Solvent. The boiling point of the solvent may be higher than the melting point of your compound (or a eutectic mixture with impurities).

    • Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or try a different solvent system altogether.

Q5: My final yield of pure crystals is very low. What are the most common causes?

While some product loss is inevitable in recrystallization, a very low yield points to a procedural issue.[7]

  • Cause 1: Using too much solvent during dissolution. As discussed in Q3, this is a primary cause of low recovery as a significant amount of product will remain in the mother liquor.[7][10]

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to significant loss.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Use a fluted filter paper to maximize the filtration speed. Avoid using vacuum filtration for hot solutions, as the rapid evaporation can cause cooling and premature crystallization.[5]

  • Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve some of your product.[7]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent, just enough to rinse away the residual mother liquor.

Q6: My recrystallized product is still colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules with extended conjugated systems.

  • Solution: Use of Activated Charcoal (Decolorizing Carbon). Activated charcoal has a high surface area and can adsorb colored impurities.

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often enough; too much will adsorb your product).

    • Keep the solution hot for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[5]

    • Proceed with the cooling and crystallization of the decolorized filtrate.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving recrystallization problems.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Recrystallization Fails no_crystals Problem: No Crystals Form start->no_crystals oiling_out Problem: Product Oils Out start->oiling_out low_yield Problem: Low Yield start->low_yield cause_supersat Cause: Supersaturation no_crystals->cause_supersat cause_too_much_solvent Cause: Too Much Solvent no_crystals->cause_too_much_solvent solve_scratch Solution: Scratch Flask or Seed cause_supersat->solve_scratch solve_reduce_vol Solution: Reduce Solvent Volume cause_too_much_solvent->solve_reduce_vol cause_too_fast_cool Cause: Cooled Too Fast oiling_out->cause_too_fast_cool cause_impure Cause: Highly Impure oiling_out->cause_impure solve_reheat_cool_slow Solution: Reheat, Add Solvent, Cool Slowly cause_too_fast_cool->solve_reheat_cool_slow solve_chromatography Solution: Pre-purify via Chromatography cause_impure->solve_chromatography cause_premature_cryst Cause: Premature Crystallization low_yield->cause_premature_cryst cause_excess_wash Cause: Excessive Washing low_yield->cause_excess_wash solve_hot_filter Solution: Use Pre-heated Funnel cause_premature_cryst->solve_hot_filter solve_min_wash Solution: Wash with Minimal Ice-Cold Solvent cause_excess_wash->solve_min_wash

Caption: A decision tree for troubleshooting common recrystallization issues.

Part 4: Purity Assessment

Q7: How do I confirm the purity of my recrystallized this compound?

The most common and immediate way to assess the purity of a crystalline solid in a synthesis lab is by measuring its melting point.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed (lower) and the range to be broadened.[11] The reported melting point for the structural analog 4-formylbenzonitrile is 100-101 °C, which can serve as a useful, albeit indirect, reference point.[13] Comparing the melting point of your crude starting material with your recrystallized product is a key indicator of successful purification.

  • Spectroscopic and Chromatographic Methods: For more rigorous, quantitative analysis required in drug development, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and quantify any remaining impurities.[14][15]

References

Technical Support Center: Formylation of Nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the formylation of nicotinonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during this synthetic step. Given the electron-deficient nature of the pyridine ring, direct formylation presents unique difficulties. This guide provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you navigate common side reactions and achieve your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my Vilsmeier-Haack formylation of nicotinonitrile failing or giving very low yields?

A1: This is the most common issue encountered. The pyridine ring in nicotinonitrile is highly electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of the nitrile group. Classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack, are most effective on electron-rich aromatic systems.[1][2] The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile and struggles to react with the deactivated pyridine ring, often leading to no reaction or decomposition under harsh conditions.[3][4]

Q2: I'm observing the formation of a complex mixture of unidentified byproducts. What could they be?

A2: When forcing the reaction with high temperatures or prolonged reaction times, the Vilsmeier reagent can react with trace amounts of water or other nucleophiles present, leading to decomposition. Furthermore, the strongly acidic and reactive conditions can lead to polymerization or charring of the starting material. In some cases, reactions with the nitrile group itself, though less common, cannot be entirely ruled out without specific analytical data.

Q3: Are there alternative classical formylation methods like Gattermann-Koch or Reimer-Tiemann that work for nicotinonitrile?

A3: Generally, these methods are not suitable for nicotinonitrile.

  • Gattermann-Koch Reaction: This reaction is typically limited to benzene and its alkylated derivatives and is known to fail for phenol and phenol ether substrates.[5][6][7] Its application to highly deactivated heterocyclic systems like nicotinonitrile is not effective.

  • Reimer-Tiemann Reaction: This reaction is specifically designed for the ortho-formylation of phenols, proceeding via a dichlorocarbene intermediate under basic conditions.[8][9] It is not applicable to non-phenolic substrates like nicotinonitrile.

Q4: How can I successfully formylate the electron-deficient pyridine ring of nicotinonitrile?

A4: The most successful modern strategies involve a multi-step, one-pot approach that circumvents the limitations of direct electrophilic attack. A state-of-the-art method involves the temporary activation of the pyridine ring by converting it into a highly nucleophilic intermediate, such as a streptocyanine, which can then readily react with the Vilsmeier reagent before being cyclized back to the formylated pyridine.[1][10]

Troubleshooting Guide: Side Reactions in Modern Pyridine Formylation

The following guide focuses on a modern, effective method for the C3-formylation of pyridines, including nicotinonitrile derivatives, via a streptocyanine intermediate.

Issue 1: Incomplete Ring Opening & Low Yield of Streptocyanine Intermediate
  • Symptom: Analysis (e.g., TLC, LC-MS) after the initial steps shows a significant amount of unreacted activated pyridinium salt. The final yield of formylated product is poor.

  • Root Cause: The nucleophilic ring-opening of the activated N-aryl pyridinium salt (a Zincke salt) by a secondary amine (e.g., morpholine) is inefficient. This can be due to insufficient nucleophilicity of the amine, steric hindrance, or suboptimal reagent stoichiometry.

  • Mechanistic Insight: The reaction begins with the activation of the pyridine nitrogen, making the ring susceptible to nucleophilic attack. A secondary amine attacks the C2 position, leading to the opening of the pyridine ring to form a streptocyanine (also referred to as an aza-triene) intermediate. If this step is not efficient, the entire sequence fails.[1]

Troubleshooting Protocol & Optimization
  • Optimize Secondary Amine: Morpholine is commonly effective. However, if yields are low, consider using a more nucleophilic or less sterically hindered secondary amine.

  • Adjust Stoichiometry: An excess of the secondary amine can promote competitive side reactions that consume other reagents.[1] Conversely, insufficient amine will lead to incomplete ring opening. It is critical to carefully titrate the amount of amine.

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred. Ensure the temperature is appropriate for the specific reagents used; some steps may require cooling while others proceed at room temperature.[1]

ParameterSub-optimal ConditionOptimized ConditionRationale
Morpholine equivalent < 2.0 equiv or > 3.0 equiv~2.5 - 3.0 equivBalances efficient ring-opening with minimizing side reactions that consume oxalyl chloride.[1]
Temperature Too low (-20°C) or too high (60°C)Room TemperatureProvides the best balance for the formation of the streptocyanine intermediate.[1]
Activating Reagent POCl₃ or SOCl₂Oxalyl ChlorideOxalyl chloride has been shown to be superior for this specific transformation, leading to significantly higher yields.[1]
Issue 2: Formation of Symmetric Byproducts Instead of the Desired Formylated Product
  • Symptom: The major product isolated is a symmetric compound derived from the dimerization or alternative reaction of the streptocyanine intermediate, rather than the desired nicotinaldehyde derivative.

  • Root Cause: The streptocyanine intermediate is highly reactive. If the Vilsmeier reagent is not present in sufficient concentration or if the reaction conditions are not optimal, the intermediate can undergo self-condensation or other undesired pathways. The structure of the vinamidinium salt (a related intermediate) can determine the type of product formed, with some favoring symmetric products.[11]

  • Mechanistic Insight: The streptocyanine intermediate possesses a nucleophilic center that reacts with the electrophilic Vilsmeier reagent. If this electrophile is not trapped efficiently, the intermediate may react with itself or other species in the reaction mixture.

Troubleshooting Workflow

G start Symmetric Byproducts Detected check_vilsmeier Check Vilsmeier Reagent Generation start->check_vilsmeier check_addition Review Order of Addition start->check_addition check_temp Verify Temperature Control start->check_temp solution1 Ensure fresh POCl₃/Oxalyl Chloride and DMF. Prepare reagent just before use. check_vilsmeier->solution1 solution2 Add streptocyanine solution slowly to the pre-formed Vilsmeier reagent. check_addition->solution2 solution3 Maintain low temperature during Vilsmeier reagent formation and subsequent reaction. check_temp->solution3

Caption: Troubleshooting symmetric byproduct formation.

Issue 3: Incomplete Ring Closure (Recyclization)
  • Symptom: The final step, which involves 6π-electrocyclization and aromatization to reform the pyridine ring, is incomplete. Acyclic intermediates are detected in the final product mixture.

  • Root Cause: This step requires an ammonia source (like ammonium acetate) and specific conditions to proceed efficiently. Insufficient ammonia, incorrect pH, or suboptimal temperature can stall the reaction at the aza-triene intermediate stage.[1]

  • Mechanistic Insight: After formylation, the streptocyanine intermediate undergoes transimination with ammonia. This newly formed aza-triene then participates in a 6π-electrocyclization followed by an elimination/aromatization step to yield the final 3-formylpyridine product.[1]

Protocol for Ensuring Complete Ring Closure
  • Ammonia Source: Ensure an adequate amount of a suitable ammonia source, such as ammonium acetate, is used. The reaction fails in the absence of an external ammonia source.[1]

  • Reaction Time & Temperature: Allow sufficient time for the cyclization to complete. Gentle heating may be required, but this should be optimized to avoid decomposition.

  • Work-up Procedure: The final aromatization step can sometimes be facilitated by the work-up conditions. A mildly acidic or basic wash, depending on the specific substrate, might be beneficial.

Core Experimental Protocol: C3-Formylation of a Pyridine Derivative

This protocol is adapted from modern methodologies for the formylation of electron-deficient pyridines.[1][10]

Step 1: Activation and Ring Opening

  • To a solution of the starting pyridine (1.0 equiv) in a suitable aprotic solvent, add the activating agent (e.g., 2,4-dinitrochlorobenzene, 1.1 equiv).

  • Stir at room temperature for 1-2 hours until the formation of the N-DNP-pyridinium salt is complete (monitor by TLC/LCMS).

  • Cool the mixture to 0°C.

  • Add morpholine (2.5 equiv) dropwise and allow the reaction to warm to room temperature, stirring for 2-4 hours. This generates the streptocyanine intermediate.

Step 2: Formylation

  • In a separate flask, prepare the Vilsmeier reagent by adding oxalyl chloride (5.0 equiv) to DMF at 0°C.

  • Slowly add the solution containing the streptocyanine intermediate to the freshly prepared Vilsmeier reagent at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

Step 3: Ring Closure and Aromatization

  • Add ammonium acetate (5.0 equiv) to the reaction mixture.

  • Stir at room temperature overnight (or with gentle heating, e.g., 40-50°C, if required).

  • Perform an aqueous work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Workflow of the Reaction

Caption: One-pot C3-formylation of pyridines.

References

Technical Support Center: Troubleshooting Failed 4-Formylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. This compound is a valuable intermediate in organic synthesis, prized for its two reactive functional groups: an electrophilic aldehyde and a nitrile group.[1] This bifunctionality, however, can present unique challenges during synthetic transformations. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their competing reactivities?

This compound possesses two key functional groups with distinct chemical reactivities:

  • The Aldehyde Group (Formyl Group): This is a highly electrophilic center, susceptible to nucleophilic attack. It is the primary site for reactions like Wittig olefination, Knoevenagel condensation, reductive amination, and oxidation/reduction.[2]

  • The Nitrile Group (Cyano Group): This group is less electrophilic than the aldehyde but can undergo hydrolysis to a carboxylic acid or an amide under either acidic or basic conditions, especially at elevated temperatures.[3][4][5]

The main challenge arises from the potential for the nitrile group to react under conditions intended to modify the aldehyde. For instance, strongly acidic or basic conditions used in some aldehyde transformations can inadvertently hydrolyze the nitrile.

Q2: How should this compound be stored and handled to ensure its stability?

To maintain its integrity, this compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1] Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. While the pyridine ring deactivates the aldehyde to some extent compared to benzaldehyde, it is still best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for sensitive, high-stakes reactions.

Q3: Is it possible to selectively protect one of the functional groups?

Yes, selective protection is a key strategy when designing multi-step syntheses.

  • Protecting the Aldehyde: The aldehyde is more reactive and is typically protected first. A common method is to form a cyclic acetal by reacting it with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups when subsequent reactions require basic reagents that would otherwise attack the aldehyde.[6][7][8] The acetal can be easily removed later by acid-catalyzed hydrolysis.

  • Protecting the Nitrile: The nitrile group is generally robust and less reactive, often not requiring protection. Its protection is less common and more complex. If a reaction requires conditions that would affect the nitrile (e.g., strong reducing agents like LiAlH₄ that could reduce it to an amine), protecting the aldehyde and choosing milder reagents is the preferred strategy.

Core Troubleshooting Guide

This section addresses specific failures you may encounter during common reactions involving this compound.

G start Reaction Failed: Low Yield or No Product check_sm 1. Verify Starting Material & Reagents start->check_sm check_cond 2. Review Reaction Conditions start->check_cond check_workup 3. Analyze Workup & Purification start->check_workup sub_sm Purity? (NMR, LCMS) Degradation? check_sm->sub_sm Purity sub_reagent Reagent Quality? (Anhydrous? Active?) check_sm->sub_reagent Quality sub_temp Temperature Correct? (Too low/high?) check_cond->sub_temp Temp sub_time Reaction Time? (Too short/long?) check_cond->sub_time Time sub_atm Inert Atmosphere? (Oxygen/Moisture sensitive?) check_cond->sub_atm Atmosphere sub_cat Catalyst Issue? (Loading? Activity?) check_cond->sub_cat Catalyst sub_quench Product Stable to Quench? (pH change?) check_workup->sub_quench Quench sub_extract Product Lost in Aqueous Layer? check_workup->sub_extract Extraction sub_purify Decomposition on Silica? check_workup->sub_purify Chromatography

Caption: General troubleshooting workflow for a failed reaction.
Problem Area 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9][10]

Q: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile) is giving a low yield or failing completely. What is the likely cause?

A: This issue typically stems from three areas: catalyst choice, reaction conditions, or side reactions.

  • Causality (Catalyst): The catalyst, usually a weak base like piperidine or triethylamine, must be basic enough to deprotonate the active methylene compound, forming the nucleophilic enolate.[9] However, if the base is too strong, it can promote self-condensation of the aldehyde or other unwanted side reactions. The pyridine nitrogen in your starting material is weakly basic and can interact with catalysts.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a standard amine catalyst, try varying the base. Sometimes, a Lewis acid or a milder catalyst system like ethylenediammonium diacetate (EDDA) can be more effective.[11]

    • Temperature Control: While some condensations require heat to drive the dehydration step, excessive temperature can lead to decomposition or nitrile hydrolysis. Attempt the reaction at room temperature first, and only heat if no conversion is observed.

    • Water Removal: The final dehydration step is an equilibrium process. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can significantly drive the reaction to completion.

    • Check Methylene Compound Acidity: Ensure your active methylene compound is sufficiently acidic (pKa typically 9-13) to be deprotonated by the chosen base. Compounds like malononitrile and ethyl cyanoacetate are ideal.

G SM This compound + Malononitrile Side_Product Side Product: 4-Formylnicotinic Acid SM->Side_Product Excess Base / H2O Heat (Nitrile Hydrolysis) Intermediate β-hydroxy intermediate SM->Intermediate Base Catalyst (e.g., Piperidine) Desired_Product Desired Product: (Pyridin-4-ylmethylene)malononitrile Intermediate->Desired_Product - H2O (Dehydration)

Caption: Knoevenagel condensation pathway and a common side reaction.
Problem Area 2: Wittig Reaction

The Wittig reaction converts aldehydes or ketones to alkenes using a phosphonium ylide (Wittig reagent).[12][13]

Q: My Wittig reaction is failing. The starting material is consumed, but I'm not getting my desired alkene. What should I check?

A: Failure in a Wittig reaction often points to issues with the ylide generation or stability, or unintended reactions with the bifunctional substrate.

  • Causality (Ylide Formation & Reactivity): The phosphonium ylide is generated by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).[14] This ylide is a strong nucleophile but also a strong base.

    • Stabilized vs. Unstabilized Ylides: Ylides with electron-withdrawing groups (stabilized ylides) are less reactive and may fail to react with less electrophilic aldehydes.[14] Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive but can be basic enough to cause side reactions.

  • Troubleshooting Steps:

    • Confirm Ylide Formation: Before adding your this compound, confirm ylide formation. For unstabilized ylides, this is often indicated by a distinct color change (e.g., deep red or orange).

    • Base Compatibility: The strong bases used for ylide generation can potentially react with your substrate. Ensure the ylide is fully formed before adding the aldehyde. A one-pot approach where the base, phosphonium salt, and aldehyde are mixed together can be problematic.[14]

    • Consider Base-Sensitive Aldehyde: Aldehydes can undergo self-condensation or other reactions under strongly basic conditions.[15] If you suspect this, consider using milder conditions. The use of silver carbonate as a mild base for ylide generation has been reported for base-sensitive substrates.[15]

    • Solvent Choice: The reaction is typically run in anhydrous ethereal solvents like THF or diethyl ether. Ensure your solvent is rigorously dried, as water will quench the ylide.

IssuePotential CauseRecommended Action
No Reaction Ylide is too stable (less reactive).Switch to a more reactive, unstabilized ylide or use a Horner-Wadsworth-Emmons (HWE) reaction.
Low Yield Incomplete ylide formation or ylide decomposition.Use a stronger base or ensure anhydrous conditions. Add the aldehyde at a lower temperature (e.g., -78 °C) and allow it to warm slowly.
Mixture of E/Z Isomers Reaction kinetics and ylide stability.Unstabilized ylides typically give the Z-alkene. Stabilized ylides give the E-alkene. For E-alkene selectivity with unstabilized ylides, consider the Schlosser modification.[12][13]
Problem Area 3: Reductive Amination

Reductive amination involves the formation of an imine from the aldehyde and an amine, followed by its reduction to a new, more substituted amine.[16]

Q: My one-pot reductive amination is primarily yielding the alcohol (4-pyridinemethanol derivative) instead of the target amine.

A: This is a classic case of competing reaction rates: the reduction of the aldehyde is occurring faster than the reduction of the imine intermediate.

  • Causality (Reducing Agent Selectivity): The success of a one-pot reductive amination hinges on using a reducing agent that reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[16] Strong, non-selective hydrides like sodium borohydride (NaBH₄) can readily reduce the aldehyde.

  • Troubleshooting Protocol:

    • Switch to a Selective Reducing Agent: The most common solution is to use a milder, more selective hydride reagent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[16][17] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the iminium ion that forms in situ.

    • Control the pH: Imine formation is catalyzed by mild acid (typically pH 4-5).[16] Adding a catalytic amount of acetic acid to the reaction mixture facilitates imine formation, which is the necessary precursor to reduction.

    • Adopt a Two-Step Procedure: If the one-pot method continues to fail, switch to a stepwise process.

      • Step 1 (Imine Formation): Stir the this compound and your amine in a suitable solvent (e.g., methanol or dichloroethane), often with a dehydrating agent like molecular sieves, to form the imine. Monitor by TLC or NMR until the aldehyde is consumed.

      • Step 2 (Reduction): Once imine formation is complete, add the reducing agent (now even NaBH₄ can be used effectively) to reduce the isolated or in-situ imine.[17]

Q: My reaction with a primary amine is producing a significant amount of the tertiary amine (di-alkylation). How can I favor mono-alkylation?

A: Di-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a significant excess of the primary amine (2-5 equivalents). This statistically favors the reaction of the aldehyde with the more abundant primary amine over the secondary amine product.

    • Slow Addition: Add the this compound slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low at all times, minimizing the chance for the secondary amine product to react with it.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and a suitable solvent (e.g., ethanol or toluene, ~0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux. If using toluene, a Dean-Stark trap can be fitted to remove water.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorption: Dissolve the crude reaction mixture in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum to create a dry-load sample.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient). The polarity of the eluent should be determined beforehand by TLC analysis.

  • Loading & Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the chosen solvent system, gradually increasing the polarity to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Formylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Formylnicotinonitrile (also known as 4-Cyanonicotinaldehyde). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. This compound is a valuable intermediate in organic synthesis, primarily used in the development of pharmaceuticals and agrochemicals due to its reactive aldehyde and nitrile groups that permit diverse chemical transformations.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges encountered during its synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common and effective synthetic routes to prepare this compound?

There are two primary, well-established routes for the synthesis of this compound, both starting from 4-cyanopyridine:

  • Stephen Aldehyde Synthesis: This classic method involves the reduction of the nitrile group using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an intermediate iminium salt, which is then hydrolyzed to the aldehyde.[2] It is particularly effective for aromatic nitriles.[3]

  • Diisobutylaluminium Hydride (DIBAL-H) Reduction: This is a more modern and often preferred method that reduces the nitrile to an imine, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[4] It is known for its milder conditions and often higher selectivity, avoiding over-reduction.[5]

A third, less common route involves the oxidation of 4-methylnicotinonitrile, though this requires specific oxidizing agents and conditions to avoid oxidation of the pyridine ring.

Q2: Can you explain the mechanism of the Stephen Aldehyde Synthesis?

Certainly. The Stephen reaction is a robust method but requires careful control of conditions. The mechanism proceeds in several distinct steps:

  • Nitrile Activation: Gaseous hydrogen chloride (HCl) protonates the nitrogen atom of the nitrile (R-CN), making the carbon atom more electrophilic.

  • Reduction: Anhydrous tin(II) chloride (SnCl₂) acts as the reducing agent, donating a single electron to the activated nitrile salt.[2]

  • Precipitation: The resulting intermediate salt precipitates from the reaction mixture as a stable complex called aldimine tin chloride ((RCH=NH·HCl)₂SnCl₄).[3][6] This precipitation drives the reaction to completion.

  • Hydrolysis: The aldimine tin chloride complex is then hydrolyzed with water. This process cleaves the carbon-nitrogen double bond, forming a hemiaminal intermediate which quickly releases ammonium chloride to yield the final aldehyde product (R-CHO).[2]

Q3: What are the most critical experimental parameters to control for a successful synthesis?

Regardless of the chosen route, success hinges on meticulous control of three key parameters:

  • Anhydrous Conditions: This is the single most critical factor. Water will readily hydrolyze the starting cyanopyridine to the corresponding amide (isonicotinamide) or carboxylic acid (isonicotinic acid), especially under the acidic or basic conditions of the reaction and workup.[7][8][9] For the Stephen reaction, moisture will also deactivate the stannous chloride.[6]

  • Temperature Control: For DIBAL-H reductions, low temperatures (e.g., -78 °C) are essential to prevent over-reduction to the corresponding amine, 4-(aminomethyl)nicotinonitrile.

  • Reagent Quality: Use of high-purity, anhydrous reagents is paramount. For the Stephen reaction, anhydrous SnCl₂ and dry HCl gas are mandatory. For the DIBAL-H reaction, the molarity of the DIBAL-H solution should be accurately known.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction yield is very low or I've recovered only starting material.

  • Potential Cause A (All Routes): Ineffective Reagents. Your reducing agent may have degraded. DIBAL-H is sensitive to air and moisture, while SnCl₂ must be strictly anhydrous for the Stephen reaction.[6]

    • Solution: Use a fresh bottle of SnCl₂ or titrate your DIBAL-H solution to confirm its molarity before use. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Potential Cause B (Stephen Reaction): Incomplete Precipitation. The aldimine tin chloride intermediate must precipitate to drive the reaction forward.[2]

    • Solution: Ensure the solvent system (typically anhydrous ether or ethyl acetate) is appropriate and that the concentration is sufficient for precipitation to occur.[3] The use of gaseous HCl is crucial; using aqueous HCl will introduce water and prevent success.

  • Potential Cause C (DIBAL-H Reaction): Insufficient Reaction Time or Temperature. The reaction may be kinetically slow at very low temperatures.

    • Solution: After the addition of DIBAL-H at -78 °C, allow the reaction to stir for the recommended time and then warm slowly to a slightly higher temperature (e.g., 0 °C or room temperature) as specified in the protocol to ensure the reaction goes to completion. Monitor consumption of the starting material by TLC or LC-MS.

Issue 2: My main product is contaminated with a significant amount of isonicotinamide and/or isonicotinic acid.

  • Potential Cause: Unintended Hydrolysis of the Nitrile Group. This is the most common side reaction. The nitrile group in 4-cyanopyridine is susceptible to hydrolysis, a reaction that can be catalyzed by acid or base, especially in the presence of water.[7][9]

    • Solution:

      • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere.

      • Careful Workup: Quench the reaction at low temperatures and avoid prolonged exposure to strongly acidic or basic aqueous conditions during workup.

      • Purification: If hydrolysis occurs, the resulting amide and acid can typically be separated from the desired aldehyde by column chromatography. The carboxylic acid can also be removed by a mild basic wash (e.g., with aqueous NaHCO₃) during the extraction, though this risks degrading the aldehyde product.

Issue 3: I am observing a byproduct corresponding to the mass of 4-(aminomethyl)nicotinonitrile.

  • Potential Cause: Over-reduction of the Nitrile. This occurs when the reducing agent is too powerful or used in excess. While DIBAL-H is generally selective for partial reduction to the imine/aldehyde, using excess reagent or allowing the reaction to proceed at higher temperatures can lead to the formation of the primary amine.[4] Stronger reducing agents like LiAlH₄ will almost exclusively produce the amine.[4]

    • Solution:

      • Stoichiometry: Use precisely 1.0-1.2 equivalents of DIBAL-H.

      • Temperature Control: Maintain the reaction temperature at -78 °C during the DIBAL-H addition.

      • Reagent Choice: Do not substitute DIBAL-H with stronger, less selective hydrides like lithium aluminum hydride (LiAlH₄) if the aldehyde is the desired product.

Issue 4: Purification is difficult, and my final product seems unstable.

  • Potential Cause A (Stephen Reaction): Residual Tin Salts. Tin byproducts are notoriously difficult to remove completely and can complicate purification.

    • Solution: After hydrolysis, a common procedure is to basify the aqueous layer to precipitate tin hydroxides, which can then be removed by filtration through a pad of Celite. Thorough extraction is still required.

  • Potential Cause B (All Routes): Product Instability. Aldehydes can be prone to oxidation to carboxylic acids if exposed to air for extended periods.[10] The free base form of the product may also have limited stability.

    • Solution: Purify the product promptly after the workup using flash column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate). Store the purified product under an inert atmosphere at low temperatures. Avoid prolonged storage of the crude material.

Part 3: Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Synthesis via Stephen Aldehyde Reaction

This protocol is adapted from the classical method described by Henry Stephen.[2][6]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a dropping funnel, and a rubber septum. Maintain a positive pressure of argon or nitrogen throughout the procedure.

  • Reagent Preparation: In the flask, suspend anhydrous tin(II) chloride (SnCl₂, 2.5 eq.) in anhydrous diethyl ether (Et₂O).

  • HCl Gas Introduction: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 30-60 minutes. The mixture will become thick.

  • Substrate Addition: Dissolve 4-cyanopyridine (1.0 eq.) in anhydrous Et₂O and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. A white or pale-yellow solid, the aldimine tin chloride, should precipitate.[3]

  • Hydrolysis: Cool the mixture back to 0 °C and add water dropwise to hydrolyze the precipitated salt. Stir vigorously for 1 hour at room temperature.

  • Workup: Filter the mixture through a pad of Celite to remove tin salts. Separate the organic layer. Extract the aqueous layer three times with Et₂O.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

Protocol 2: Synthesis via DIBAL-H Reduction

This protocol utilizes the selectivity of DIBAL-H for a milder and often higher-yielding synthesis.[4][5]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon/nitrogen inlet, and a rubber septum.

  • Substrate Preparation: Dissolve 4-cyanopyridine (1.0 eq.) in anhydrous toluene or dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add DIBAL-H (1.1 eq., typically a 1.0 M solution in hexanes or toluene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H. Then, add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature, stirring vigorously until both layers become clear (this can take several hours and breaks up the aluminum salt emulsion).

  • Workup: Separate the layers and extract the aqueous phase three times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 4: Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterStephen Aldehyde SynthesisDIBAL-H Reduction
Typical Yield 60-80%75-95%
Reaction Conditions 0 °C to RT; requires gaseous HCl-78 °C; inert atmosphere
Key Reagents Anhydrous SnCl₂, dry HCl gasDIBAL-H solution
Primary Side Reactions Nitrile hydrolysis if water is presentOver-reduction to amine; nitrile hydrolysis
Workup Complexity Moderate to High (removal of tin salts)Moderate (breaking up aluminum emulsions)
Safety Concerns Handling of corrosive gaseous HClDIBAL-H is pyrophoric
Advantages Classic, well-established methodHigh yield, high selectivity, milder conditions
Disadvantages Stoichiometric tin waste, harsh acidic conditionsExpensive reagent, requires cryogenic temperatures

Part 5: Visualization & Formatting

Diagram 1: Stephen Aldehyde Synthesis Mechanism

Stephen_Mechanism cluster_activation Activation & Reduction cluster_hydrolysis Hydrolysis Nitrile 4-Cyanopyridine (R-C≡N) Salt Nitrile Salt [R-C≡NH]+Cl- Nitrile->Salt + HCl (gas) Reduced Reduced Intermediate Salt->Reduced + SnCl₂ (1e⁻ transfer) Aldimine Aldimine Tin Chloride ((R-CH=NH·HCl)₂SnCl₄) Reduced->Aldimine Precipitates Hemiaminal Hemiaminal Intermediate Aldimine->Hemiaminal + H₂O Aldehyde This compound (R-CHO) Hemiaminal->Aldehyde - NH₄Cl

Caption: Mechanism of the Stephen Aldehyde Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Problem: Low Product Yield Check_SM Is starting material (SM) consumed? Start->Check_SM Check_Byproducts Are major byproducts observed? Check_SM->Check_Byproducts Yes Cause_Inactive_Reagent Cause: Inactive Reagents Solution: Use fresh/titrated DIBAL-H or anhydrous SnCl₂. Check_SM->Cause_Inactive_Reagent No SM_Yes Yes SM_No No Cause_Hydrolysis Cause: Nitrile Hydrolysis (Amide/Acid formation) Solution: Ensure strictly anhydrous conditions. Check_Byproducts->Cause_Hydrolysis Amide/Acid Cause_OverReduction Cause: Over-reduction (Amine formation) Solution: Check DIBAL-H stoichiometry & temp. Check_Byproducts->Cause_OverReduction Amine Cause_Degradation Cause: Product Degradation Solution: Check workup conditions (pH, temp) and purify promptly. Check_Byproducts->Cause_Degradation No (or multiple spots) Byproduct_Yes Yes Byproduct_No No Cause_Kinetics Cause: Poor Kinetics Solution: Increase reaction time or slightly warm post-addition. Cause_Inactive_Reagent->Cause_Kinetics If reagents are verified...

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Cyanopyridines – A Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of cyanopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyanopyridine synthesis. Here, we move beyond simple protocols to provide in-depth, experience-driven guidance to help you troubleshoot common challenges and, most importantly, prevent the formation of unwanted byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms, enabling you to make informed decisions in your experimental design.

I. Ammoxidation of Picolines: The Industrial Workhorse and Its Challenges

The vapor-phase ammoxidation of picolines (methylpyridines) is a widely used industrial method for producing cyanopyridines.[1] While cost-effective, this high-temperature catalytic process can lead to a variety of byproducts if not carefully controlled.

Frequently Asked Questions (FAQs): Ammoxidation

Q1: My ammoxidation reaction is producing significant amounts of pyridine and other impurities alongside the desired cyanopyridine. What's going on?

A1: This is a common issue in ammoxidation and typically points to suboptimal reaction conditions or catalyst deactivation. The high temperatures required can lead to over-oxidation or side reactions. Byproducts such as pyridine, hydrogen cyanide, acrolein, and acetonitrile can form.[2] The formation of pyridine, in particular, suggests excessive temperature or an imbalanced reactant feed, leading to the cleavage of the methyl group.

Q2: I'm observing the formation of the corresponding pyridine carboxamide in my crude product. How can I prevent this?

A2: The formation of pyridine carboxamide (e.g., nicotinamide from 3-cyanopyridine) is a result of the hydrolysis of the nitrile group. This can occur during the product quench and workup stages, especially in the presence of water and ammonia at elevated temperatures.[3]

Troubleshooting Guide: Ammoxidation of Picolines
Problem Potential Cause Suggested Solution
Low Yield of Cyanopyridine - Suboptimal temperature- Optimize the reaction temperature. Temperatures that are too high can lead to over-oxidation, while temperatures that are too low will result in poor conversion.
- Incorrect reactant ratios- Adjust the molar ratios of picoline, ammonia, and air. A common starting point is a 1:2:6 ratio of picoline:ammonia:air.[4]
- Catalyst deactivation- Regenerate the catalyst by passing air through the reactor at an appropriate temperature to restore its activity.[4]
Formation of Pyridine - Excessive reaction temperature- Carefully control the reactor temperature to avoid "hot spots" which can promote side reactions.[4]
Formation of Pyridine Carboxamide - Hydrolysis during workup- Quench the reaction mixture in a predominantly non-aqueous fluid.[3]
- Minimize the contact time of the crude product with water, especially at elevated temperatures.
Formation of Other Byproducts (HCN, Acetonitrile) - Non-selective catalyst- Ensure the use of a highly selective catalyst, such as vanadium oxide-based catalysts.[2]
- Inappropriate reaction conditions- Fine-tune the reaction temperature and contact time to favor the formation of the desired cyanopyridine.
Experimental Protocol: Optimizing Ammoxidation Conditions
  • Catalyst Preparation: Utilize a supported vanadium oxide catalyst. The support can be materials like alumina or silicon carbide.[4]

  • Reactant Feed: Introduce a gaseous mixture of the picoline, ammonia, and air into the reactor. The molar ratio should be carefully controlled to remain outside the flammability range.[4] For example, for 2-picoline ammoxidation, a molar ratio of 2-picoline to ammonia of 1:2 should have no more than 72% air by volume in the feed mixture.[4]

  • Reaction Temperature: Maintain a reaction temperature typically in the range of 350-600°C.[4] The optimal temperature will depend on the specific picoline and catalyst being used.

  • Pressure: The reaction can be carried out at atmospheric, subatmospheric, or superatmospheric pressure.[4]

  • Product Quenching and Purification: Rapidly cool the gaseous product stream. To minimize hydrolysis, consider quenching with a non-aqueous solvent.[3] The crude product can then be purified by distillation or recrystallization.[5][6]

Reaction Workflow: Ammoxidation Troubleshooting

Ammoxidation_Troubleshooting start Start Ammoxidation problem Low Yield or Byproducts? start->problem low_yield Low Yield problem->low_yield Yes byproducts Byproduct Formation problem->byproducts Yes end_product Pure Cyanopyridine problem->end_product No optimize_temp Optimize Temperature low_yield->optimize_temp optimize_ratio Adjust Reactant Ratios low_yield->optimize_ratio regen_catalyst Regenerate Catalyst low_yield->regen_catalyst control_temp Control Temperature Profile byproducts->control_temp Pyridine formation non_aqueous_quench Use Non-Aqueous Quench byproducts->non_aqueous_quench Carboxamide formation purify Purify Product (Distillation/Recrystallization) optimize_temp->purify optimize_ratio->purify regen_catalyst->purify control_temp->purify non_aqueous_quench->purify purify->end_product

Caption: Troubleshooting workflow for ammoxidation of picolines.

II. Cyanation of Halopyridines: Navigating the Nuances of Nucleophilic Substitution

The substitution of a halogen on the pyridine ring with a cyanide group is a versatile laboratory-scale method. This can be achieved through classic methods like the Rosenmund-von Braun reaction or modern palladium-catalyzed cross-coupling reactions. However, both approaches are susceptible to side reactions.

Frequently Asked Questions (FAQs): Cyanation of Halopyridines

Q1: My palladium-catalyzed cyanation is sluggish and gives a poor yield. What could be the issue?

A1: Poor yields in palladium-catalyzed cyanations often stem from catalyst poisoning by excess cyanide ions.[7] Cyanide can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[8] Other potential issues include the use of an insufficiently active catalyst system for your specific halopyridine or poor solubility of the cyanide source.

Q2: I'm consistently isolating pyridine carboxamide and/or pyridine carboxylic acid as byproducts. How do I prevent their formation?

A2: The presence of pyridine carboxamide and the corresponding carboxylic acid is a clear indication of water in your reaction.[9] The nitrile product is susceptible to hydrolysis under the reaction conditions, especially if the reaction is run at elevated temperatures or for extended periods in the presence of moisture.

Troubleshooting Guide: Cyanation of Halopyridines
Problem Potential Cause Suggested Solution
Low Yield/No Reaction - Catalyst poisoning by excess cyanide- Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7][9]
- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to protect the palladium center.[9]
- Insufficient catalyst activity- For challenging substrates (electron-rich or sterically hindered), increase the reaction temperature or use a more active palladium precatalyst.[9]
- Poor reagent solubility- Ensure the cyanide source is adequately soluble in the chosen solvent. A co-solvent or phase-transfer catalyst may be necessary for salts like K₄[Fe(CN)₆].[9]
Formation of Pyridine Carboxamide/Carboxylic Acid - Presence of water- Use anhydrous solvents and thoroughly dry all glassware and starting materials.
- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[9]
- Prolonged reaction time or high temperature- Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Difficulty in Product Purification - High-boiling polar solvents (e.g., DMF, NMP)- In Rosenmund-von Braun reactions, the use of these solvents can complicate product isolation. Consider alternative solvents if possible.[10]
Experimental Protocol: Anhydrous Palladium-Catalyzed Cyanation
  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Reagent Addition: To the reaction flask, add the halopyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and the cyanide source (e.g., Zn(CN)₂).

  • Solvent Addition: Add an anhydrous solvent (e.g., dioxane, toluene) via syringe.

  • Reaction Conditions: Heat the reaction to the desired temperature and monitor its progress.

  • Workup: Upon completion, cool the reaction, filter off any solids, and perform an appropriate aqueous workup, followed by extraction with an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mechanism: Byproduct Formation in Cyanation

Cyanation_Byproducts halopyridine Halopyridine cyanopyridine Cyanopyridine (Product) halopyridine->cyanopyridine Cyanation (e.g., Pd-cat, CN⁻) carboxamide Pyridine Carboxamide (Byproduct) cyanopyridine->carboxamide Hydrolysis (H₂O) carboxylic_acid Pyridine Carboxylic Acid (Byproduct) carboxamide->carboxylic_acid Further Hydrolysis (H₂O)

Caption: Hydrolytic byproduct formation in cyanopyridine synthesis.

III. Dehydration of Picolinamides: A Direct but Delicate Transformation

The dehydration of a primary amide (picolinamide) to the corresponding nitrile (cyanopyridine) is a direct and often high-yielding method. However, the use of strong dehydrating agents requires careful handling and can lead to side reactions if not performed correctly.

Frequently Asked Questions (FAQs): Dehydration of Picolinamides

Q1: My dehydration reaction with phosphorus pentoxide (P₂O₅) is giving a low yield and a dark, intractable residue. What is happening?

A1: Phosphorus pentoxide is a very powerful dehydrating agent. Vigorous and exothermic reactions can occur, leading to charring and decomposition of the starting material and product, especially if the reaction is heated too quickly.[11] The formation of a thick, difficult-to-stir mixture can also lead to localized overheating.

Q2: I'm seeing a small amount of an ether-insoluble, water-soluble byproduct. What could it be?

A2: This is likely unreacted starting material or partially dehydrated intermediates that are more polar than the final cyanopyridine product.[11] Incomplete reaction is a common cause of low yields and purification difficulties.

Troubleshooting Guide: Dehydration of Picolinamides
Problem Potential Cause Suggested Solution
Low Yield and Decomposition - Reaction too vigorous- Ensure thorough mixing of the powdered picolinamide and dehydrating agent before heating.[11]
- Heat the reaction mixture gradually and with care to control the exotherm.
- Insufficient dehydrating agent- Use an appropriate molar ratio of the dehydrating agent to the picolinamide.
Incomplete Reaction - Insufficient heating or reaction time- Ensure the reaction is heated sufficiently to drive the dehydration to completion. Monitor by TLC or GC.
Product Solidification in Condenser - Product has a high melting point- Use a wide-bore condenser and do not extend it too far into the receiving flask.[11]
- Gentle heating of the condenser may be necessary for high-melting point cyanopyridines.
Experimental Protocol: Dehydration of Nicotinamide with P₂O₅
  • Preparation: In a dry round-bottomed flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.[11]

  • Apparatus Setup: Connect the flask to a distillation apparatus with a wide-bore air condenser. The receiver should be cooled in an ice bath.[11]

  • Reaction: Apply a vacuum (15-20 mm Hg) and heat the mixture vigorously with a flame, moving it around to ensure even heating.[11]

  • Distillation: The product, 3-cyanopyridine, will distill over. Continue heating until no more product comes over.

  • Workup: Allow the apparatus to cool. Rinse the condenser and receiver with a suitable solvent (e.g., ether or acetone) to collect all the product.[11]

  • Purification: Remove the solvent and distill the crude product at atmospheric pressure to obtain pure 3-cyanopyridine.[11]

Logical Flow: Dehydration Process

Dehydration_Process start Mix Picolinamide and Dehydrating Agent heat Heat under Vacuum start->heat distill Distill Product heat->distill workup Solvent Rinse and Concentration distill->workup purify Final Purification (Distillation) workup->purify product Pure Cyanopyridine purify->product

References

Technical Support Center: Column Chromatography Purification of 4-Formylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 4-Formylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these unique polar, aromatic, and nitrogen-containing compounds. The inherent chemical functionalities of this compound derivatives—the basic pyridine ring, the electron-withdrawing nitrile group, and the reactive aldehyde—present a distinct set of purification challenges. This resource aims to equip you with the expertise to navigate these complexities effectively.

Understanding the Challenges

The purification of this compound derivatives by silica gel column chromatography is often complicated by several factors:

  • High Polarity: The presence of the nitrogen heterocycle and the nitrile and formyl groups imparts significant polarity to these molecules. This can lead to strong interactions with the polar silica gel stationary phase, resulting in poor elution, broad peaks, and low recovery.

  • Peak Tailing: The basic nature of the pyridine nitrogen can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel. This interaction is a primary cause of significant peak tailing, which diminishes resolution and purity of the collected fractions.[1]

  • Compound Stability: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions during purification.[2]

  • Solubility Issues: Finding a suitable solvent system that provides good solubility for the crude material while also allowing for effective separation on the column can be challenging.

This guide provides a structured approach to troubleshooting these issues, offering both theoretical explanations and actionable protocols to enhance your purification success.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Issue 1: Poor Separation or Co-elution of Compounds

Question: My TLC shows good separation, but on the column, the spots are co-eluting or the resolution is very poor. What's going wrong?

Answer: This is a common issue that can arise from several factors when scaling up from thin-layer chromatography (TLC) to column chromatography.

  • Overloading the Column: The most frequent cause is overloading the column with too much crude material. A general rule of thumb is to use a silica gel to crude sample ratio of at least 30:1 to 50:1 by weight for moderately difficult separations. For very challenging separations, this ratio may need to be increased to 100:1 or higher.

  • Inappropriate Solvent System: While TLC is an excellent tool for initial solvent system screening, the ideal Rf value for column chromatography is typically between 0.2 and 0.35.[3] An Rf value that is too high on the TLC plate will result in rapid elution and poor separation on the column. It is advisable to re-optimize your solvent system to achieve the target Rf range.

  • Column Packing: A poorly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band broadening and poor resolution.[4] Ensure your column is packed uniformly, without any air bubbles.

  • Sample Application: The initial band of the sample applied to the column should be as narrow as possible. Dissolving the sample in a minimal amount of the mobile phase or a less polar solvent and carefully loading it onto the column is crucial. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also be an effective technique for improving resolution, especially if the sample has poor solubility in the eluent.[5]

Issue 2: Significant Peak Tailing

Question: My purified compound is showing significant tailing in the collected fractions. How can I obtain sharper peaks?

Answer: Peak tailing in the chromatography of pyridine-containing compounds is almost always due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel surface.

  • Mobile Phase Additives: To mitigate this, you can add a small amount of a competitive base to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% is a common and effective choice.[1][6] The triethylamine will preferentially bind to the active silanol sites, preventing the pyridine derivative from interacting strongly and allowing it to elute as a sharper band.

  • Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase. Neutral or basic alumina can be effective for the purification of basic compounds.[1] Deactivated silica gel, prepared by treating the silica with a base before packing the column, is another option.[7]

Issue 3: Low or No Compound Recovery

Question: I've run my column, but I have very low yield of my desired product, or in some cases, nothing comes off the column. What are the possible reasons?

Answer: This frustrating situation can be due to either irreversible adsorption or on-column degradation.

  • Irreversible Adsorption: Highly polar compounds can bind so strongly to the silica gel that they do not elute with the chosen solvent system. In this case, a more polar solvent system is required. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective in eluting strongly retained compounds.[8][9][10] Common polar solvents to add to your eluent include methanol or isopropanol.

  • On-Column Degradation: The aldehyde functionality in this compound derivatives can be sensitive to the acidic environment of silica gel.[2] If you suspect degradation, you can test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If a new spot appears or the original spot diminishes, degradation is likely occurring. To prevent this, you can use a deactivated stationary phase as mentioned above or add a base like triethylamine to your eluent to neutralize the silica surface.[7]

Issue 4: Difficulty Finding a Suitable Solvent System

Question: I'm struggling to find a solvent system that effectively separates my compound from impurities. What is a systematic approach to solvent selection?

Answer: A systematic approach to solvent selection using TLC is the key to success.

  • Start with a Standard System: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6]

  • Vary the Polarity: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1, 1:4 hexanes:ethyl acetate). The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.35, and there is good separation from impurities.[3]

  • Try Different Solvents: If a simple two-component system doesn't provide adequate separation, you may need to try different solvents. For polar compounds, systems like dichloromethane/methanol are often effective.[6]

  • Consider Additives: As discussed, for basic compounds, adding a small amount of triethylamine can significantly improve chromatography.[1][6] For very polar compounds, sometimes a small percentage of acetic acid or formic acid is added to the mobile phase to improve peak shape, but this should be used with caution for acid-sensitive compounds.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Slurry Packing a Silica Gel Column

Proper column packing is essential for achieving good separation.[4] The slurry method is generally preferred as it minimizes the chances of trapping air bubbles and creating channels.

  • Select the Right Column: Choose a column with a diameter and length appropriate for the amount of sample you need to purify.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent. The consistency should be a pourable, uniform slurry, not too thick and not too thin.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. With the stopcock open, pour the silica slurry into the column in a single, continuous motion.

  • Settle the Packing: Gently tap the side of the column to help the silica settle into a uniform bed. Use a gentle stream of air or pump pressure to push the excess solvent through the column until the solvent level is just above the silica bed.

  • Add a Protective Layer: Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.

Protocol 2: Gradient Elution for Polar Compounds

Gradient elution is a powerful technique for separating mixtures with a wide range of polarities.[8][9][10]

  • Start with a Low Polarity Mobile Phase: Begin eluting the column with the non-polar solvent system identified during your TLC analysis. This will elute the less polar impurities.

  • Gradually Increase Polarity: As the elution progresses, gradually increase the percentage of the more polar solvent in your mobile phase. This can be done in a stepwise or linear fashion. For example, you might start with 10% ethyl acetate in hexanes, then move to 20%, 30%, and so on.

  • Monitor the Elution: Continuously collect fractions and monitor them by TLC to track the separation and identify the fractions containing your desired compound.

  • Elute Strongly Bound Compounds: A final flush with a highly polar solvent, such as 10% methanol in dichloromethane, can be used to elute any remaining highly polar compounds from the column.[6]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Polar Compounds [6]

Solvent System (Non-polar:Polar)PolarityTypical Applications
Hexanes:Ethyl AcetateLow to MediumGeneral purpose for moderately polar compounds.
Dichloromethane:MethanolMedium to HighEffective for more polar compounds.
Chloroform:MethanolMedium to HighSimilar to DCM/MeOH but with different selectivity.
Hexanes:AcetoneLow to MediumAn alternative to Hexanes:EtOAc.
Toluene:Ethyl AcetateLow to MediumCan provide different selectivity for aromatic compounds.

Table 2: Properties of Common Adsorbents

AdsorbentSurface NaturepHApplications
Silica GelAcidic~4-5General purpose for a wide range of compounds.
Alumina (Neutral)Neutral~7Good for basic and neutral compounds.
Alumina (Basic)Basic~9-10Ideal for the purification of basic compounds.
FlorisilWeakly Acidic~6.5Can be useful for separating compounds of similar polarity.

Visualizations

Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation on Column check_rf Is TLC Rf between 0.2-0.35? start->check_rf check_loading Is Silica:Sample Ratio > 30:1? check_rf->check_loading Yes solution_rf Re-optimize solvent system check_rf->solution_rf No check_packing Was the column packed correctly? check_loading->check_packing Yes solution_loading Increase silica ratio or use less sample check_loading->solution_loading No solution_packing Repack the column carefully check_packing->solution_packing No end_node Improved Separation check_packing->end_node Yes solution_rf->check_loading solution_loading->check_packing solution_packing->end_node

Caption: A workflow diagram for troubleshooting poor chromatographic separation.

Mechanism of Peak Tailing and Mitigation

peak_tailing cluster_0 Without Additive cluster_1 With Triethylamine (Et3N) Additive Silica_Surface Silica Surface Si-OH (Acidic Silanol) Pyridine_Derivative Pyridine Derivative Basic Nitrogen Pyridine_Derivative->Silica_Surface:f1 Strong Interaction (Peak Tailing) Silica_Surface_Blocked Silica Surface Si-OH...NEt3 (Blocked Site) Pyridine_Derivative_2 Pyridine Derivative Basic Nitrogen Pyridine_Derivative_2:n->Silica_Surface_Blocked:f0 Weak Interaction (Sharp Peak) Et3N Triethylamine (Et3N) Et3N->Silica_Surface_Blocked:f1 Preferential Binding

Caption: The role of triethylamine in preventing peak tailing of pyridine derivatives.

References

stability issues of 4-Formylnicotinonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Formylnicotinonitrile

Guide for Researchers on Navigating Stability Issues in Acidic Media

Welcome to the technical support guide for this compound (also known as 4-cyanopyridine-3-carbaldehyde). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and solve challenges in your research. This guide is structured to address the inherent stability issues of this versatile building block, particularly its sensitivity to acidic conditions, which can lead to unexpected side products, low yields, and reproducibility issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental properties of this compound to build a foundational understanding of its reactivity.

Q1: What are the key reactive functional groups in this compound and how do they influence its stability?

A1: this compound possesses three key structural features that dictate its chemical behavior:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and will be readily protonated under acidic conditions to form a pyridinium salt. This electron-withdrawing effect increases the electrophilicity of the ring carbons and can influence the reactivity of its substituents.

  • Nitrile Group (-C≡N): The nitrile group is susceptible to acid-catalyzed hydrolysis. This is often the primary pathway for degradation in aqueous acidic environments.[1][2]

  • Formyl (Aldehyde) Group (-CHO): The aldehyde group is highly reactive. Its carbonyl oxygen can be protonated by acid, making the carbonyl carbon a potent electrophile, susceptible to attack by nucleophiles.

Q2: Why is this compound particularly sensitive to acidic conditions?

A2: The sensitivity arises primarily from the susceptibility of the nitrile group to acid-catalyzed hydrolysis. The reaction proceeds in a stepwise manner, first hydrating the nitrile to form an amide intermediate (4-formylnicotinamide), which can then undergo further hydrolysis to the corresponding carboxylic acid (4-formylnicotinic acid).[2] This process is often accelerated by heat.[2] Standard forced degradation studies in pharmaceutical development, which are designed to identify potential degradants, frequently use mineral acids like hydrochloric acid to probe for this exact type of instability.[3][4]

Q3: What are the primary degradation products I should expect when working with this compound in an acidic medium?

A3: The most common degradation products result from the hydrolysis of the nitrile functionality. You should be vigilant for the appearance of the following compounds, especially when analyzing your reaction mixtures with techniques like HPLC or LC-MS.

Compound Name Structure Molecular Formula Monoisotopic Mass (Da) Notes
This compound C₇H₄N₂O132.0324Starting Material
4-Formylnicotinamide C₇H₆N₂O₂150.0429First Hydrolysis Product
4-Formylnicotinic Acid C₇H₅NO₃151.0269Second Hydrolysis Product

Q4: How should I properly store this compound and its solutions to ensure stability?

A4: For the solid material, storage in a cool, dry, dark place under an inert atmosphere (like nitrogen or argon) is recommended to prevent slow degradation from atmospheric moisture and light. For solutions, long-term storage in acidic media should be avoided entirely. If you must prepare a stock solution, use an aprotic organic solvent like anhydrous acetonitrile or THF and store it under inert gas at low temperatures (-20°C).

Section 2: Troubleshooting Guide - Experimental Issues & Solutions

This section provides actionable workflows for common problems encountered during experiments involving this compound.

Issue 1: Unexpected Peaks in My Chromatogram (HPLC/LC-MS)
  • Question: I performed a reaction using this compound and conducted an acidic workup. My HPLC/LC-MS analysis now shows several new, unexpected peaks. How can I identify them and prevent their formation?

  • Probable Cause: You are likely observing the acid-catalyzed degradation products discussed in the FAQ section. The acidic workup, especially if prolonged or at elevated temperatures, has caused hydrolysis of the nitrile group.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying unknown peaks.

  • Actionable Solutions:

    • Confirm Identities via Forced Degradation: To definitively prove that the unexpected peaks are hydrolysis products, perform a controlled forced degradation study. This is a standard pharmaceutical industry practice to create a reference standard for impurities.[3][5]

    • Modify Your Workup:

      • Minimize Time: Perform the acidic extraction or wash as quickly as possible.

      • Lower Temperature: Conduct the workup in an ice bath to significantly slow the hydrolysis rate.

      • Use Weaker Acids: If permissible for your reaction, switch from a strong mineral acid (like HCl) to a weaker organic acid (like acetic acid or citric acid).

      • Neutralize Immediately: After the acidic step, immediately neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution) to halt further degradation.[3]

Protocol: Forced Acidic Degradation Study

This protocol is designed to intentionally generate the hydrolysis byproducts for analytical confirmation.

  • Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 acetonitrile/water mixture.

  • Stress Application: Add 1 mL of 1 M Hydrochloric Acid (HCl) to the solution.

  • Incubation: Gently heat the solution at 60°C. Collect 1 mL aliquots at time points 0, 1, 2, 4, and 8 hours.

  • Quenching: Immediately neutralize each aliquot with an equimolar amount of 1 M Sodium Hydroxide (NaOH). This step is critical to stop the reaction before analysis.[3]

  • Analysis: Analyze the neutralized samples by RP-HPLC and LC-MS. You should observe the starting material peak decrease over time, while the peaks for 4-formylnicotinamide and subsequently 4-formylnicotinic acid increase.

Issue 2: Low Yield and Poor Mass Balance
  • Question: My reaction is complete, but after purification following an acidic workup, my final product yield is consistently low. Where is my material going?

  • Probable Cause: Significant conversion of the starting material or product into its more polar, water-soluble carboxylic acid degradant (4-formylnicotinic acid). This degradant may be lost to the aqueous phase during liquid-liquid extraction.

  • Investigative Workflow:

    DegradationPathway cluster_extraction Liquid-Liquid Extraction Start This compound (Less Polar) Amide 4-Formylnicotinamide (Intermediate Polarity) Start->Amide H₃O⁺, Δ Acid 4-Formylnicotinic Acid (Highly Polar, Water-Soluble) Amide->Acid H₃O⁺, Δ Aqueous Aqueous Layer (Lost Degradant) Acid->Aqueous Lost Here Organic Organic Layer (Desired Product)

    Caption: Primary acidic degradation pathway of this compound.

  • Actionable Solutions:

    • Analyze the Aqueous Layer: Before discarding the aqueous layers from your workup, take a sample, neutralize it, and analyze it by HPLC. The presence of a large peak corresponding to 4-formylnicotinic acid will confirm your mass balance issue.

    • Avoid Acid Entirely: Consider alternative purification methods that do not require an acidic environment, such as:

      • Silica Gel Chromatography: Directly load your crude reaction mixture onto a column and elute with a suitable solvent system (e.g., Hexanes/Ethyl Acetate).

      • Crystallization: If your product is a solid, developing a crystallization protocol can be a highly effective, non-destructive purification method.

Section 3: Recommended Analytical Protocol

For reliable quantification and impurity profiling, a robust, stability-indicating analytical method is crucial. The following method can serve as a starting point for your development. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3][5]

Stability-Indicating RP-HPLC Method for this compound
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase chemistry provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a mildly acidic pH to ensure sharp peak shapes for the pyridine moiety.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minA gradient is necessary to elute the non-polar starting material and the more polar degradation products in a single run.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic compounds. A full UV-Vis scan (PDA/DAD) is recommended during method development.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Expected Elution 4-Formylnicotinic Acid (most polar, earliest elution) -> 4-Formylnicotinamide -> this compound (least polar, latest elution)

References

Navigating the Scale-Up of 4-Formylnicotinonitrile Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-Formylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for managing the scalability of this compound synthesis. As a key intermediate in the development of active pharmaceutical ingredients (APIs), ensuring a robust and scalable manufacturing process is paramount.[1] This document provides practical, field-proven guidance to anticipate and address common challenges encountered during the transition from laboratory-scale experiments to industrial production.

Core Principles of Scalable this compound Synthesis

The synthesis of pyridine derivatives like this compound involves multi-step processes where seemingly minor details at the lab scale can become critical challenges at an industrial scale.[2] A successful scale-up hinges on a thorough understanding of the reaction mechanism, potential side reactions, and the impact of processing parameters on product quality and yield.

A critical aspect of scaling up is managing the quality of raw materials, as impurities can significantly impact the reaction outcome, leading to lower yields and the formation of undesirable by-products.[3][4] It is crucial to establish stringent specifications for all starting materials and intermediates.[4][5]

Furthermore, many synthetic steps in the production of heterocyclic compounds are exothermic.[6] What might be a manageable temperature increase in a lab flask can become a serious safety hazard in a large reactor.[6] Therefore, careful thermal management and a deep understanding of the reaction kinetics are essential for safe and reproducible production.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question: We are observing a consistently low yield of this compound upon scaling up our lab process. What are the likely causes and how can we troubleshoot this?

Answer:

Low yield is a common challenge in scaling up pyridine synthesis.[2] Several factors could be at play, often in combination:

  • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.

  • Poor Temperature Control: As mentioned, exothermic reactions require efficient heat removal.[6] A runaway reaction can lead to product degradation and the formation of tars. Re-evaluate your cooling capacity and consider a slower, controlled addition of reagents.

  • Sub-optimal Reaction Conditions: Conditions that were optimal at a small scale may not be directly transferable. Key parameters to re-optimize include:

    • Temperature: Even slight deviations can significantly impact reaction kinetics and selectivity.[1]

    • Solvent: The choice of solvent can influence reactant solubility and reaction pathways.[1]

    • Catalyst: If a catalyst is used, its activity, loading, and potential for deactivation should be scrutinized at a larger scale.[1]

  • Impurity in Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of by-products and consuming your reactants.[3][7] Always perform rigorous quality control on incoming raw materials.[4]

Troubleshooting Workflow:

A Low Yield Observed B Review and Optimize Mixing Parameters A->B C Analyze Thermal Profile and Cooling Efficiency A->C D Re-evaluate and Optimize Reaction Parameters (Temperature, Solvent, Catalyst) A->D E Conduct Impurity Profiling of Starting Materials A->E F Implement In-Process Controls (IPCs) B->F C->F D->F E->F G Improved Yield and Process Robustness F->G

Caption: Troubleshooting workflow for low yield.

Question: We are struggling with the formation of a persistent impurity that is difficult to separate from our final this compound product. How can we identify and mitigate this?

Answer:

The formation of structurally similar impurities is a common hurdle in pharmaceutical manufacturing.[7] The first step is to identify the impurity.

  • Identification: Advanced analytical techniques are crucial for impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure of unknown compounds.[8]

  • Source of Impurity: Once identified, you can deduce its origin. Common sources of organic impurities include:

    • Side Reactions: Unintended reactions between starting materials, intermediates, or reagents.

    • Degradation Products: Decomposition of the desired product under the reaction or work-up conditions.[7]

    • Unreacted Starting Materials or Intermediates: Incomplete conversion can lead to carry-over into the final product.[9]

Mitigation Strategies:

  • Process Optimization: Adjusting reaction parameters such as temperature, pH, and reaction time can often minimize the formation of specific impurities.

  • Purification Techniques: If the impurity cannot be eliminated through process control, explore alternative purification methods. While crystallization is common, techniques like preparative chromatography may be necessary for challenging separations.[10]

  • Raw Material Control: The impurity may arise from a contaminant in a starting material.[11] Sourcing higher purity raw materials or introducing a purification step for a key starting material can be an effective solution.

Hypothetical Impurity Formation Pathway:

cluster_main Main Reaction Pathway cluster_side Side Reaction A Starting Material A B Intermediate B A->B Step 1 C This compound B->C Step 2 D Starting Material A E Impurity X D->E Side Reaction (e.g., over-oxidation)

Caption: Potential side reaction leading to impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of this compound?

A1: Safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, to understand the exothermic nature of your reactions.[6]

  • Material Handling: Ensure proper personal protective equipment (PPE) is used, as this compound and its intermediates may be harmful if swallowed, in contact with skin, or inhaled.

  • Process Safety Management (PSM): Implement a robust PSM program that includes hazard and operability studies (HAZOP) to identify and mitigate potential process safety risks.

Q2: What analytical techniques are essential for quality control during the production of this compound?

A2: A comprehensive analytical strategy is crucial for ensuring product quality.[8]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, in-process control.[8]
Gas Chromatography (GC) Analysis of residual solvents.[8]
Mass Spectrometry (MS) Structural elucidation of the final product and impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and key intermediates.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis and raw material identification.[8]

Q3: How can we improve the efficiency of our purification process for this compound at a large scale?

A3: Large-scale purification requires a different approach than lab-scale methods.[10][12]

  • Crystallization Optimization: This is often the most cost-effective method for large-scale purification. Systematically screen for optimal solvent systems, cooling profiles, and seeding strategies to maximize yield and purity.

  • Filtration and Drying: The efficiency of your filtration and drying equipment can significantly impact cycle time and product quality. Ensure your equipment is appropriately sized and optimized for your process.

  • Alternative Technologies: For challenging separations, consider technologies like preparative chromatography or selective co-crystal formation to remove stubborn impurities.

Process Flow for Scalable Production:

A Raw Material QC B Reaction Step 1 A->B C Work-up & Isolation of Intermediate B->C D Reaction Step 2 C->D E Crude Product Isolation D->E F Purification (e.g., Crystallization) E->F G Drying F->G H Final Product QC & Packaging G->H

Caption: General process flow for this compound production.

Conclusion

The successful scale-up of this compound production is a multi-faceted challenge that requires a deep understanding of chemical principles, process engineering, and analytical science. By proactively addressing potential issues related to yield, purity, and safety, and by implementing a robust quality control strategy, you can develop a scalable and efficient manufacturing process. This guide provides a framework for troubleshooting and optimization, but it is essential to tailor these principles to your specific synthetic route and manufacturing environment.

References

Technical Support Center: Purity Assessment of 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-Formylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical pharmaceutical intermediate.[1] As a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this compound is paramount to the safety and efficacy of the final drug product.[1]

This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for purity assessment. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[2][3] A properly validated HPLC method can effectively separate this compound from its potential impurities, including starting materials, by-products, and degradation products.

Frequently Asked Questions (FAQs): HPLC Analysis
  • Q1: What is a typical starting point for developing an HPLC method for this compound? A1: A reversed-phase HPLC (RP-HPLC) method is generally the first choice.[4] Given the polar nature of the nitrile and formyl groups, a C18 column is a robust starting point. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically effective. Gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities.

  • Q2: Why is pH control of the mobile phase important? A2: The pyridine nitrogen in this compound has a pKa, and controlling the mobile phase pH ensures consistent ionization state, leading to reproducible retention times and improved peak shape. A pH well below the pKa (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will ensure the pyridine nitrogen is protonated, which often leads to better peak symmetry on silica-based columns.

  • Q3: What detection wavelength should I use? A3: this compound possesses a chromophore. A UV detector is suitable, and the optimal wavelength can be determined by acquiring a UV spectrum of the compound. Wavelengths around 254 nm or 270 nm are often good starting points for aromatic nitriles.

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing 1. Secondary Interactions: The basic pyridine nitrogen can interact with acidic residual silanols on the column packing, causing tailing. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Mobile Phase pH: An inappropriate pH can lead to mixed-mode retention.1. Use a low-pH mobile phase (e.g., pH < 3) to protonate the pyridine nitrogen and minimize silanol interactions. Consider using a column with end-capping or a base-deactivated stationary phase. 2. Reduce the injection volume or sample concentration. 3. Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa.
Poor Resolution 1. Inadequate Separation: The mobile phase may not have sufficient eluotropic strength to separate closely eluting impurities. 2. Inefficient Column: The column may be old or degraded.1. Optimize the gradient profile. A shallower gradient can improve the separation of closely related compounds.[5] Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they offer different selectivities. 2. Replace the column. Check the column's performance with a standard mixture.
Ghost Peaks 1. Carryover: Sample from a previous injection is eluting in the current run. 2. Contaminated Mobile Phase: Impurities in the solvents or additives.1. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent run to confirm carryover. 2. Use high-purity solvents and freshly prepared mobile phases. [6] Filter all mobile phase components.
Baseline Drift/Noise 1. Detector Lamp Aging: The UV lamp intensity is decreasing. 2. Mobile Phase Issues: Incomplete mixing of gradient solvents, or dissolved gas.[7] 3. Column Contamination: Buildup of strongly retained compounds.1. Replace the detector lamp. [7] 2. Ensure proper mobile phase degassing (e.g., sonication, helium sparging).[6] Check the gradient proportioning valve. 3. Flush the column with a strong solvent. [7]
Experimental Protocol: RP-HPLC Purity Method
  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample (0.5 mg/mL in 50:50 Water/ACN) MobilePhasePrep Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) Degas Degas Mobile Phases MobilePhasePrep->Degas Autosampler Inject 10 µL Degas->Autosampler Pump Gradient Elution (1.0 mL/min) Autosampler->Pump Column C18 Column (30 °C) Pump->Column Detector UV Detection (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Percent) Integration->Calculation

Section 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. This compound, with a molecular weight of 132.12 g/mol , is amenable to GC analysis.[1] It is particularly useful for detecting volatile impurities and residual solvents.

Frequently Asked Questions (FAQs): GC Analysis
  • Q1: What type of GC column is suitable for this compound? A1: A mid-polarity column, such as one with a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624 or equivalent), is a good choice.[8] This provides a good balance for resolving both polar and non-polar impurities.

  • Q2: Do I need to derivatize this compound for GC analysis? A2: Derivatization is generally not necessary. The compound is sufficiently volatile. However, if issues with peak shape or thermal degradation are observed, derivatization of the aldehyde group could be explored, though this adds complexity to the analysis.[9]

  • Q3: What are the critical parameters for the GC inlet? A3: The inlet temperature and injection mode are crucial. A split injection is typically used for purity analysis to avoid overloading the column. The inlet temperature should be high enough to ensure rapid vaporization of the sample but not so high as to cause thermal degradation. A starting point of 250 °C is reasonable. The use of an inert liner is highly recommended to prevent analyte degradation.[10]

Troubleshooting Guide: GC Analysis
Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing (for polar analytes) 1. Active Sites: The inlet liner or the front of the column may have active sites (e.g., exposed silanols) that interact with the polar analyte. 2. Column Degradation: Oxygen or aggressive samples can damage the stationary phase.[11]1. Use a highly inert liner. [10] If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column. 2. Check for leaks in the system to prevent oxygen from entering. Condition the column according to the manufacturer's instructions.
Broad or Split Peaks 1. Incompatible Solvent: The sample solvent may not be compatible with the stationary phase, causing poor focusing. 2. Slow Injection: A slow injection speed can lead to band broadening in the inlet.1. Dissolve the sample in a more compatible solvent (e.g., dichloromethane or ethyl acetate). 2. Optimize the injection speed. A faster injection is generally better.
Irreproducible Results 1. Leaking Syringe or Septum: A leak will result in inconsistent injection volumes. 2. Inlet Discrimination: High boiling point impurities may not be transferred to the column as efficiently as the main component.1. Replace the septum and inspect the syringe. [12] 2. Optimize the inlet temperature and consider a pulsed splitless injection if trace impurities are of interest.
Experimental Protocol: GC-FID Purity Method
  • Chromatographic System: Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[13][14] It provides information about the molecular structure and can detect impurities that are structurally different from the main component, without the need for a reference standard for the impurity itself.

Frequently Asked Questions (FAQs): NMR Purity Assessment
  • Q1: How can ¹H NMR be used to determine purity? A1: By integrating the signals of the main compound and comparing them to the integrals of signals from impurities, a molar ratio can be determined. If an internal standard of known purity and weight is added, an absolute quantification of the this compound content can be achieved.[15]

  • Q2: What are the key considerations for accurate qNMR? A2: To ensure accurate quantification, long relaxation delays (D1) are crucial (at least 5 times the longest T1 relaxation time of the protons being quantified).[15] This ensures that all protons have fully relaxed before the next pulse, providing a signal intensity that is directly proportional to the number of protons. Additionally, a high signal-to-noise ratio is required.

  • Q3: Can ¹³C NMR be used for purity assessment? A3: While ¹³C NMR is less sensitive, it can be useful for detecting impurities that may not have distinct proton signals.[16] However, for quantitative purposes, ¹H NMR is generally preferred due to its higher sensitivity and shorter relaxation times.[16]

Troubleshooting Guide: NMR Purity Assessment
Problem Potential Cause Troubleshooting Steps & Rationale
Inaccurate Integration 1. Poor Phasing/Baseline Correction: An uneven baseline will lead to integration errors. 2. Overlapping Peaks: Signals from the main compound and impurities are not resolved.1. Carefully phase the spectrum and apply a baseline correction algorithm. 2. Use a higher field strength magnet for better signal dispersion. Consider using 2D NMR techniques (e.g., COSY, HSQC) to help identify and resolve overlapping signals.[13]
Low Signal-to-Noise 1. Insufficient Sample Concentration: The amount of sample is too low. 2. Too Few Scans: Not enough signal averaging has been performed.1. Increase the sample concentration, if possible. 2. Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.
Quantification Errors 1. Inadequate Relaxation Delay (D1): Protons have not fully relaxed between scans. 2. Non-uniform Excitation: The pulse width may not be calibrated correctly.1. Determine the T1 values of the relevant protons using an inversion-recovery experiment and set D1 ≥ 5x the longest T1.[15] 2. Calibrate the 90° pulse width for the specific sample and probe.

qNMR_Logic Start Purity Assessment by qNMR Method Choose Method Start->Method InternalStd Internal Standard Method (Absolute Purity) Method->InternalStd Absolute Relative 100% Method (Relative Purity) Method->Relative Relative Prep_IS Accurately weigh sample and internal standard InternalStd->Prep_IS Prep_Rel Prepare sample solution Relative->Prep_Rel Acquire Acquire ¹H NMR Spectrum (Ensure D1 > 5*T1) Prep_IS->Acquire Prep_Rel->Acquire Process Process Data (Phasing, Baseline Correction) Acquire->Process Integrate Integrate distinct signals for analyte, standard, and impurities Process->Integrate Calculate_IS Calculate absolute purity using known standard mass and purity Integrate->Calculate_IS Calculate_Rel Calculate relative purity based on total signal integration Integrate->Calculate_Rel Result_IS Result: % w/w Purity Calculate_IS->Result_IS Result_Rel Result: Relative % Purity Calculate_Rel->Result_Rel

Section 4: Method Validation

Regardless of the analytical technique chosen, the method must be validated to ensure it is suitable for its intended purpose.[5][17][18] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.[5][19]

Key Validation Parameters
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[19]Peak purity analysis (e.g., using a DAD detector in HPLC) should show no co-elution. Forced degradation studies should show resolution between the main peak and degradation products.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations.
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked analyte should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in results when parameters like mobile phase composition, pH, flow rate, or temperature are slightly varied.[20]

References

Validation & Comparative

A Tale of Two Rings: A Comparative Reactivity Guide to 4-Formylnicotinonitrile and 4-Cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of a building block is a critical decision that dictates the course of a reaction pathway. A subtle change in a reagent's structure can lead to a cascade of effects, profoundly altering reaction rates, yields, and even the final product's identity. This guide provides an in-depth, experimentally grounded comparison of two structurally similar yet electronically distinct aldehydes: 4-Formylnicotinonitrile and 4-Cyanobenzaldehyde . Both are invaluable intermediates in the synthesis of pharmaceuticals and functional materials, but the replacement of a single carbon-hydrogen unit with a nitrogen atom in the aromatic ring creates a world of difference in their chemical behavior.[1][2][3][4][5]

This analysis moves beyond a simple catalog of properties to explore the fundamental electronic principles governing their reactivity. We will dissect their performance in key chemical transformations, supported by detailed experimental protocols and comparative data, to empower you, the practicing scientist, to make more informed decisions in your synthetic designs.

The Contenders: A Structural and Electronic Overview

At first glance, the two molecules appear to be close cousins. Both feature an aromatic ring adorned with a formyl (-CHO) and a cyano (-CN) group, two powerful electron-withdrawing functions.

Feature4-CyanobenzaldehydeThis compound
Structure 4-Cyanobenzaldehyde Structurethis compound Structure
Systematic Name 4-Formylbenzonitrile4-Formylpyridine-3-carbonitrile
CAS Number 105-07-7[6]90545-74-7
Molecular Formula C₈H₅NO[6]C₇H₄N₂O
Molecular Weight 131.13 g/mol [6]132.12 g/mol
Appearance Off-white crystalline powder[4]Not specified, likely solid
Melting Point 99-105 °C[4]Not specified

The critical distinction lies in the core aromatic system. 4-Cyanobenzaldehyde is built upon a benzene ring, whereas this compound incorporates a pyridine ring. This substitution is not trivial. The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing effect through both induction and resonance.[7] This inherent property of the pyridine ring, often described as "π-deficient," deactivates the ring towards electrophilic attack but significantly enhances its susceptibility to nucleophilic reactions.[8]

In this compound, the formyl group is positioned at C-4, para to the ring nitrogen. This placement maximizes the nitrogen's electron-withdrawing resonance effect, pulling electron density away from the aldehyde. The cyano group at C-3 contributes an additional inductive pull. In contrast, 4-Cyanobenzaldehyde's reactivity is dictated solely by the push-pull between the formyl and cyano groups on a neutral benzene ring.

The Central Hypothesis: The cumulative electron-withdrawing influence of the ring nitrogen, the cyano group, and the formyl group itself renders the carbonyl carbon of This compound significantly more electrophilic —and therefore more reactive toward nucleophiles—than that of 4-Cyanobenzaldehyde.

Part 1: Probing Reactivity via Nucleophilic Addition

The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl carbon.[9][10] The rate of this reaction serves as a direct proxy for the electrophilicity of the carbonyl. A more electron-poor carbonyl carbon will be more attractive to an incoming nucleophile, leading to a faster reaction.

Figure 1: General mechanism of nucleophilic addition to a carbonyl group.
Experimental Protocol: Comparative Cyanohydrin Formation

This experiment aims to quantify the rate of nucleophilic addition by monitoring the formation of a cyanohydrin, a classic and reversible reaction.[11]

Objective: To determine the relative reaction rate of this compound vs. 4-Cyanobenzaldehyde with potassium cyanide.

Methodology:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of both this compound and 4-Cyanobenzaldehyde in acetonitrile (ACN).

    • Prepare a 0.2 M solution of Potassium Cyanide (KCN) in a 1:1 mixture of water and ethanol. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

    • Prepare a 0.1 M phosphate buffer solution (pH 7.5).

  • Reaction Setup:

    • In two separate, temperature-controlled (25 °C) reaction vials, add 5 mL of the phosphate buffer.

    • To Vial A, add 1 mL of the 4-Cyanobenzaldehyde stock solution.

    • To Vial B, add 1 mL of the this compound stock solution.

  • Initiation and Monitoring:

    • Simultaneously, initiate both reactions by adding 1 mL of the KCN solution to each vial. Start a timer.

    • Immediately withdraw a 100 µL aliquot from each vial (t=0), quench with 900 µL of a 90:10 ACN/0.1% TFA solution, and place in an HPLC vial.

    • Repeat the sampling at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting aldehyde peak area at a suitable wavelength (e.g., 254 nm).

    • Plot the percentage of remaining aldehyde against time for both reactions.

Anticipated Results:

Based on our electronic analysis, this compound is expected to react significantly faster.

CompoundTime for 50% Conversion (t₁/₂)Relative Rate Constant (k_rel)
4-Cyanobenzaldehyde~15 min1.0 (Reference)
This compound< 5 min > 3.0
Table 1: Predicted comparative data for cyanohydrin formation at 25°C. Values are illustrative.

Causality Explained: The powerful electron-withdrawing nature of the pyridyl nitrogen at the para position depletes the electron density of the carbonyl carbon in this compound. This heightened electrophilicity lowers the activation energy for the attack by the cyanide nucleophile, accelerating the reaction compared to the less electrophilic carbonyl in 4-Cyanobenzaldehyde.[9]

Part 2: The Knoevenagel Condensation Challenge

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[12] The initial nucleophilic addition of the enolate is often the rate-determining step, making this reaction another excellent probe for aldehyde electrophilicity.[13]

G cluster_prep 1. Preparation cluster_reaction 2. Parallel Reaction cluster_analysis 3. Analysis cluster_result 4. Outcome Comparison A_sol Solution A: 4-Cyanobenzaldehyde (0.1M in EtOH) Vial_A Reaction A (A_sol + C_sol) Stir at RT, 60 min A_sol->Vial_A B_sol Solution B: This compound (0.1M in EtOH) Vial_B Reaction B (B_sol + C_sol) Stir at RT, 60 min B_sol->Vial_B C_sol Solution C: Malononitrile + Piperidine (0.1M each in EtOH) C_sol->Vial_A C_sol->Vial_B Quench Quench aliquots with dilute HCl Vial_A->Quench Vial_B->Quench TLC TLC Analysis (Compare spot intensity) Quench->TLC HPLC HPLC Analysis (Quantify Yield) Quench->HPLC Result Compare Yields: Yield(B) > Yield(A) HPLC->Result

Figure 2: Experimental workflow for the comparative Knoevenagel condensation.
Experimental Protocol: Parallel Knoevenagel Condensation

Objective: To compare the product yield of the two aldehydes in a Knoevenagel condensation with malononitrile after a fixed reaction time.

Methodology:

  • Reactant Setup:

    • In Vial A, dissolve 4-Cyanobenzaldehyde (131 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in 5 mL of ethanol.

    • In Vial B, dissolve this compound (132 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in 5 mL of ethanol.

  • Catalysis and Reaction:

    • To each vial, add piperidine (10 µL, ~0.1 mmol) as the catalyst.

    • Stir both vials vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the progress of both reactions by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.

    • After 60 minutes, quench both reactions by adding 1 mL of 1 M HCl.

    • Extract the mixtures with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the mass of the crude product for each reaction.

    • Analyze the crude product by ¹H NMR or HPLC to determine the yield of the desired condensed product.

Anticipated Results:

The enhanced electrophilicity of this compound should drive the condensation to a higher conversion within the allotted time.

CompoundReaction TimeCatalystProduct Yield (%)
4-Cyanobenzaldehyde60 minPiperidine~75%
This compound60 minPiperidine>95%
Table 2: Predicted yields for the Knoevenagel condensation with malononitrile. Literature data for related reactions supports high yields for electron-deficient aldehydes.[14][15]

Causality Explained: The mechanism is initiated by the formation of a carbanion from malononitrile, which then attacks the aldehyde.[12] The lower electron density at the carbonyl carbon of this compound presents a more attractive target for the nucleophilic carbanion. This leads to a faster initial addition step and, consequently, a higher overall product yield in a given timeframe compared to 4-Cyanobenzaldehyde.

Conclusion: A Clear Verdict on Reactivity

For the Synthetic Chemist, this has critical implications:

  • Enhanced Efficiency: For reactions hinging on nucleophilic attack at the aldehyde, such as condensations, additions, and imine formations, this compound can offer faster reaction times and higher yields, potentially allowing for milder reaction conditions.

  • Selectivity Concerns: The heightened reactivity may be a double-edged sword. In complex molecules with multiple functional groups, it could lead to reduced selectivity and an increase in side products. Careful control of stoichiometry and temperature is paramount.

  • Strategic Choice: The choice between these two reagents should be a strategic one. 4-Cyanobenzaldehyde represents a stable, reliable, and moderately reactive building block. This compound is the high-performance option, ideal for challenging transformations that require a highly activated aldehyde, but one that must be handled with greater finesse.

By understanding the electronic nuances that differentiate these valuable synthetic intermediates, researchers can better predict their behavior, optimize reaction conditions, and ultimately accelerate the discovery and development of novel molecules.

References

A Comparative Guide to the Synthetic Routes of 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylnicotinonitrile, also known as 4-formyl-3-cyanopyridine, is a valuable bifunctional heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring both a reactive aldehyde and a nitrile group on a pyridine core, allows for diverse and complex molecular transformations. This makes it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other functional organic molecules.[1] The strategic placement of the formyl and cyano groups enables sequential or one-pot reactions to build elaborate molecular architectures, making efficient and scalable access to this compound highly desirable for researchers in drug development and organic synthesis.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will analyze the underlying chemical principles, provide detailed experimental protocols, and objectively compare the performance of each route to assist researchers in selecting the optimal method for their specific application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic perspectives:

  • C-C Bond Formation at the C4 Position: This strategy involves the direct introduction of a formyl group or its equivalent onto a pre-existing nicotinonitrile (3-cyanopyridine) scaffold.

  • Oxidation of a C4 Precursor: This approach begins with a nicotinonitrile derivative already bearing a one-carbon substituent (like a methyl group) at the C4 position, which is then oxidized to the aldehyde.

Each of these strategies encompasses several distinct methodologies with inherent advantages and challenges related to reaction conditions, scalability, and overall efficiency.

Synthetic_Strategies cluster_0 Retrosynthesis cluster_1 Route 1: C4-Formylation cluster_2 Route 2: C4-Oxidation Target This compound Start1 Nicotinonitrile (3-Cyanopyridine) Target->Start1 C-C Bond Formation Start2 4-Methylnicotinonitrile Target->Start2 C-H Oxidation

Caption: High-level retrosynthetic analysis of this compound.

Route 1: Directed Ortho-Metalation (DoM) and Formylation

This is the most direct conceptual approach, involving the regioselective deprotonation of nicotinonitrile at the C4 position, followed by quenching the resulting organometallic intermediate with a formylating agent.

Principle and Rationale

The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack rather than deprotonation by organolithium reagents. However, the presence of a Directed Metalation Group (DMG) can overcome this challenge. The cyano group at C3 is a moderately effective DMG, capable of coordinating a strong, hindered base and directing deprotonation to the adjacent C4 position.[2]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) is crucial.[2][3] Using a less hindered base like n-butyllithium would lead to competitive nucleophilic addition at the C2 or C6 positions of the pyridine ring.

  • Cryogenic Conditions: The reaction must be conducted at very low temperatures (typically -78 °C) to ensure the kinetic stability of the lithiated pyridine intermediate and prevent side reactions, such as decomposition or the competing Chichibabin reaction.

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) serves as a robust and inexpensive one-carbon electrophile to introduce the formyl group. The reaction proceeds via nucleophilic attack of the lithiated pyridine on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate during aqueous workup.

DoM_Mechanism cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Formylation & Hydrolysis Start Nicotinonitrile Intermediate1 C4-Lithiated Intermediate Start->Intermediate1 + LDA Base LDA, THF, -78 °C Target This compound Intermediate1->Target + DMF, then H₃O⁺ DMF 1. DMF 2. H₃O⁺ workup

Caption: Workflow for the Directed ortho-Metalation (DoM) route.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the ortho-lithiation of substituted pyridines.[3][4]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add diisopropylamine (1.1 eq.) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.1 eq., typically 2.5 M in hexanes). Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.

  • Deprotonation: Add a solution of nicotinonitrile (1.0 eq.) in anhydrous THF dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1 hour.

  • Quenching and Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Route 2: Oxidation of 4-Methylnicotinonitrile

This two-stage strategy involves first synthesizing the precursor, 4-methylnicotinonitrile, and then selectively oxidizing the methyl group to an aldehyde.

Part A: Synthesis of the 4-Methylnicotinonitrile Precursor

A robust synthesis of the methyl-substituted precursor is critical for the viability of this route. A highly efficient method involves the catalytic dehalogenation of a dichlorinated precursor.

Protocol: Synthesis of 4-Methylnicotinonitrile via Dehalogenation

This protocol is adapted from a patented procedure with a reported yield of 85%.

  • Reaction Setup: In a Parr hydrogenation apparatus, combine 2,6-dichloro-3-cyano-4-methylpyridine (1.0 eq.), sodium acetate (2.0 eq.), and palladium (II) chloride (approx. 0.01 eq.) in methanol.

  • Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 50 PSI with hydrogen and begin agitation.

  • Reaction Monitoring: Continue the hydrogenation until hydrogen uptake ceases.

  • Workup: Vent the apparatus and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by vacuum distillation to afford 4-methylnicotinonitrile as a clear liquid.

Part B: Oxidation of the Methyl Group

The oxidation of a methyl group on an electron-deficient pyridine ring to an aldehyde can be challenging, with over-oxidation to the carboxylic acid being a common side reaction. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups, such as those in a "benzylic" position on a heterocycle, to the corresponding aldehyde (Riley oxidation).[5][6]

Principle and Rationale

Selenium dioxide is a specific oxidant for C-H bonds adjacent to π-systems. The reaction is believed to proceed via an initial ene reaction, followed by a[7][8]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[5]

Causality Behind Experimental Choices:

  • Reagent: SeO₂ is chosen for its known selectivity for oxidizing activated methyl and methylene groups to carbonyls.[6]

  • Solvent: The reaction is often performed in a high-boiling, inert solvent like 1,4-dioxane or a mixture including water or acetic acid to facilitate the reaction and subsequent workup.

  • Stoichiometry: Using a slight excess of SeO₂ (e.g., 1.1-1.2 equivalents) is common to ensure complete conversion of the starting material.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the SeO₂ oxidation of methyl-substituted heterocycles.[9][10]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methylnicotinonitrile (1.0 eq.) and selenium dioxide (1.1 eq.) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The formation of a black precipitate of elemental selenium (Se⁰) indicates the reaction is proceeding.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the filter cake with ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Route 3: The Vilsmeier-Haack Approach (A Discussion of Non-Viability)

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds using a pre-formed "Vilsmeier reagent" from DMF and an activating agent like POCl₃.[7][8][11]

However, this reaction is an electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing nitrile group at the C3 position further deactivates the ring towards electrophilic attack. Therefore, direct Vilsmeier-Haack formylation of nicotinonitrile is not a viable synthetic route under standard conditions, as the substrate is not sufficiently nucleophilic to react with the Vilsmeier reagent.[7][8]

Comparative Analysis

ParameterRoute 1: Directed Ortho-MetalationRoute 2: Oxidation of 4-Methyl Precursor
Starting Material Nicotinonitrile (3-Cyanopyridine)2,6-Dichloro-3-cyano-4-methylpyridine
Number of Steps 12 (Dehalogenation + Oxidation)
Overall Yield Moderate (Estimated 40-60%)Good (Estimated 60-75% over 2 steps)
Reagents LDA (cryogenic, moisture-sensitive), DMFPd/C, H₂, NaOAc, SeO₂ (toxic)
Conditions Cryogenic (-78 °C), inert atmosphereHigh pressure (hydrogenation), reflux
Scalability Challenging due to low temperaturesMore amenable to large-scale synthesis
Key Advantages Direct, high atom economyAvoids cryogenic organometallics, high-yield precursor synthesis
Key Disadvantages Requires specialized equipment, sensitive reagentsMulti-step, uses toxic selenium dioxide

Conclusion and Recommendation

Both the Directed Ortho-Metalation (Route 1) and the Oxidation of 4-Methylnicotinonitrile (Route 2) represent viable strategies for the synthesis of this compound. The choice between them depends heavily on the specific needs and capabilities of the laboratory.

  • Route 1 is an elegant and direct, single-step transformation. It is well-suited for small-scale synthesis in a research setting where rapid access to the molecule is desired and the necessary equipment for handling cryogenic and air-sensitive reagents is available.

  • Route 2 is a more robust, two-step sequence that likely offers higher overall yields and greater scalability. The well-established, high-yield synthesis of the 4-methyl precursor is a significant advantage. While the use of toxic selenium dioxide in the oxidation step requires careful handling, the overall process avoids the challenges of large-scale cryogenic reactions, making it the recommended route for process development and multi-gram synthesis.

The Vilsmeier-Haack reaction is not a suitable approach for this particular target due to the electronic properties of the nicotinonitrile ring system.

References

A Comparative Guide to the Biological Activity of 4-Formylnicotinonitrile Analogs: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Versatility of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and a vast array of investigational compounds.[1] Its synthetic tractability and the facility with which substitutions can be made on the pyridine ring have enabled the generation of extensive libraries of derivatives exhibiting a wide spectrum of pharmacological effects.[1] This guide offers a detailed comparative analysis of the biological activities of substituted nicotinonitriles, with a particular focus on 4-formylnicotinonitrile analogs. We delve into their significant anticancer and antimicrobial properties, supported by experimental data, and explore the underlying mechanisms of action, including kinase inhibition. This document is designed to be a comprehensive resource, providing structured data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.

Introduction: this compound - A Gateway to Diverse Bioactivity

The pyridine ring is a fundamental nitrogen-containing heterocycle found in many biologically active molecules, including essential natural products like nicotinamide and vitamin B6. The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, has attracted considerable interest in medicinal chemistry for its diverse pharmacological profile.[2][3] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone, are built upon this core structure, highlighting its therapeutic importance.[2][4]

The this compound scaffold, in particular, serves as a versatile synthetic intermediate. The reactive aldehyde group at the 4-position provides a handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the creation of novel analogs with potentially enhanced biological activities. Research has shown that derivatives of nicotinonitrile possess a broad range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5] This guide will focus on a comparative analysis of these activities, providing a rationale for experimental design and a framework for future drug development efforts.

Synthesis of this compound Analogs: A General Overview

The synthesis of this compound analogs often begins with the construction of the core substituted pyridine-3-carbonitrile ring system. A common and efficient method is a one-pot, multi-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[6] This approach allows for the generation of a diverse library of polysubstituted 2-amino-3-cyanopyridine derivatives.

Featured Synthetic Protocol: One-Pot Synthesis of 2-Amino-4-(aryl)-6-(aryl)-nicotinonitrile Derivatives

This protocol describes a general and efficient method for the synthesis of a variety of 2-amino-3-cyanopyridine derivatives which can be precursors to or analogs of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the desired aromatic aldehyde (1 mmol), a substituted acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst: While the reaction can be performed under solvent-free conditions, ethanol is often used as a solvent. A catalyst, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g), can be added to facilitate the reaction.[6]

  • Reaction Conditions: The reaction mixture is typically heated with stirring at 80-100°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis_Workflow Reactants Aldehyde, Ketone, Malononitrile, NH4OAc Mixing Combine in Flask Add Solvent/Catalyst Reactants->Mixing Reaction Heat and Stir (80-100°C) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Reaction Progress Workup Cool, Filter, and Wash Reaction->Workup Upon Completion Monitoring->Reaction Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 2-Amino-3-cyanopyridine Derivative Purification->Product

Comparative Anticancer Activity

A significant body of research has focused on the anticancer potential of nicotinonitrile derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and the PI3K/Akt/mTOR Pathway

A primary mechanism through which many nicotinonitrile analogs exert their anticancer effects is through the inhibition of protein kinases. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[7] Several nicotinonitrile derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.[8][9][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative nicotinonitrile derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
Nicotinonitrile Derivative 11 MCF-7 (Breast)Promising Activity[11]
Nicotinonitrile Derivative 12 HepG2 (Liver)Promising Activity[11]
Thiazolo[3,2-a]pyrimidin-5-one 4a PI3Kα (enzyme)120[8]
Thiazolo[3,2-a]pyrimidin-5-one 4b mTOR (enzyme)Moderate Activity[8]
Diphyllin Derivative 3n MGC-803 (Gastric)0.75[12]
Fangchinoline Derivative 4g WM9 (Melanoma)1.07[13]
4-Anilinoquinolinylchalcone 4a MDA-MB-231 (Breast)High Cytotoxicity[14]

Note: "Promising Activity" indicates that the source reported significant anticancer effects without providing a specific IC50 value.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a series of dilutions) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Antimicrobial Activity

In addition to their anticancer properties, nicotinonitrile derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[5][15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of nicotinonitrile analogs is highly dependent on the nature and position of the substituents on the pyridine ring. Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can significantly enhance antibacterial and antifungal activity.[16][17][18][19] For instance, the presence of certain halogenated or bulky lipophilic groups can improve membrane permeability and target engagement.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected nicotinonitrile and related heterocyclic compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicrobial StrainMIC (µg/mL)Reference
4-Hydroxy-2-quinolone analog 3j Aspergillus flavus1.05[15]
Quinone Derivative 28 MRSA< Vancomycin[18]
Auranofin Analog Gram-negative pathogensUp to 65x > Auranofin[16]
2-Amino-3-cyanopyridine 7b hCA II (enzyme)Ki: 2.56 µM[20]
2-Amino-3-cyanopyridine 7d hCA I (enzyme)Ki: 2.84 µM[20]

Note: For compound 28, the reference indicates higher potency than vancomycin without a specific MIC value. For auranofin analogs, the improvement in activity is given relative to the parent compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, coupled with their synthetic accessibility, make these compounds attractive candidates for further investigation. The inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade, provides a strong mechanistic basis for their anticancer properties.

Future research in this area should focus on:

  • Expansion of Analog Libraries: The synthesis and screening of a wider range of this compound analogs with diverse substitutions are crucial to further elucidate structure-activity relationships and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigations into the precise molecular targets and mechanisms of action will be essential for rational drug design and optimization. This includes identifying the specific kinases inhibited by these compounds and exploring other potential cellular targets.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy in animal models of cancer and infectious diseases, as well as to assess their pharmacokinetic properties and safety profiles.

By leveraging the versatility of the this compound scaffold and employing a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and pharmacology, the scientific community can unlock the full therapeutic potential of this important class of compounds.

References

Differentiating Isomers: A Spectroscopic Comparison of 2-, 3-, and 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and chemical synthesis, the precise identification of isomeric compounds is not merely a matter of analytical rigor but a cornerstone of safety and efficacy. Cyanopyridine isomers—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—serve as critical building blocks for a multitude of active pharmaceutical ingredients. Their distinct structural arrangements, arising from the position of the cyano (-C≡N) group on the pyridine ring, give rise to unique chemical and biological properties. Consequently, the ability to unequivocally differentiate these isomers is paramount. This guide provides a comprehensive comparison of the spectroscopic signatures of 2-, 3-, and 4-cyanopyridine, offering researchers, scientists, and drug development professionals a robust framework for their identification using fundamental spectroscopic techniques.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to create a distinctive profile for each isomer. By understanding the underlying principles of how the cyano group's location influences the interaction of these molecules with electromagnetic radiation and energetic electrons, we can establish reliable and reproducible methods for their differentiation.

The Structural Isomers: A Brief Overview

2-cyanopyridine (picolinonitrile), 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine (isonicotinonitrile) share the same molecular formula (C₆H₄N₂) and molecular weight (104.11 g/mol ). However, the electronic and steric environment of the cyano group and the pyridine ring nitrogen atom differs significantly among the three, leading to discernible differences in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the cyanopyridine isomers are no exception. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR are highly sensitive to the electron-withdrawing nature of the cyano group and its position relative to the other atoms in the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers, typically recorded in a deuterated solvent like chloroform (CDCl₃), exhibit distinct patterns in terms of chemical shifts and splitting patterns. The electron-withdrawing cyano group deshields the protons on the pyridine ring, shifting their signals downfield. The extent of this deshielding is position-dependent.

Table 1: Comparative ¹H NMR Spectral Data of Cyanopyridine Isomers (in CDCl₃)

IsomerProtonChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
2-Cyanopyridine H6~8.76ddd, J ≈ 4.9, 1.8, 0.9
H4~7.95td, J ≈ 7.7, 1.8
H5~7.78ddd, J ≈ 7.7, 1.3, 0.9
H3~7.63dd, J ≈ 7.7, 1.3
3-Cyanopyridine H2~8.91s
H6~8.85d, J ≈ 4.0
H4~8.00d, J ≈ 8.0
H5~7.48dd, J ≈ 8.0, 4.0
4-Cyanopyridine H2, H6~8.83d, J ≈ 6.0
H3, H5~7.55d, J ≈ 6.0

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The highly deshielded singlet for the H2 proton in 3-cyanopyridine and the symmetrical pattern of two doublets for 4-cyanopyridine are particularly characteristic and allow for straightforward identification.

¹³C NMR Spectroscopy

The position of the cyano group also significantly influences the chemical shifts of the carbon atoms in the pyridine ring. The carbon atom attached to the cyano group and the cyano carbon itself show distinct chemical shifts for each isomer.

Table 2: Comparative ¹³C NMR Spectral Data of Cyanopyridine Isomers

IsomerKey Carbon Chemical Shifts (δ, ppm)
2-Cyanopyridine 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)
3-Cyanopyridine 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1
4-Cyanopyridine 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The number of unique carbon signals and their positions, especially the chemical shift of the cyano carbon, provide a reliable method for distinguishing the isomers.

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The frequency of the cyano group (C≡N) stretch and the various ring vibrations are key features in the spectra of cyanopyridine isomers.

Infrared (IR) Spectroscopy

The C≡N stretching vibration is a strong and sharp absorption in the IR spectrum, typically appearing in the range of 2220-2240 cm⁻¹. The exact position of this band is subtly influenced by the electronic effects of its position on the pyridine ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Cyanopyridine Isomers

IsomerC≡N StretchAromatic C-H StretchRing Vibrations
2-Cyanopyridine ~2230>3000~1600-1400
3-Cyanopyridine ~2235>3000~1600-1400
4-Cyanopyridine ~2240>3000~1600-1400

While the C≡N stretching frequencies are very close, a careful comparison under identical conditions can reveal subtle but consistent differences. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions due to ring bending and stretching modes, which are unique for each isomer and can be used for definitive identification when compared to reference spectra.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the cyano group affects the energy of the π-π* and n-π* transitions of the pyridine ring, leading to differences in the absorption maxima (λ_max).

Table 4: Comparative UV-Vis Absorption Maxima of Cyanopyridine Isomers (in Cyclohexane)

Isomerλ_max (nm)Molar Absorptivity (log ε)
2-Cyanopyridine 2653.44
3-Cyanopyridine 2653.35
4-Cyanopyridine ~270-280-

Data for 2- and 3-cyanopyridine from PubChem.[1][3] Data for 4-cyanopyridine is less consistently reported but generally shows a slight red shift compared to the other isomers.

While the λ_max values are very similar, particularly for the 2- and 3-isomers, the overall shape of the absorption bands and the molar absorptivities can provide clues for differentiation. It is crucial to run spectra of all three isomers under identical solvent conditions for a reliable comparison.

Mass Spectrometry (MS): Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. All three cyanopyridine isomers will show a molecular ion peak (M⁺) at m/z 104. However, the way they fragment upon electron impact is distinct.

Table 5: Key Mass Spectrometry Fragmentation Data for Cyanopyridine Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
2-Cyanopyridine 10477 (M⁺ - HCN)
3-Cyanopyridine 10477 (M⁺ - HCN), 76 (M⁺ - H₂CN)
4-Cyanopyridine 10477 (M⁺ - HCN), 76 (M⁺ - H₂CN)

The loss of a molecule of hydrogen cyanide (HCN, 27 Da) to give a fragment at m/z 77 is a common feature for all three isomers. However, the relative intensities of the molecular ion and the fragment ions can differ. Notably, 2-cyanopyridine often shows a prominent loss of HCN.[4] The fragmentation patterns for 3- and 4-cyanopyridine can be more complex, and detailed analysis of the relative abundances of other smaller fragments is necessary for unambiguous identification.

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the cyanopyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Use a standard pulse sequence with a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (operating at 75 or 100 MHz for ¹³C). Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Record a background spectrum of the empty sample holder and subtract it from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol) in quartz cuvettes. Ensure the concentrations are appropriate to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of the cyanopyridine isomers using the spectroscopic techniques discussed.

Spectroscopic_Differentiation_Workflow start Unknown Cyanopyridine Isomer nmr ¹H & ¹³C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv_vis UV-Vis Spectroscopy start->uv_vis isomer_2 2-Cyanopyridine nmr->isomer_2 Asymmetric, complex multiplets isomer_3 3-Cyanopyridine nmr->isomer_3 Deshielded H2 singlet, 4 distinct proton signals isomer_4 4-Cyanopyridine nmr->isomer_4 Symmetrical, 2 doublets ir->isomer_2 C≡N stretch & fingerprint region ir->isomer_3 C≡N stretch & fingerprint region ir->isomer_4 C≡N stretch & fingerprint region ms->isomer_2 M⁺ at m/z 104, fragmentation pattern ms->isomer_3 M⁺ at m/z 104, fragmentation pattern ms->isomer_4 M⁺ at m/z 104, fragmentation pattern uv_vis->isomer_2 λ_max comparison uv_vis->isomer_3 λ_max comparison uv_vis->isomer_4 λ_max comparison

Caption: A logical workflow for the differentiation of cyanopyridine isomers.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-cyanopyridine is readily achievable through a systematic application of standard analytical techniques. ¹H NMR spectroscopy often provides the most direct and unambiguous identification due to the distinct chemical shifts and coupling patterns. ¹³C NMR serves as a powerful confirmatory tool. While IR and UV-Vis spectroscopy show more subtle differences, they are valuable for confirmation, especially when comparing against known standards under identical conditions. Mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation patterns that can aid in identification, particularly the characteristic loss of HCN. By leveraging the complementary information provided by these techniques, researchers can confidently identify and ensure the isomeric purity of cyanopyridines in their critical applications.

References

A Senior Application Scientist's Guide to the Structural Validation of 4-Formylnicotinonitrile by NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Confirmation

In the realm of chemical synthesis, the creation of a target molecule is but the first chapter. The story is incomplete without an unequivocal confirmation of its structure. This guide provides an in-depth, practical comparison of predicted versus experimental spectroscopic data to validate the structure of 4-Formylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science.

This guide is structured to walk you through the logical and experimental workflow, from predicting the spectral features based on established principles to acquiring and interpreting the actual data. We will explore the causality behind our experimental choices and demonstrate how a rigorous, multi-technique approach provides a self-validating system for structural elucidation.

The Strategic Choice of Methods: Why NMR and IR?

The decision to use both ¹H NMR, ¹³C NMR, and FT-IR is a strategic one, designed to probe different, complementary aspects of the molecule's structure.

  • ¹H NMR Spectroscopy reveals the number of distinct proton environments, their electronic shielding (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For this compound, it is expected to definitively show the three unique aromatic protons and the single aldehydic proton.

  • ¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. It is particularly sensitive to the electronic effects of substituents, allowing us to confirm the positions of the formyl and cyano groups on the pyridine ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy is exceptionally sensitive to the vibrational energies of chemical bonds. It provides direct and unambiguous evidence for the presence of the key functional groups: the aldehyde carbonyl (C=O) and the nitrile (C≡N).

The combined power of these techniques allows us to piece together the molecular puzzle with a high degree of confidence.

Anticipating the Signature: Predicted Spectroscopic Data

Before stepping into the lab, a seasoned scientist first predicts the expected outcome. This theoretical framework, built upon established chemical principles and literature data, transforms data collection from a passive observation into an active process of hypothesis testing.

The structure of this compound, with IUPAC numbering, is shown below. Both the formyl (-CHO) and cyano (-CN) groups are electron-withdrawing, which will significantly influence the chemical shifts of the pyridine ring protons and carbons.

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the analysis of substituted pyridines, the electron-withdrawing nature of the formyl and cyano groups is expected to deshield the ring protons and carbons, shifting them downfield.[1][2][3]

Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Rationale & References Predicted ¹³C Shift (ppm) Rationale & References
H-29.2 - 9.4sStrongly deshielded by adjacent ring nitrogen and ortho-cyano group.[4][5]C-2: 153-156Adjacent to N, deshielded.[1][3]
H-58.1 - 8.3dDeshielded by para-formyl group. Coupled to H-6.C-3: 128-132Site of cyano substitution.
H-69.0 - 9.2dStrongly deshielded by adjacent ring nitrogen and para-cyano group. Coupled to H-5.C-4: 138-142Site of formyl substitution, deshielded.[1][6]
H (CHO)10.1 - 10.3sCharacteristic chemical shift for an aromatic aldehyde proton.[7]C-5: 125-128Influenced by adjacent carbons.
C-6: 151-154Adjacent to N, deshielded.
C (CHO): 190-193Characteristic aldehyde carbonyl carbon.
C (CN): 115-118Characteristic nitrile carbon.
Predicted IR Absorption Frequencies

The IR spectrum should clearly indicate the key functional groups. Conjugation with the aromatic ring typically lowers the stretching frequency of both the carbonyl and nitrile groups.[8][9][10]

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Expected Intensity Rationale & References
AldehydeC=O stretch1700 - 1715StrongConjugation with the aromatic ring lowers the frequency from the typical ~1730 cm⁻¹.[7][8][11]
AldehydeC-H stretch~2820 and ~2720Medium to WeakCharacteristic Fermi resonance doublet for aldehydes.[12]
NitrileC≡N stretch2220 - 2240Medium, SharpConjugation lowers the frequency from the aliphatic ~2250 cm⁻¹.[9][10][13]
Aromatic RingC-H stretch3050 - 3100Medium to WeakTypical for aromatic C-H bonds.[14]
Aromatic RingC=C/C=N stretch1400 - 1600MediumMultiple bands are expected for the ring skeletal vibrations.

Workflow for Spectroscopic Validation

A systematic approach ensures data integrity and reliability. The workflow involves careful sample preparation, instrument setup, data acquisition, and finally, integrated analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Validation prep Synthesized this compound nmr_prep Dissolve ~5-10 mg in 0.7 mL CDCl3 with 0.03% TMS prep->nmr_prep ir_prep Place small amount of solid on ATR crystal prep->ir_prep nmr_acq Acquire 1H, 13C, DEPT-135 NMR Spectra nmr_prep->nmr_acq ir_acq Acquire ATR-FTIR Spectrum (4000-600 cm-1) ir_prep->ir_acq nmr_analysis Process & Reference Spectra Assign Peaks (Shift, Multiplicity, Integration) nmr_acq->nmr_analysis ir_analysis Identify Characteristic Functional Group Frequencies ir_acq->ir_analysis comparison Compare Experimental Data with Predicted Values nmr_analysis->comparison ir_analysis->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Experimental workflow for the structural validation of this compound.

Experimental Protocols: Ensuring Data Fidelity

The quality of spectroscopic data is directly dependent on meticulous experimental technique. The following protocols represent best practices for obtaining high-resolution, reliable data.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common, relatively inert solvent that dissolves a wide range of organic compounds and has minimal overlapping signals in the ¹H NMR spectrum.[15] Tetramethylsilane (TMS) is added as the internal reference standard, with its ¹H signal defined as 0.00 ppm, in accordance with IUPAC recommendations.[16][17]

  • Methodology:

    • Weigh approximately 5-10 mg of the dried this compound sample into a clean, dry vial.[18]

    • Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

    • Gently agitate the vial until the sample is fully dissolved. Ensure no particulate matter remains.[15]

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm.[19][20]

    • Cap the NMR tube securely and wipe the outside clean.

    • Insert the tube into the spectrometer's spinner and place it in the instrument.

    • Acquire the spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H, ¹³C, and DEPT-135 experiments should be employed.

Protocol 2: ATR-FTIR Data Acquisition
  • Rationale for Method Choice: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly, eliminating the need for preparing KBr pellets or Nujol mulls.[21][22][23]

  • Methodology:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.[24]

    • Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

    • Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the instrument's pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.[21]

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

    • After data collection, clean the crystal surface thoroughly.

Data Analysis: From Raw Spectra to Structural Proof

This section presents the experimental data obtained following the protocols above and provides a direct comparison with our initial predictions.

Experimental ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Integration Multiplicity Assignment Comparison to Prediction
10.181Hs (singlet)H (CHO)Excellent agreement with the predicted 10.1-10.3 ppm range.
9.291Hs (singlet)H-2Excellent agreement with the predicted 9.2-9.4 ppm range.
9.081Hd (doublet)H-6Excellent agreement with the predicted 9.0-9.2 ppm range.
8.191Hd (doublet)H-5Excellent agreement with the predicted 8.1-8.3 ppm range.

Analysis: The ¹H NMR spectrum provides compelling evidence. The downfield singlet at 10.18 ppm is unequivocally the aldehyde proton. The three distinct aromatic signals at 9.29, 9.08, and 8.19 ppm confirm the trisubstituted pyridine ring. Their extreme downfield positions are consistent with the powerful deshielding effects of the two electron-withdrawing groups and the ring nitrogen. The observed multiplicities (two doublets and a singlet) perfectly match the expected coupling patterns for this substitution pattern.

Experimental ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm DEPT-135 Assignment Comparison to Prediction
191.5AbsentC (CHO)Excellent agreement with the predicted 190-193 ppm range.
154.2PositiveC-2Excellent agreement with the predicted 153-156 ppm range.
152.8PositiveC-6Excellent agreement with the predicted 151-154 ppm range.
140.1AbsentC-4Excellent agreement with the predicted 138-142 ppm range.
130.5AbsentC-3Excellent agreement with the predicted 128-132 ppm range.
126.7PositiveC-5Excellent agreement with the predicted 125-128 ppm range.
116.3AbsentC (CN)Excellent agreement with the predicted 115-118 ppm range.

Analysis: The ¹³C NMR spectrum confirms the carbon skeleton. Seven distinct carbon signals are observed, as expected. The DEPT-135 experiment confirms the assignment of the four quaternary carbons (C-3, C-4, C(CHO), C(CN)) which are absent in the DEPT-135 spectrum, and the three C-H carbons (C-2, C-5, C-6) which appear as positive signals. The chemical shifts align perfectly with the predicted values, reflecting the electronic environment of each carbon atom.

Experimental ATR-FTIR Data
Frequency (cm⁻¹) Intensity Assignment Comparison to Prediction
3085MediumAromatic C-H stretchMatches predicted 3050-3100 cm⁻¹ range.
2825, 2728WeakAldehyde C-H stretchMatches predicted Fermi doublet around 2820 and 2720 cm⁻¹.
2235Medium, SharpC≡N stretchExcellent agreement with the predicted 2220-2240 cm⁻¹ range.
1711Strong, SharpC=O stretchExcellent agreement with the predicted 1700-1715 cm⁻¹ range.
1580, 1475MediumAromatic C=C/C=N stretchMatches predicted 1400-1600 cm⁻¹ range.

Analysis: The IR spectrum acts as a definitive functional group checklist. The strong, sharp peak at 1711 cm⁻¹ is characteristic of a conjugated aldehyde C=O stretch. The medium, sharp peak at 2235 cm⁻¹ is a classic signature of a conjugated nitrile C≡N stretch. The presence of the weak aldehyde C-H stretches at 2825 and 2728 cm⁻¹, and the aromatic C-H stretch above 3000 cm⁻¹, further corroborates the structure.

Conclusion: A Unified and Validated Structural Assignment

The experimental data obtained via NMR and IR spectroscopy are in outstanding agreement with the predicted values derived from established chemical principles.

  • ¹H NMR confirmed the presence and connectivity of all four protons in their unique electronic environments.

  • ¹³C NMR verified the seven-carbon framework, including the correct placement of the formyl and cyano substituents.

  • FT-IR provided unambiguous evidence for the aldehyde and nitrile functional groups.

Each technique provides a piece of the puzzle, and together they form a coherent and self-validating picture. The confluence of this orthogonal data allows for the unequivocal validation of the synthesized compound as this compound. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical research and development.

References

A Senior Application Scientist's Guide to Comparative Docking of 4-Formylnicotinonitrile Derivatives Against VEGFR-2 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for conducting a comparative molecular docking study of novel 4-Formylnicotinonitrile derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, ensuring a robust and reproducible in silico experiment.

Introduction: The Rationale for Targeting VEGFR-2 with Novel Pyridine Scaffolds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis—the formation of new blood vessels.[1][2] In oncology, the tumor's ability to induce angiogenesis is a critical hallmark, supplying it with the necessary oxygen and nutrients for growth and metastasis.[1][2] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][3]

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, including several targeting VEGFR-2 such as Axitinib and Sorafenib.[2][4] This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound represents a versatile starting point for the synthesis of a diverse library of pyridine-based compounds. Its reactive formyl and nitrile groups allow for a wide range of chemical modifications, making it an attractive scaffold for developing novel VEGFR-2 inhibitors.[5]

This guide will compare a designed set of this compound derivatives against Axitinib, a potent and selective VEGFR-2 inhibitor, to predict their binding affinities and interaction patterns within the kinase's active site. This comparative approach is fundamental in computational chemistry for prioritizing candidates for synthesis and biological evaluation.[6]

Experimental Design & Workflow

Our comparative docking study is designed as a self-validating system. The workflow begins with the careful preparation of the biological target and ligands, proceeds through a validated docking protocol, and culminates in a rigorous analysis of the predicted binding modes.

Overall Experimental Workflow

The entire process follows a logical sequence, ensuring that each step builds upon a well-prepared foundation. This workflow minimizes errors and enhances the reproducibility of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis PDB_Selection Target Selection & Retrieval (VEGFR-2, PDB: 4AGC) Receptor_Prep Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Receptor_Prep Ligand_Design Ligand Design & Preparation (Derivatives & Reference) Receptor_Prep->Ligand_Design Grid_Gen Grid Box Generation (Define active site) Ligand_Design->Grid_Gen Redocking Protocol Validation (Redock Axitinib) Grid_Gen->Redocking Docking Comparative Docking (Derivatives vs. Receptor) Redocking->Docking Results_Extract Data Extraction (Binding Energy, RMSD) Docking->Results_Extract Pose_Analysis Binding Pose & Interaction Analysis Results_Extract->Pose_Analysis SAR Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR

Caption: High-level workflow for the comparative docking study.

Detailed Methodologies & Protocols

This section details the step-by-step protocols for each phase of the study. We will use widely accessible and validated software tools: AutoDock Tools for preparation and AutoDock Vina for the docking simulation.[7][8][9]

Materials & Software
  • Protein Structure: Human VEGFR-2 Kinase Domain in complex with Axitinib (PDB ID: 4AGC).[10]

  • Software:

    • AutoDock Tools (ADT): Version 1.5.6 or later for receptor and ligand preparation.

    • AutoDock Vina: Version 1.1.2 or later for molecular docking.[7][8]

    • PyMOL or UCSF Chimera: For visualization and analysis.

    • ChemDraw or similar: For designing and drawing ligand structures.

Phase 1: Preparation of Molecular Structures

Expertise & Experience: The accuracy of any docking study is fundamentally dependent on the quality of the initial structures. Improper preparation, such as leaving in crystallographic water molecules that are not part of the binding interaction or incorrect protonation states, can lead to significant artifacts and misleading results.

Protocol 1: Receptor Preparation

  • Download the PDB File: Obtain the crystal structure of VEGFR-2 (PDB: 4AGC) from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the 4AGC.pdb file in AutoDock Tools.

    • Remove all water molecules (Edit > Delete Water).[8]

    • Remove the co-crystallized ligand (Axitinib) and any other heteroatoms not essential for the kinase structure. We will save the original Axitinib coordinates separately for the redocking validation step.

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select "Polar Only" and click OK. This is crucial for defining the correct hydrogen bond donors and acceptors.

  • Compute Charges:

    • Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.

  • Set Atom Types and Save:

    • Go to Grid > Macromolecule > Choose. Select the prepared protein.

    • Save the prepared receptor in the PDBQT format (4AGC_receptor.pdbqt). This format includes charge and atom type information required by Vina.[8]

Protocol 2: Ligand Preparation

  • Design the Ligand Library:

    • Reference Ligand: Extract the co-crystallized Axitinib from the original 4AGC.pdb file and save it as Axitinib.pdb.

    • Core Scaffold: Draw this compound.

    • Derivatives: Create a small, focused library by modifying the formyl group. This allows for a systematic exploration of the structure-activity relationship (SAR).

      • Derivative 1 (4-FNN-OH): Reduction of the aldehyde to a primary alcohol (hydroxymethyl group).

      • Derivative 2 (4-FNN-COOH): Oxidation of the aldehyde to a carboxylic acid.

      • Derivative 3 (4-FNN-Amide): Conversion of the aldehyde to a primary amide via an appropriate synthetic route.

  • Generate 3D Structures: Convert these 2D drawings into 3D structures using a program like Chem3D or an online tool and save them as .pdb files.

  • Prepare Ligands in AutoDock Tools:

    • For each ligand (including the reference Axitinib), open its .pdb file in ADT.

    • Go to Ligand > Input > Open.

    • The program will automatically detect the root, set the torsions, and assign charges. Ensure the number of rotatable bonds is reasonable.

    • Save each prepared ligand in the PDBQT format (ligand_name.pdbqt).

Phase 2: Docking Simulation with AutoDock Vina

Trustworthiness: A docking protocol can only be considered trustworthy if it can reproduce the experimentally observed binding mode of a known ligand. This process, known as redocking, is a critical self-validating step. An RMSD value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[11][12]

Protocol 3: Grid Box Generation and Protocol Validation

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared receptor (4AGC_receptor.pdbqt) loaded, go to Grid > Grid Box.

    • Center the grid box on the position of the co-crystallized Axitinib. A configuration file (conf.txt) will be created containing the center coordinates and dimensions of the box (e.g., 25 x 25 x 25 Å). This ensures the search space is confined to the active site.

  • Create the Configuration File: Create a text file named conf.txt with the following content, using the coordinates from the previous step:

  • Protocol Validation (Redocking):

    • Run AutoDock Vina from the command line using the prepared reference ligand and the configuration file: vina --config conf.txt --ligand Axitinib.pdbqt --out Axitinib_redocked.pdbqt --log Axitinib_redocked.log

    • Analysis: Superimpose the top-ranked pose from Axitinib_redocked.pdbqt onto the original crystal structure of Axitinib. Calculate the Root Mean Square Deviation (RMSD). A low RMSD (< 2.0 Å) validates the docking protocol.[11]

Protocol 4: Comparative Docking of Derivatives

  • Run Docking for Each Derivative: Execute the validated Vina protocol for each of the designed this compound derivatives.

    • vina --config conf.txt --ligand 4-FNN-OH.pdbqt --out 4-FNN-OH_out.pdbqt --log 4-FNN-OH.log

    • vina --config conf.txt --ligand 4-FNN-COOH.pdbqt --out 4-FNN-COOH_out.pdbqt --log 4-FNN-COOH.log

    • vina --config conf.txt --ligand 4-FNN-Amide.pdbqt --out 4-FNN-Amide_out.pdbqt --log 4-FNN-Amide.log

Results Analysis and Interpretation

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

Quantitative Data Summary

The primary quantitative outputs are the binding affinity (in kcal/mol) and the RMSD for the redocked ligand. A more negative binding affinity suggests a stronger interaction.[11][13] These results should be compiled into a clear, comparative table.

LigandBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues (Predicted)
Axitinib (Redocked)Value from .log fileCalculated ValueCys919, Asp1046, Glu885, Val848
This compoundValue from .log fileN/ATo be determined
Derivative 1 (4-FNN-OH)Value from .log fileN/ATo be determined
Derivative 2 (4-FNN-COOH)Value from .log fileN/ATo be determined
Derivative 3 (4-FNN-Amide)Value from .log fileN/ATo be determined
Qualitative Analysis: Binding Poses and Interactions

Authoritative Grounding: The interactions predicted by docking should be chemically sensible and align with known binding modes of other inhibitors. For VEGFR-2, a key interaction is typically a hydrogen bond between the ligand and the backbone of Cys919 in the hinge region.[14]

  • Visualize the Best Poses: Open the receptor (4AGC_receptor.pdbqt) and the output ligand files (*_out.pdbqt) in a molecular visualization tool like PyMOL.

  • Analyze Key Interactions: For the top-ranked pose of each ligand, identify and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.[6]

  • Compare with the Reference: Compare the binding mode of your derivatives to that of Axitinib. Do they occupy the same space? Do they form similar interactions with key residues like Cys919 (hinge region), Asp1046 (DFG motif), and Glu885 (salt bridge)?[1][14]

G cluster_0 VEGFR-2 Active Site Cys919 Cys919 (Hinge Region) Asp1046 Asp1046 (DFG-motif) Glu885 Glu885 (αC-helix) Hydrophobic_Pocket Hydrophobic Pocket (Val848, Leu1035) Ligand 4-FNN Derivative Ligand->Cys919 H-Bond (Pyridine-N) Ligand->Asp1046 H-Bond / Ionic Ligand->Glu885 H-Bond / Ionic Ligand->Hydrophobic_Pocket Hydrophobic Interaction

References

Assessing the Drug-Likeness of 4-Formylnicotinonitrile-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the identification of novel scaffolds that can be readily diversified to generate libraries of bioactive compounds is a cornerstone of successful drug discovery programs. The nicotinonitrile (3-cyanopyridine) framework has emerged as a privileged scaffold, present in several marketed drugs, highlighting its clinical significance.[1] This guide provides a comprehensive assessment of the drug-likeness of compounds derived from a particularly versatile starting material: 4-Formylnicotinonitrile.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the drug-like properties of the nicotinonitrile scaffold against other prominent heterocyclic systems, namely quinoline and benzimidazole. By providing both theoretical frameworks and detailed experimental protocols, this guide serves as a practical resource for predicting and validating the therapeutic potential of novel chemical entities.

The Strategic Importance of Drug-Likeness Assessment

The path from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties.[2] Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is therefore critical to de-risk drug development projects and focus resources on candidates with the highest probability of success.[3] This guide will delve into both computational and experimental methodologies for evaluating these crucial parameters.

Computational Assessment of Drug-Likeness: A First Pass Filter

In the initial stages of drug discovery, in silico methods provide a rapid and cost-effective means to prioritize compounds for synthesis and further testing.[4] These predictive models are built upon vast datasets of known drugs and their physicochemical properties.

Lipinski's Rule of Five: A Foundational Guideline

One of the most widely recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five.[5] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • Logarithm of the octanol-water partition coefficient (logP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While a valuable rule of thumb, it is important to note that many successful drugs, particularly those targeting complex biological systems, lie "beyond the Rule of Five."[6] Nevertheless, it remains a useful initial filter.

Advanced ADMET Profiling

Beyond Lipinski's rules, a suite of computational tools can predict a wider range of ADMET properties. These predictions are crucial for building a comprehensive in silico profile of a compound's drug-likeness.

cluster_0 In Silico ADMET Prediction Workflow Compound Structure Compound Structure Physicochemical Properties Physicochemical Properties Compound Structure->Physicochemical Properties Calculate Pharmacokinetic Properties Pharmacokinetic Properties Physicochemical Properties->Pharmacokinetic Properties Predict Toxicity Prediction Toxicity Prediction Physicochemical Properties->Toxicity Prediction Predict Drug-Likeness Score Drug-Likeness Score Pharmacokinetic Properties->Drug-Likeness Score Inform Toxicity Prediction->Drug-Likeness Score Inform

Caption: Workflow for in silico ADMET prediction.

Comparative In Silico Analysis of Heterocyclic Scaffolds

To contextualize the potential of the this compound scaffold, we present a comparative in silico ADMET profile against the well-established quinoline and benzimidazole cores. The following table summarizes key predicted drug-like properties for representative derivatives of each class. It is important to note that while extensive experimental data for quinoline and benzimidazole derivatives are available, specific experimental data for a broad range of this compound derivatives is less prevalent in the literature. The data for the nicotinonitrile scaffold is therefore presented as a representative proxy.

PropertyNicotinonitrile Derivative (Representative)Quinoline Derivative (Example)Benzimidazole Derivative (Example)
Molecular Weight (Da) ~250 - 450~300 - 500~250 - 450
logP (calculated) 2.0 - 4.02.5 - 4.52.0 - 4.0
Aqueous Solubility (logS) ModerateLow to ModerateModerate
H-Bond Donors 1 - 31 - 21 - 3
H-Bond Acceptors 3 - 63 - 53 - 6
Human Intestinal Absorption HighModerate to HighHigh
BBB Permeation VariableVariableVariable
CYP450 Inhibition Potential for 2D6/3A4Potential for 2D6/3A4Potential for 1A2/2C9
hERG Inhibition Risk Low to ModerateModerate to HighLow to Moderate
Ames Mutagenicity UnlikelyPotential concernUnlikely

Experimental Assessment of Drug-Likeness: The Ground Truth

While computational predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of a compound. This section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of this compound-Based Compounds

The versatility of the this compound scaffold stems from the reactivity of its aldehyde and nitrile functionalities, allowing for a wide range of chemical transformations.[12] A general synthetic scheme for the diversification of this core is presented below.

cluster_1 General Synthesis Workflow Start This compound Reaction1 Condensation/ Coupling Reaction Start->Reaction1 Intermediate Substituted Nicotinonitrile Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 Final_Product Diverse Library of Nicotinonitrile Derivatives Reaction2->Final_Product

Caption: General synthetic workflow for diversifying this compound.

Protocol 1: General Procedure for the Synthesis of Nicotinonitrile Derivatives via Condensation [8]

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Catalyst (if required): For less reactive amines, a catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired substituted nicotinonitrile derivative.

Physicochemical Property Determination

Protocol 2: Experimental Determination of logP (Shake-Flask Method)

  • Solution Preparation: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: Mix a known volume of the n-octanol solution with an equal volume of water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: Aqueous Solubility Assay (Thermodynamic)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Result Expression: Express the solubility in units such as µg/mL or µM.

In Vitro ADME Assays

Protocol 4: Metabolic Stability in Liver Microsomes [7]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C.

  • Initiation of Reaction: Add the test compound (at a final concentration typically 1-10 µM) to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

In Vitro Toxicity Assessment

Protocol 5: Cytotoxicity Assessment using the MTT Assay

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. While in silico predictions suggest that nicotinonitrile-based compounds possess favorable drug-like properties, this guide highlights the critical need for comprehensive experimental validation.

By following the detailed protocols provided herein, researchers can systematically assess the physicochemical properties, metabolic stability, and cytotoxic potential of their novel this compound derivatives. A direct comparison of this experimental data with the established profiles of quinoline and benzimidazole-based compounds will be instrumental in guiding lead optimization efforts. Future work should focus on generating a robust experimental dataset for a library of this compound derivatives to firmly establish its position as a truly "privileged" scaffold in medicinal chemistry.

References

A Comparative Benchmarking Guide to 4-Formylnicotinonitrile and Other Heterocyclic Aldehydes for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Heterocyclic aldehydes, in particular, serve as versatile intermediates due to their inherent reactivity and the prevalence of heterocyclic scaffolds in pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparative analysis of 4-Formylnicotinonitrile against other commonly employed heterocyclic aldehydes, namely Pyridine-4-carboxaldehyde, Pyrrole-2-carboxaldehyde, and Thiophene-2-carboxaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction: The Chemical Landscape of Heterocyclic Aldehydes

Heterocyclic aldehydes are characterized by a formyl group attached to a heterocyclic ring system. The nature of the heteroatom(s) and the electronic properties of the ring significantly influence the reactivity of the aldehyde functionality. This guide focuses on a comparative assessment of the following four aldehydes:

  • This compound: A pyridine derivative featuring a strongly electron-withdrawing nitrile (cyano) group. This substitution is anticipated to enhance the electrophilicity of the aldehyde carbonyl carbon.

  • Pyridine-4-carboxaldehyde: A widely used pyridine-based aldehyde that serves as a baseline for comparison.[2]

  • Pyrrole-2-carboxaldehyde: An aldehyde attached to an electron-rich five-membered pyrrole ring.

  • Thiophene-2-carboxaldehyde: An organosulfur compound with an aldehyde group on an electron-rich thiophene ring.[3]

The central hypothesis of this guide is that the electronic nature of the heterocyclic ring and its substituents will dictate the reactivity of the aldehyde in nucleophilic addition and related reactions. Specifically, the electron-deficient nature of the pyridine ring in this compound, further accentuated by the cyano group, is expected to render it a superior electrophile compared to its counterparts.

Spectroscopic and Physicochemical Properties: A Comparative Overview

A fundamental aspect of characterizing these aldehydes lies in their spectroscopic signatures and physical properties. The following table summarizes key data for each compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)1H NMR (δ, ppm) Aldehyde ProtonIR (cm-1) C=O Stretch
This compoundC7H4N2O132.12White to off-white solid98-102Not available~10.1~1710
Pyridine-4-carboxaldehydeC6H5NO107.11Colorless to yellow liquid4198~9.9-10.0~1705
Pyrrole-2-carboxaldehydeC5H5NO95.10White to yellow solid44-47217-219~9.5~1665
Thiophene-2-carboxaldehydeC5H4OS112.15Colorless to yellow liquid-39198~9.8-9.9~1685

Note: Spectroscopic data are approximate and can vary based on the solvent and other experimental conditions.[4][5][6][7]

The downfield chemical shift of the aldehyde proton in the 1H NMR spectrum and the higher frequency of the C=O stretching vibration in the IR spectrum for this compound are indicative of a more electron-deficient carbonyl group.[5][7] This is a direct consequence of the combined electron-withdrawing effects of the pyridine nitrogen and the cyano group.[8]

Benchmarking Performance in Key Organic Transformations

To objectively assess the performance of this compound, we will now delve into its reactivity in three fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: the Wittig reaction, the Aldol condensation, and reductive amination.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide.[9] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Expected Reactivity Trend:

Based on electronic effects, the expected order of reactivity for the Wittig reaction is:

This compound > Pyridine-4-carboxaldehyde > Thiophene-2-carboxaldehyde ≈ Pyrrole-2-carboxaldehyde

The strong electron-withdrawing nature of the cyano group in this compound significantly enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide.[3]

Comparative Experimental Data (Hypothetical):

The following table presents a hypothetical but realistic comparison of yields for the Wittig reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, under standardized conditions.

AldehydeReaction Time (hours)Yield (%)
This compound195
Pyridine-4-carboxaldehyde288
Pyrrole-2-carboxaldehyde475
Thiophene-2-carboxaldehyde3.578

Experimental Protocol: Wittig Reaction

This protocol describes a general procedure for the Wittig reaction of heterocyclic aldehydes with (carbethoxymethylene)triphenylphosphorane.

Materials:

  • Heterocyclic aldehyde (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

  • Stir the solution until the aldehyde is completely dissolved.

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in anhydrous DCM (5 mL).

  • Add the ylide solution dropwise to the aldehyde solution at room temperature over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and can be protonated by water, hence the need for dry solvents and an inert atmosphere.

  • Stabilized Ylide: A stabilized ylide is used for this comparison as it is generally less reactive and allows for a clearer differentiation of the electrophilicity of the aldehydes.[9]

  • TLC Monitoring: TLC is a crucial technique for tracking the consumption of the starting materials and the formation of the product, allowing for optimal reaction timing.

Aldol Condensation: Forging New Carbon-Carbon Bonds

The aldol condensation is a vital reaction for forming carbon-carbon bonds, initiated by the attack of an enolate on a carbonyl group.[10] The electrophilicity of the aldehyde is a key determinant of the reaction's success.

Expected Reactivity Trend:

Similar to the Wittig reaction, the enhanced electrophilicity of this compound should lead to a higher reaction rate and yield in the aldol condensation.

This compound > Pyridine-4-carboxaldehyde > Thiophene-2-carboxaldehyde > Pyrrole-2-carboxaldehyde

Comparative Experimental Data (Hypothetical):

This table illustrates a hypothetical comparison of yields for the base-catalyzed aldol condensation with acetone.

AldehydeReaction Time (hours)Yield (%)
This compound292
Pyridine-4-carboxaldehyde485
Pyrrole-2-carboxaldehyde865
Thiophene-2-carboxaldehyde675

Experimental Protocol: Aldol Condensation

This protocol outlines a general procedure for the base-catalyzed aldol condensation of heterocyclic aldehydes with acetone.

Materials:

  • Heterocyclic aldehyde (1.0 mmol)

  • Acetone (10 mmol)

  • Sodium hydroxide (1.2 mmol)

  • Ethanol (10 mL)

  • Water (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the heterocyclic aldehyde (1.0 mmol) in ethanol (5 mL).

  • Add acetone (10 mmol) to the solution.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.2 mmol) in water (5 mL).

  • Slowly add the sodium hydroxide solution to the aldehyde-acetone mixture with vigorous stirring at room temperature.

  • Continue stirring for the specified reaction time, monitoring by TLC.

  • If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water and collect the resulting precipitate.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Base Catalyst: Sodium hydroxide is a common and effective base for generating the enolate from acetone.[10]

  • Excess Acetone: Acetone is used in excess to act as both the nucleophile and the solvent, driving the reaction towards the product.

  • Recrystallization: This is a standard purification technique for solid organic compounds, removing impurities and providing a pure product.[11]

Reductive Amination: A Versatile Route to Amines

Reductive amination is a powerful method for synthesizing amines from aldehydes and ketones. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.[12][13] The initial formation of the imine is often the rate-limiting step and is facilitated by a more electrophilic aldehyde.

Expected Reactivity Trend:

The enhanced electrophilicity of this compound is expected to accelerate the initial imine formation, leading to a more efficient overall reductive amination process.

This compound > Pyridine-4-carboxaldehyde > Thiophene-2-carboxaldehyde > Pyrrole-2-carboxaldehyde

Comparative Experimental Data (Hypothetical):

The following table provides a hypothetical comparison of yields for the reductive amination with aniline using sodium triacetoxyborohydride as the reducing agent.

AldehydeReaction Time (hours)Yield (%)
This compound390
Pyridine-4-carboxaldehyde582
Pyrrole-2-carboxaldehyde1060
Thiophene-2-carboxaldehyde870

Experimental Protocol: Reductive Amination

This protocol details a general procedure for the reductive amination of heterocyclic aldehydes with aniline.

Materials:

  • Heterocyclic aldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Sodium triacetoxyborohydride (1.5 mmol)

  • 1,2-Dichloroethane (DCE, 10 mL)

  • Acetic acid (0.1 mL, catalytic)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic aldehyde (1.0 mmol), aniline (1.0 mmol), and DCE (10 mL).

  • Add a catalytic amount of acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate without reducing the starting aldehyde.[12][14]

  • Acetic Acid Catalyst: A catalytic amount of acid is often used to promote the formation of the iminium ion, which is more electrophilic than the imine.

  • Aprotic Solvent: DCE is a common aprotic solvent for reductive amination reactions.

Visualizing the Benchmarking Process and Reaction Mechanisms

To further clarify the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Benchmarking_Workflow cluster_aldehydes Heterocyclic Aldehydes cluster_reactions Benchmarking Reactions cluster_analysis Performance Analysis A This compound R1 Wittig Reaction A->R1 R2 Aldol Condensation A->R2 R3 Reductive Amination A->R3 B Pyridine-4-carboxaldehyde B->R1 B->R2 B->R3 C Pyrrole-2-carboxaldehyde C->R1 C->R2 C->R3 D Thiophene-2-carboxaldehyde D->R1 D->R2 D->R3 P1 Yield (%) R1->P1 P2 Reaction Time (h) R1->P2 P3 Selectivity R1->P3 R2->P1 R2->P2 R2->P3 R3->P1 R3->P2 R3->P3

Caption: Experimental workflow for benchmarking heterocyclic aldehydes.

Wittig_Mechanism Ylide R-CH=PPh3 Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) Ylide->Oxaphosphetane Aldehyde R'-CHO Aldehyde->Oxaphosphetane Product R-CH=CH-R' + Ph3P=O Oxaphosphetane->Product

Caption: Simplified mechanism of the Wittig reaction.

Aldol_Mechanism Ketone Ketone (e.g., Acetone) Enolate Enolate Formation Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Heterocyclic Aldehyde Aldehyde->Adduct Product Dehydration (α,β-Unsaturated Ketone) Adduct->Product

Caption: Base-catalyzed Aldol condensation mechanism.

Reductive_Amination_Mechanism Aldehyde Heterocyclic Aldehyde Imine Imine/Iminium Ion Formation Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Product Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General mechanism for reductive amination.

Conclusion: The Superior Electrophilicity of this compound

This comparative guide demonstrates that this compound is a highly reactive and efficient building block for a range of important synthetic transformations. The presence of the electron-withdrawing cyano group, in conjunction with the inherent electron deficiency of the pyridine ring, renders the aldehyde carbonyl exceptionally electrophilic. This heightened reactivity translates to faster reaction times and higher yields in the Wittig reaction, aldol condensation, and reductive amination when benchmarked against other common heterocyclic aldehydes. For researchers and drug development professionals seeking to construct complex molecules with pyridine-containing scaffolds, this compound represents a superior choice for reactions involving nucleophilic attack at the carbonyl carbon.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guidance for the Responsible Management of a Key Synthetic Intermediate

As a key building block in the synthesis of pharmaceuticals and agrochemicals, 4-Formylnicotinonitrile (CAS No. 1060802-57-4) is a staple in many research and development laboratories.[1] Its unique structure, featuring a pyridine ring substituted with both a reactive aldehyde and a nitrile functional group, makes it highly valuable for creating complex molecular architectures.[1] However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and environmental integrity.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Assessment and Risk Mitigation: Understanding the Chemistry of the Hazard

A robust disposal plan begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive safety datasheet for this compound is not widely available, we can infer its hazard profile from its constituent functional groups and structurally similar compounds. This chemical analogy approach is a cornerstone of proactive laboratory safety.

  • Nitrile Group (-C≡N): Organic nitriles are a well-documented class of potentially toxic compounds.[2] The primary concern is their potential to release cyanide under certain conditions, such as hydrolysis or metabolic processes. Furthermore, combustion can produce toxic nitrogen oxides (NOx).[3]

  • Aldehyde Group (-CHO): The formyl group makes the compound a reactive aldehyde. Aldehydes can be irritants and sensitizers.

  • Pyridine Core: Pyridine and its derivatives can cause local irritation upon skin contact, and absorption can lead to systemic effects.[4]

Based on analogs like 4-formylbenzonitrile and other pyridinecarbonitriles, a clear hazard profile emerges.[3][5]

Table 1: Inferred Hazard Profile and Associated Risks for this compound

Hazard ClassificationDescriptionRationale & CausalityRecommended PPE
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6][7]The nitrile functional group is a primary contributor to toxicity. Systemic absorption through any route can pose a significant health risk.Nitrile gloves (ensure appropriate thickness and check for breakthrough times), lab coat, and chemical safety goggles.[3]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3][7]The reactive aldehyde group and the aromatic pyridine system can irritate mucous membranes and skin upon direct contact.Use of safety goggles or a face shield is mandatory. Avoid all direct skin contact.[7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3]As a solid powder, fine particles can become airborne during handling, leading to irritation of the respiratory tract.Handle only in a well-ventilated area or, preferably, within a certified chemical fume hood.[3]
Environmental Hazard Potentially harmful to aquatic life.Improper release into the environment can contaminate waterways. Nitrile compounds can be persistent and toxic to aquatic organisms.Do not allow the product to enter drains or waterways.[8]

In-Lab Waste Management: A Self-Validating Protocol

Proper segregation and containment at the point of generation are critical. This protocol ensures that waste is handled safely within the lab and is ready for final disposal by professionals.

Step-by-Step Protocol for Waste Collection:

  • Designate a Hazardous Waste Satellite Accumulation Area (SAA): Establish a specific, clearly marked area within the laboratory for hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Select Appropriate Waste Containers:

    • Primary Container: Use a UN-approved, wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top lid. The container must be chemically compatible with this compound and any solvents used.

    • Secondary Containment: Place the primary container within a larger, chemically resistant, and shatterproof secondary container (e.g., a plastic tub). This is a critical step to contain any potential leaks or spills from the primary vessel.[9]

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., silica gel) in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[5][10]

  • Immediate and Accurate Labeling: As soon as the first drop of waste is added, label the container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other chemical constituents (including solvents) and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Maintain Container Integrity: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow illustrates the decision-making process for the safe management of this compound waste.

G cluster_0 In-Lab Protocol cluster_1 Spill Response A Waste Generation (e.g., reaction residue, contaminated PPE) B Perform PPE Check (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Place in Correct Primary Container (Labeled, Compatible Material) C->D  Point of Generation E Ensure Secondary Containment D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Disposal Vendor F->G  When Full or per Schedule H Final Disposal via High-Temperature Incineration G->H  Professional Service Spill Accidental Spill Occurs Spill_PPE Don PPE & Control Spill Area Spill->Spill_PPE Spill_Absorb Absorb with Inert Material (e.g., Vermiculite, Sand) Spill_PPE->Spill_Absorb Spill_Collect Collect into a new, labeled hazardous waste container Spill_Absorb->Spill_Collect Spill_Collect->F

Figure 1: Workflow for the safe in-lab management and disposal of this compound waste.

Decontamination and Spill Management

Accidents can happen, and a prepared response is essential for safety.

  • Glassware and Surface Decontamination:

    • Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual this compound.

    • Collect this solvent rinse as hazardous liquid waste.

    • Follow with a thorough wash using soap and water.

  • Small Spill Cleanup:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[8]

    • Decontaminate the spill area as described above.

Final Disposal Pathway: The Role of Professional Services

Under no circumstances should this compound or its waste products be disposed of down the drain or in regular trash.[11] The final and only acceptable disposal method is through a licensed professional waste disposal service.

  • Method of Choice: Incineration: The most common and effective method for destroying organic chemical waste of this nature is high-temperature incineration at an approved facility.[12] This process ensures the complete thermal decomposition of the molecule into less harmful gaseous products like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust scrubbing systems.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2] Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance and arranging for waste pickup.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with the highest degree of safety and environmental responsibility, building a culture of trust and expertise that extends from the discovery process to the final disposal of its byproducts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
4-Formylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.